molecular formula C40H48IN4O9P B15583823 2'-O-Me-5-I-U-3'-phosphoramidite

2'-O-Me-5-I-U-3'-phosphoramidite

Número de catálogo: B15583823
Peso molecular: 886.7 g/mol
Clave InChI: HKRBVLVOTKMIQV-NITXCQAWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-O-Me-5-I-U-3'-phosphoramidite is a useful research compound. Its molecular formula is C40H48IN4O9P and its molecular weight is 886.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H48IN4O9P

Peso molecular

886.7 g/mol

Nombre IUPAC

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1

Clave InChI

HKRBVLVOTKMIQV-NITXCQAWSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2'-O-Me-5-I-U-3'-phosphoramidite: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Me-5-I-U-3'-phosphoramidite is a specialized phosphoramidite (B1245037) monomer used in the chemical synthesis of modified oligonucleotides. This building block incorporates two key modifications: a methyl group at the 2' position of the ribose sugar (2'-O-Me) and an iodine atom at the 5th position of the uracil (B121893) base (5-Iodo-U). These modifications impart unique properties to the resulting oligonucleotides, making them valuable tools in various research and therapeutic applications.

The 2'-O-methyl modification is a widely used modification in oligonucleotide therapeutics that enhances nuclease resistance, increases binding affinity to complementary RNA strands, and can reduce immune stimulation. The 5-iodo modification introduces a heavy atom into the oligonucleotide, which is particularly useful for X-ray crystallography studies to aid in phase determination. Furthermore, the carbon-iodine bond is photosensitive and can be cleaved by UV light to generate a highly reactive radical, making 5-iodouridine (B31010) a useful tool for photo-cross-linking studies to investigate nucleic acid-protein interactions.

This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into oligonucleotides, and its primary applications. Detailed experimental protocols are provided to enable researchers to effectively utilize this modified phosphoramidite in their work.

Core Properties and Specifications

While specific quantitative data for this compound is not widely published, the following table summarizes the expected properties based on the analysis of its precursor and analogous phosphoramidites.

PropertyExpected Value/Characteristic
Molecular Formula C40H49IN4O9P
Molecular Weight 903.7 g/mol
Appearance White to off-white solid
Purity (HPLC) >98%
31P NMR Chemical Shift Approximately 149-151 ppm (as a pair of diastereomers)
Solubility Soluble in acetonitrile, dichloromethane
Storage -20°C under an inert atmosphere

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available protected nucleoside, 5'-O-DMT-5-iodo-2'-O-methyluridine. The first step is the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and methylation of the 2'-hydroxyl group. The second step is the phosphitylation of the 3'-hydroxyl group.

Experimental Protocol: Phosphitylation of 5'-O-DMT-5-iodo-2'-O-methyluridine

Disclaimer: This is a representative protocol based on standard phosphitylation procedures for 2'-O-methyl nucleosides. Optimal conditions may need to be determined empirically.

Materials:

  • 5'-O-DMT-5-iodo-2'-O-methyluridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 5'-O-DMT-5-iodo-2'-O-methyluridine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: Add N,N-diisopropylethylamine (2.5 equivalents) to the solution and cool to 0°C. To this stirring solution, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (B128534) to yield the final product as a white foam.

  • Characterization: Confirm the identity and purity of the product by 31P NMR, 1H NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound start 5'-O-DMT-5-iodo-2'-O-methyluridine phosphitylation Phosphitylation with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in anhydrous DCM start->phosphitylation workup Aqueous Workup and Extraction phosphitylation->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Incorporation into Oligonucleotides

This compound can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The 2'-O-methyl modification generally leads to high coupling efficiencies.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard phosphoramidites (A, C, G, T/U)

  • This compound solution in anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole, DCI)

  • Capping solution (e.g., acetic anhydride/lutidine/THF)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or methylamine)

Procedure:

  • Synthesis Cycle: The synthesis is performed on an automated synthesizer following the standard cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.

    • Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed with the deblocking solution.

    • Coupling: The this compound is activated by the activator and coupled to the free 5'-hydroxyl of the growing chain. A coupling time of 2-5 minutes is typically sufficient.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

G cluster_oligo_synthesis Oligonucleotide Synthesis Cycle deblocking Deblocking (DMT Removal) coupling Coupling with This compound deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblocking Next Cycle

Automated solid-phase oligonucleotide synthesis cycle.

Applications

X-ray Crystallography

The iodine atom at the 5-position of the uracil base is a heavy atom that can be used to solve the phase problem in X-ray crystallography of nucleic acids. By collecting diffraction data at multiple wavelengths around the absorption edge of iodine, the phases of the structure factors can be determined using the multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) methods.

UV Photo-Cross-linking

5-Iodouridine is a photo-reactive nucleoside that can be used to study nucleic acid-protein interactions. Upon irradiation with UV light (typically around 308-325 nm), the carbon-iodine bond can be cleaved to generate a highly reactive uracilyl radical. This radical can then form a covalent cross-link with nearby amino acid residues in a protein that is bound to the oligonucleotide.

Experimental Protocol: UV Photo-Cross-linking of Oligonucleotide-Protein Complexes

Materials:

  • Oligonucleotide containing 2'-O-Me-5-I-U

  • Purified target protein

  • Binding buffer

  • UV cross-linking apparatus (e.g., Stratalinker) with a 312 nm or 365 nm light source

  • SDS-PAGE analysis reagents

Procedure:

  • Binding Reaction: Incubate the 5-iodouridine-modified oligonucleotide with the target protein in a suitable binding buffer to allow for complex formation.

  • UV Irradiation: Irradiate the sample with UV light at a wavelength that excites the 5-iodouridine but minimizes damage to the protein and nucleic acid (e.g., 308-325 nm). The irradiation time and energy will need to be optimized for each system.

  • Analysis: Analyze the reaction products by SDS-PAGE to detect the formation of a higher molecular weight cross-linked complex. The cross-linked species can be visualized by autoradiography if the oligonucleotide is radiolabeled, or by western blotting if an antibody to the protein is available.

Antisense and Therapeutic Applications

Oligonucleotides containing 2'-O-methyl modifications are known to have potential as antisense therapeutics. The 2'-O-methyl group provides nuclease resistance and enhances binding affinity to target mRNA. The incorporation of 5-substituted pyrimidines, such as 5-iodouridine, has been shown to further increase the stability of the duplex formed with the target RNA.[1]

The primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H to the DNA/RNA heteroduplex, leading to the cleavage of the target mRNA and subsequent downregulation of the corresponding protein.

G cluster_antisense Antisense Mechanism of Action (RNase H) aso Antisense Oligonucleotide (containing 2'-O-Me-5-I-U) hybrid ASO:mRNA Hybrid aso->hybrid mrna Target mRNA mrna->hybrid rnaseh RNase H hybrid->rnaseh recruits cleavage mRNA Cleavage rnaseh->cleavage catalyzes degradation mRNA Degradation cleavage->degradation protein_synthesis Protein Synthesis (Inhibited) degradation->protein_synthesis prevents

General antisense mechanism involving RNase H.

Conclusion

This compound is a valuable reagent for the synthesis of modified oligonucleotides with unique properties. The combination of the 2'-O-methyl and 5-iodo modifications provides enhanced stability, increased binding affinity, and the ability to be used in advanced applications such as X-ray crystallography and photo-cross-linking. The experimental protocols provided in this guide serve as a starting point for researchers to utilize this versatile building block in their studies of nucleic acid structure and function, as well as in the development of novel oligonucleotide-based therapeutics.

References

An In-depth Technical Guide to 2'-O-Me-5-I-U-3'-phosphoramidite: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of 2'-O-Me-5-I-U-3'-phosphoramidite, a key building block in the synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing modified nucleic acids for therapeutic and diagnostic purposes.

Chemical Structure and Properties

This compound, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-5-iodouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified ribonucleoside phosphoramidite (B1245037). Its structure is characterized by three key modifications to the standard uridine (B1682114) nucleoside, each conferring specific and advantageous properties to the resulting oligonucleotides.

The core structure consists of a uridine base, a ribose sugar, and a phosphoramidite moiety at the 3' position. The modifications are:

  • 2'-O-Methyl (2'-OMe) group: A methyl group is attached to the 2'-hydroxyl of the ribose sugar. This modification significantly increases the nuclease resistance of the oligonucleotide, a crucial feature for in vivo applications.[1] It also enhances the binding affinity of the oligonucleotide to its complementary RNA target.[1]

  • 5-Iodo (5-I) group: An iodine atom is substituted at the 5th position of the uracil (B121893) base. This halogenation is primarily utilized in structural biology, particularly for X-ray crystallography studies, where the heavy iodine atom aids in solving the phase problem.[2] Additionally, 5-iodouridine (B31010) is photo-labile and can be used in UV-crosslinking experiments to study nucleic acid-protein interactions.[2][3]

  • 3'-Phosphoramidite group: This reactive phosphorus group, protected by a diisopropylamino and a cyanoethyl group, enables the efficient, automated, solid-phase synthesis of oligonucleotides in the 3' to 5' direction.

  • 5'-Dimethoxytrityl (DMT) group: This acid-labile protecting group on the 5'-hydroxyl function allows for the stepwise and controlled synthesis of the oligonucleotide chain.[4]

A visual representation of the chemical structure is provided below:

G U Uracil-Iodo R Ribose R->U N-glycosidic bond P Phosphoramidite R->P 3' linkage OMe 2'-O-Methyl R->OMe 2' modification DMT 5'-DMT DMT->R 5' linkage

Figure 1: Schematic of this compound components.
Physicochemical Properties

Quantitative data for this compound and its precursor, 2'-O-Methyl-5-iodouridine, are summarized in the table below.

PropertyThis compound2'-O-Methyl-5-iodouridine
CAS Number 2382941-85-534218-84-3
Molecular Formula C39H46IN4O8PC10H13IN2O6
Molecular Weight 900.67 g/mol 384.13 g/mol
Appearance White to off-white solidSolid
Solubility Soluble in acetonitrile, dichloromethane, tetrahydrofuranSoluble in DMSO, DMF

Experimental Protocols

Synthesis of 2'-O-Methyl-5-iodouridine

G Uridine Uridine Protected_Uridine Protection of 3' and 5' hydroxyls Uridine->Protected_Uridine Methylation 2'-O-Methylation Protected_Uridine->Methylation Deprotection_1 Selective Deprotection Methylation->Deprotection_1 Iodination Iodination at C5 Deprotection_1->Iodination Final_Deprotection Final Deprotection Iodination->Final_Deprotection Product 2'-O-Methyl-5-iodouridine Final_Deprotection->Product

Figure 2: Conceptual workflow for the synthesis of 2'-O-Methyl-5-iodouridine.

A plausible experimental approach would involve:

  • Protection of Uridine: The 3' and 5' hydroxyl groups of uridine are protected using a suitable protecting group, such as a silyl (B83357) ether.

  • Methylation: The remaining free 2'-hydroxyl group is then methylated, for example, using methyl iodide in the presence of a base.

  • Selective Deprotection: The protecting groups on the 3' and 5' hydroxyls are selectively removed.

  • Iodination: The C5 position of the uracil ring is iodinated using an iodinating agent such as N-iodosuccinimide.

  • Purification: The final product is purified using chromatographic techniques like silica (B1680970) gel chromatography.

Synthesis of this compound

The conversion of 2'-O-Methyl-5-iodouridine to the corresponding phosphoramidite involves two main steps:

G Precursor 2'-O-Methyl-5-iodouridine DMT_Protection 5'-O-DMT Protection Precursor->DMT_Protection Phosphitylation 3'-Phosphitylation DMT_Protection->Phosphitylation Product This compound Phosphitylation->Product

Figure 3: Synthetic workflow for this compound.
  • 5'-O-DMT Protection: The 5'-hydroxyl group of 2'-O-Methyl-5-iodouridine is protected with a dimethoxytrityl (DMT) group using DMT-chloride in the presence of a base like pyridine.

  • 3'-Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Purification: The final phosphoramidite product is purified under anhydrous conditions, often using silica gel chromatography, and stored under an inert atmosphere to prevent hydrolysis and oxidation.

Incorporation into Oligonucleotides and Deprotection

The this compound is incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.[5] The coupling efficiency of 2'-O-Methyl phosphoramidites is generally high.[1]

Deprotection: Standard deprotection procedures are typically sufficient for oligonucleotides containing 2'-O-Methyl modifications.[6] This usually involves treatment with aqueous ammonia (B1221849) to cleave the oligonucleotide from the solid support and remove the protecting groups from the phosphodiester backbone and the nucleobases.

Applications in Research and Drug Development

Oligonucleotides modified with 2'-O-Me-5-I-U find applications in various areas of research and therapeutic development.

Antisense Oligonucleotides (ASOs)

The 2'-O-Methyl modification confers nuclease resistance and enhances binding affinity to target RNA, making it a valuable modification for antisense oligonucleotides.[4] ASOs containing 2'-O-Me-5-I-U can be used to specifically modulate the expression of target genes.

Structural Biology

The introduction of the heavy iodine atom at the 5-position of uridine is a powerful tool for X-ray crystallography.[2] Oligonucleotides containing 5-iodouridine can be crystallized with their target proteins or nucleic acids, and the anomalous scattering from the iodine atom can be used to solve the phase problem and determine the three-dimensional structure of the complex.

Cross-linking Studies

The photolabile nature of the carbon-iodine bond in 5-iodouridine allows for its use in UV-induced cross-linking experiments.[2][3] When an oligonucleotide containing 5-iodouridine is bound to its target protein or nucleic acid, irradiation with UV light can induce the formation of a covalent bond between the oligonucleotide and the interacting molecule. This allows for the identification of binding sites and the study of the structure of biomolecular complexes.

The logical relationship for the application of this modified nucleotide in a cross-linking experiment is outlined below:

G Oligo Oligonucleotide with 2'-O-Me-5-I-U Binding Non-covalent Binding Oligo->Binding Target Target Biomolecule (Protein or Nucleic Acid) Target->Binding UV UV Irradiation Binding->UV Crosslink Covalent Cross-linking UV->Crosslink Analysis Structural Analysis Crosslink->Analysis

Figure 4: Workflow for a UV cross-linking experiment.

Quality Control

The purity of phosphoramidites is crucial for the successful synthesis of high-quality oligonucleotides.[7] Standard analytical techniques for the quality control of this compound include:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the phosphoramidite and the final oligonucleotide product.

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence and purity of the phosphoramidite moiety.

  • 1H and 13C NMR Spectroscopy: Used to confirm the overall structure of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the phosphoramidite and the final oligonucleotide.

Conclusion

This compound is a versatile and valuable tool for the synthesis of modified oligonucleotides. The combination of a 2'-O-Methyl group for nuclease resistance and enhanced binding affinity, and a 5-Iodo group for structural and cross-linking studies, makes this modified nucleoside a powerful asset for researchers in the fields of molecular biology, drug discovery, and structural biology. Careful synthesis, purification, and quality control are essential to ensure the successful application of this phosphoramidite in the production of high-quality oligonucleotides for a wide range of scientific endeavors.

References

Properties of 2'-O-methyl-5-iodouridine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-O-methyl-5-iodouridine Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-cyanoethyl phosphoramidite. This key building block is instrumental in the synthesis of modified oligonucleotides for a range of applications, including therapeutic antisense oligonucleotides (ASOs), siRNAs, and diagnostic probes.

Core Properties and Specifications

The incorporation of 2'-O-methyl and 5-iodo modifications into a uridine (B1682114) nucleoside confers specific, advantageous properties to oligonucleotides. The 2'-O-methyl group provides significant nuclease resistance and increases the binding affinity of the oligonucleotide to its target RNA sequence. The 5-iodo modification can be used for various purposes, including as a heavy atom for X-ray crystallography studies of nucleic acid structures or for post-synthetic modifications.

The phosphoramidite is the activated monomer form used in automated solid-phase oligonucleotide synthesis.[1] It features a 5'-O-dimethoxytrityl (DMT) group for selective, acid-labile protection and a 3'-phosphoramidite moiety that reacts with the free 5'-hydroxyl of the growing oligonucleotide chain.[2]

Data Presentation: Physicochemical Properties

Quantitative data for the phosphoramidite and its precursor nucleoside are summarized below.

Table 1: Physicochemical Properties of 5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-CEP

Property Value Reference
CAS Number 2382941-85-5 [1][3]
Molecular Formula C₄₀H₄₈IN₄O₉P [4]
Formula Weight 886.71 g/mol [4]
Appearance White Powder (Typical) [5]
Purity (Typical) ≥95% (HPLC) [5][6]

| Storage | Store at -20 °C |[5] |

Table 2: Properties of Precursor Nucleoside (5-Iodo-2'-O-methyluridine)

Property Value Reference
CAS Number 34218-84-3 [7]
Molecular Formula C₁₀H₁₃IN₂O₆ [7]
Molecular Weight 384.12 g/mol [7][8]
Solubility Slightly soluble (2.6 g/L at 25 °C) [8]

| Storage | 10°C - 25°C |[7] |

Synthesis and Chemical Workflow

The synthesis of 2'-O-methyl-5-iodouridine phosphoramidite involves a multi-step process starting from a precursor nucleoside. The final and most critical step is the phosphitylation of the 3'-hydroxyl group.

structure cluster_main Key Functional Groups Structure 5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-CEP DMT 5'-DMTr Group (Acid-Labile Protection) Structure->DMT at 5' position OMe 2'-O-Methyl Group (Nuclease Resistance) Structure->OMe at 2' position Iodo 5-Iodo Group (Modification/Crystallography) Structure->Iodo at 5 position CEP 3'-Phosphoramidite (Coupling Moiety) Structure->CEP at 3' position synthesis_workflow start Start: 5-Iodouridine Nucleoside step1 Step 1: 5'-OH Protection (Add DMTr-Cl) start->step1 step2 Step 2: 2'-OH Methylation (Add Methylating Agent) step1->step2 step3 Step 3: 3'-OH Phosphitylation (Add Phosphitylating Agent) step2->step3 end Final Product: 2'-O-Me-5-IodoUridine Phosphoramidite step3->end oligo_synthesis_cycle cluster_cycle Solid-Phase Synthesis Cycle node1 1. Deblocking (Acid treatment removes 5'-DMT group) node2 2. Coupling (Phosphoramidite reacts with free 5'-OH) node1->node2 Exposes 5'-OH node3 3. Capping (Acetic anhydride (B1165640) blocks unreacted 5'-OH) node2->node3 Forms new linkage node4 4. Oxidation (Iodine solution converts P(III) to stable P(V)) node3->node4 Prevents failure sequences node4->node1 Stabilizes backbone, Ready for next cycle

References

The Pivotal Role of 2'-O-Methylation in RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose 2'-O-methylation (Nm), a prevalent post-transcriptional modification, is integral to the function and metabolism of a vast array of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and various non-coding RNAs.[1][2][3][4][5][6] This modification, involving the addition of a methyl group to the 2' hydroxyl of the ribose moiety, profoundly influences RNA stability, structure, and its interactions with proteins and other nucleic acids.[1][3] Its dysregulation is increasingly implicated in a range of human diseases, highlighting its significance as a potential therapeutic target and a critical consideration in the development of RNA-based therapeutics.[2][3][5] This guide provides an in-depth technical overview of the multifaceted functions of 2'-O-methylation in RNA synthesis and its downstream consequences, with a focus on its impact on innate immunity, mRNA stability and translation, and microRNA biology. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary knowledge to investigate and leverage this critical RNA modification.

Core Functions of 2'-O-Methylation

The 2'-O-methyl modification imparts key chemical and structural properties to RNA molecules, which underpin its diverse biological roles.

Enhancement of RNA Stability

Chemically, the addition of a methyl group to the 2'-hydroxyl position renders the phosphodiester backbone more resistant to nuclease degradation and alkaline hydrolysis.[1][7] This steric hindrance protects the RNA from enzymatic cleavage, thereby increasing its half-life within the cell.[8] Structurally, 2'-O-methylation favors the C3'-endo sugar pucker conformation, which is characteristic of A-form helices, thus stabilizing helical RNA structures.[1] This increased stability is a critical feature exploited in the design of synthetic RNA oligonucleotides for therapeutic applications.[1][9]

Modulation of Molecular Interactions

The 2'-hydroxyl group of ribose is a key interaction point for proteins and other molecules. Its methylation can sterically hinder or alter these interactions. For instance, 2'-O-methylation within mRNA coding regions can interfere with the decoding machinery of the ribosome, affecting translational efficiency.[5][10] Conversely, in other contexts, it can promote protein binding.[1]

Role in Innate Immunity: Evading Self/Non-Self Recognition

The innate immune system has evolved mechanisms to detect foreign RNA, such as that from invading viruses. Toll-like receptors (TLRs), including TLR7 and TLR8, recognize single-stranded RNA and trigger an interferon response.[11] Eukaryotic RNAs possess various modifications, including 2'-O-methylation, that serve as molecular signatures of "self" to prevent autoimmune reactions.

Viral RNAs, particularly at their 5' cap, often mimic this 2'-O-methylation to evade host immune surveillance.[7][12][13][14] The absence of this modification on viral RNA leads to its recognition by interferon-induced proteins with tetratratricopeptide repeats (IFITs), which then inhibit viral translation.[14] In bacterial tRNA, the Gm18 modification (a 2'-O-methylation of guanosine (B1672433) at position 18) has been shown to antagonize TLR7 activation, suggesting a role in immune evasion.[11][15] This highlights the critical role of 2'-O-methylation in the host-pathogen arms race.

Innate_Immunity_Signaling Innate Immune Recognition of RNA cluster_host Host Cell TLR7 TLR7/8 Interferon_Response Interferon Response TLR7->Interferon_Response Activation IFIT1 IFIT1 Viral_RNA Viral/Bacterial RNA (unmethylated) Viral_RNA->TLR7 Recognized as 'non-self' Viral_RNA->IFIT1 Binding and Inhibition of Translation Methylated_Viral_RNA Viral RNA (2'-O-methylated)

Innate Immune Recognition of RNA

Impact on mRNA Stability and Translation

Internal 2'-O-methylation sites within mRNA are now recognized as important regulators of gene expression.[5][8]

Enhancing mRNA Stability

Studies have shown a positive correlation between Fibrillarin (FBL)-mediated 2'-O-methylation and increased mRNA stability and expression levels.[16][17] This modification contributes to a longer mRNA half-life by protecting the transcript from endonucleolytic cleavage.[8] Furthermore, FBL-mediated 2'-O-methylation has been linked to widespread 3' UTR shortening, a mechanism known to globally enhance RNA stability.[16][17]

Modulating Translation Efficiency

The effect of 2'-O-methylation on translation is context-dependent. While it generally enhances the stability of the mRNA transcript, methylation within the coding sequence can have an inhibitory effect on translation elongation.[10] The presence of a 2'-O-methylated nucleotide in a codon can sterically clash with the ribosomal decoding machinery, specifically the monitoring bases of the 16S rRNA (G530, A1492, and A1493).[10] This interference disrupts the proper recognition of the codon-anticodon helix, leading to reduced translational efficiency.[5][10]

In contrast, 2'-O-methylation in ribosomal RNA (rRNA) is crucial for accurate and efficient protein synthesis.[18] It helps to fine-tune the ribosome's structure and function, and alterations in rRNA methylation patterns can modulate the translation of specific mRNAs.[18][19]

mRNA_Fate cluster_modification 2'-O-Methylation cluster_stability Stability cluster_translation Translation mRNA mRNA Transcript Methylated_mRNA 2'-O-methylated mRNA mRNA->Methylated_mRNA FBL/snoRNP Unmethylated_mRNA Unmethylated mRNA Increased_Stability Increased Stability (Longer half-life) Methylated_mRNA->Increased_Stability Modulated_Translation Modulated Translation (Potentially reduced efficiency) Methylated_mRNA->Modulated_Translation Degradation Degradation Unmethylated_mRNA->Degradation Normal_Translation Normal Translation Unmethylated_mRNA->Normal_Translation

Functional Consequences of mRNA 2'-O-Methylation

Role in microRNA Biology

2'-O-methylation at the 3' terminus is a critical modification for plant and some animal microRNAs (miRNAs).[20][21] This modification, catalyzed by the methyltransferase HEN1, protects miRNAs from 3'-to-5' exonucleolytic degradation and uridylation, a process that can lead to miRNA decay.[20][21][22] In Drosophila, 2'-O-methylation is associated with the loading of miRNAs into the Argonaute 2 (Ago2) complex and has been shown to increase with age, potentially impacting age-associated processes.[23][24] The stability conferred by 3'-terminal 2'-O-methylation is crucial for the proper functioning of these regulatory RNAs.[22]

Therapeutic Applications

The unique properties conferred by 2'-O-methylation make it a valuable tool in the development of RNA-based therapeutics.[2][9] Synthetic oligonucleotides, such as antisense oligonucleotides and siRNAs, are often modified with 2'-O-methyl groups to enhance their stability against nucleases, improve their binding affinity to target RNAs, and reduce off-target effects.[1][9] The ability of 2'-O-methylation to modulate the innate immune response is also a key consideration in the design of mRNA vaccines and therapeutics to minimize unwanted inflammatory reactions.[12]

Quantitative Data Summary

ParameterEffect of 2'-O-MethylationQuantitative ValueReference
RNA Duplex Stability Increase in thermal stability (Tm)A single Nm modification stabilizes the structure by 0.2 kcal/mol.[6]
Translation Efficiency Reduction in efficiency when present in mRNA coding regionCan severely impair translation of methylated codons.[10]
rRNA Methylation Stoichiometry Variable methylation levels at specific sitesMost mRNA Nm sites are 1% to 30% methylated, unlike the high stoichiometry in rRNA.[25]
qPCR-based Quantification (Nm-VAQ) Accurate quantification of Nm ratioR² > 0.99 for linear correlation between Nm ratio and ΔCT.[26]

Experimental Protocols

Mapping 2'-O-Methylation Sites: Nm-seq

Nm-seq is a high-throughput sequencing method for mapping 2'-O-methylation sites at single-nucleotide resolution.[27][28][29]

Principle: This method leverages the chemical resistance of the 2'-O-methylated ribose to periodate (B1199274) oxidation and subsequent β-elimination. Unmethylated 3' ends are cleaved, while 2'-O-methylated ends are protected.

Methodology:

  • RNA Fragmentation: Total RNA or poly(A)-selected RNA is fragmented.

  • Oxidation-Elimination-Dephosphorylation (OED) Cycles: A series of OED cycles are performed to remove nucleotides one by one from the 3' end of the RNA fragments until a 2'-O-methylated nucleotide is exposed at the 3' terminus.

  • 3' Adaptor Ligation: A specific adaptor is ligated to the protected 3'-O-methylated ends.

  • Reverse Transcription and PCR Amplification: The ligated fragments are reverse transcribed and amplified to generate a sequencing library.

  • High-Throughput Sequencing: The library is sequenced, and the 3' ends of the reads are mapped to the transcriptome to identify the precise location of the 2'-O-methylation sites.

Nm_seq_Workflow start Fragmented RNA oed Oxidation-Elimination-Dephosphorylation (OED) Cycles start->oed ligation 3' Adaptor Ligation to Protected 2'-O-Me Ends oed->ligation rt_pcr Reverse Transcription & PCR Amplification ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing mapping Map 3' Read Ends to Identify Nm Sites sequencing->mapping

Nm-seq Experimental Workflow
Quantification of 2'-O-Methylation: RiboMethSeq

RiboMethSeq is a method for the quantitative profiling of 2'-O-methylation in rRNA.[6][30]

Principle: This technique relies on the fact that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.

Methodology:

  • Limited Alkaline Hydrolysis: RNA is subjected to limited alkaline hydrolysis, which generates fragments with 3'-OH and 5'-P ends. Cleavage is inhibited at the 5' side of a 2'-O-methylated nucleotide.

  • Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing.

  • Sequencing and Data Analysis: The sequencing reads are mapped to the reference rRNA sequence. A gap in the coverage profile or a drop in the number of reads starting at a specific position indicates the presence of a 2'-O-methylated nucleotide at the preceding position. The level of methylation can be quantified by analyzing the read coverage.

Site-Specific Validation and Quantification: Nm-VAQ

Nm-VAQ (Nm Validation and Absolute Quantification) is a qPCR-based method for the site-specific validation and quantification of 2'-O-methylation.[25][26][31]

Principle: This method is based on the inhibition of RNase H cleavage by a 2'-O-methyl group within an RNA:DNA hybrid.

Methodology:

  • Hybridization with Chimeric Probe: The target RNA is hybridized with a chimeric DNA/RNA probe that is complementary to the region of interest. The probe contains a single ribonucleotide at the position corresponding to the potential methylation site.

  • RNase H Treatment: The RNA:DNA hybrid is treated with RNase H, which specifically cleaves the RNA strand of the hybrid. However, if the target ribonucleotide is 2'-O-methylated, RNase H cleavage is inhibited.

  • Quantitative PCR (qPCR): The amount of uncleaved (i.e., methylated) RNA is quantified using qPCR with primers flanking the target site. The ratio of methylated to unmethylated RNA can be determined by comparing the qPCR signal from the RNase H-treated sample to a control.

Conclusion

2'-O-methylation is a fundamental and widespread RNA modification that plays a crucial role in virtually all aspects of RNA biology. From safeguarding the genome against foreign nucleic acids to fine-tuning the expression of individual genes, the impact of this seemingly simple modification is profound. For researchers in both basic science and drug development, a thorough understanding of the functions and detection methods for 2'-O-methylation is essential. As our ability to map and quantify this modification with greater precision continues to improve, so too will our understanding of its role in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Unveiling 2'-O-Me-5-I-U-3'-phosphoramidite: A Technical Guide for Advanced Oligonucleotide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the rapidly evolving landscape of nucleic acid therapeutics, the strategic modification of oligonucleotides is paramount to enhancing their efficacy, stability, and specificity. Among the arsenal (B13267) of chemical modifications available to researchers, 2'-O-methylation, particularly when combined with other alterations such as the introduction of a 5-iodo-uracil base, offers significant advantages. This technical guide provides an in-depth overview of 2'-O-Me-5-I-U-3'-phosphoramidite, a key building block for the synthesis of modified oligonucleotides, tailored for researchers, scientists, and professionals in drug development.

The Chemical Abstract Service (CAS) number for the closely related and commonly used derivative, 5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-cyanoethyl-N,N-diisopropyl-phosphoramidite, is 2382941-85-5 . This compound is a cornerstone for incorporating 2'-O-methyl-5-iodo-uridine into synthetic oligonucleotides.

Core Attributes and Applications

The incorporation of 2'-O-methyl-5-iodo-uridine into oligonucleotides imparts several desirable properties, making it a valuable tool in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other nucleic acid-based therapeutics. The primary advantages stem from the 2'-O-methyl modification, which enhances nuclease resistance and increases the binding affinity of the oligonucleotide to its target RNA.

The 2'-O-methyl group provides a steric shield, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and within cells. This increased stability prolongs the half-life of the therapeutic agent in vivo, allowing for a more sustained therapeutic effect.

Furthermore, the 2'-O-methyl modification locks the ribose sugar in an A-form geometry, which is characteristic of RNA. This pre-organization of the sugar moiety enhances the binding affinity (hybridization) of the modified oligonucleotide to its complementary RNA target. This increased affinity can lead to more potent gene silencing or modulation of target RNA function.

The 5-iodo modification on the uracil (B121893) base can also contribute to the biophysical properties of the oligonucleotide, potentially influencing its interaction with target proteins or its crystallographic properties for structural studies.

Quantitative Data Summary

The impact of 2'-O-methyl modifications on the thermal stability of oligonucleotide duplexes is a key quantitative measure of their enhanced binding affinity. The melting temperature (Tm), the temperature at which half of the duplex dissociates, is a direct indicator of this stability.

Modification TypeChange in Melting Temperature (Tm) per ModificationNuclease Resistance
2'-O-Methyl (2'-O-Me)+1.3°C to +1.9°CIncreased
Phosphorothioate (PS)-0.5°C to -1.5°CSignificantly Increased
2'-Fluoro (2'-F)+1.3°C to +1.8°CIncreased

Note: The exact change in Tm can vary depending on the sequence, the number of modifications, and the specific duplex context.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using this compound

The synthesis of oligonucleotides incorporating 2'-O-Me-5-I-U is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry. The following protocol outlines the key steps in a single synthesis cycle.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • This compound and other required phosphoramidite monomers (e.g., A, C, G) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Washing solvent (anhydrous acetonitrile).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

Procedure:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with acetonitrile.

  • Coupling: The this compound, pre-activated with the activator solution, is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solutions are delivered to the column to acetylate any unreacted hydroxyl groups.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using the oxidizing solution. The column is then washed with acetonitrile.

  • Iteration: These four steps are repeated for each subsequent phosphoramidite to be added to the sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate (B84403) backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

  • Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to remove any truncated sequences or other impurities.

Visualizing the Process and Mechanism

To better illustrate the core concepts, the following diagrams have been generated using the Graphviz DOT language.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Linkage

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Antisense_Mechanism ASO Antisense Oligonucleotide (with 2'-O-Me-5-I-U) Hybridization Hybridization (Watson-Crick Base Pairing) ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Hybridization->RNaseH Translation_Block Translation Blockage Hybridization->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein No Protein Synthesized Cleavage->No_Protein Translation_Block->No_Protein

Caption: Mechanism of action for an antisense oligonucleotide.

This technical guide serves as a foundational resource for researchers and professionals engaged in the design and synthesis of modified oligonucleotides. The strategic use of this compound offers a powerful approach to developing next-generation nucleic acid therapeutics with enhanced stability and target affinity.

Synthesis of 2'-O-Me-5-I-U-3'-Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the 2'-O-Me-5-I-U-3'-phosphoramidite building block, a crucial component in the chemical synthesis of modified oligonucleotides. This guide details the synthetic pathway, experimental protocols, and purification methods, presenting quantitative data in accessible formats and visualizing workflows for enhanced clarity.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available 5'-O-DMT-2'-O-methyluridine. The core synthetic strategy involves two key transformations:

  • Iodination: The C5 position of the uracil (B121893) base is regioselectively iodinated to introduce the iodine atom.

  • Phosphitylation: The 3'-hydroxyl group of the ribonucleoside is converted to a phosphoramidite (B1245037) moiety, rendering it ready for automated oligonucleotide synthesis.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Synthesis_Pathway Start 5'-O-DMT-2'-O-methyluridine Intermediate 5'-O-DMT-2'-O-methyl-5-iodouridine Start->Intermediate Iodination (I₂, NaNO₂) Final_Product This compound Intermediate->Final_Product Phosphitylation (CEP-Cl, DIPEA)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Step 1: Iodination of 5'-O-DMT-2'-O-methyluridine

This procedure describes the regioselective iodination of the C5 position of the uridine (B1682114) base.

Reaction Scheme:

Iodination_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 5'-O-DMT-2'-O-methyluridine 5'-O-DMT-2'-O-methyluridine Reaction + 5'-O-DMT-2'-O-methyluridine->Reaction I₂ I₂ I₂->Reaction NaNO₂ NaNO₂ NaNO₂->Reaction Solvent Acetonitrile Temperature Room Temperature 5'-O-DMT-2'-O-methyl-5-iodouridine 5'-O-DMT-2'-O-methyl-5-iodouridine Reaction->5'-O-DMT-2'-O-methyl-5-iodouridine

Caption: Iodination of the protected uridine.

Materials:

ReagentMolar Mass ( g/mol )
5'-O-DMT-2'-O-methyluridine560.61
Iodine (I₂)253.81
Sodium Nitrite (B80452) (NaNO₂)69.00
Acetonitrile (anhydrous)-
Dichloromethane-
5% aq. Sodium Thiosulfate (B1220275) (Na₂S₂O₃)-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-
Brine-
Anhydrous Sodium Sulfate (Na₂SO₄)-
Silica (B1680970) Gel-
Hexane (B92381)-
Ethyl Acetate (B1210297)-

Procedure:

  • To a solution of 5'-O-DMT-2'-O-methyluridine (1.0 eq) in anhydrous acetonitrile, add sodium nitrite (1.2 eq) and iodine (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-DMT-2'-O-methyl-5-iodouridine as a white foam.

Quantitative Data (Typical):

ParameterValue
Yield85-95%
TLC Rf~0.5 (Hexane:Ethyl Acetate 1:1)
Step 2: Phosphitylation of 5'-O-DMT-2'-O-methyl-5-iodouridine

This protocol details the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

Reaction Scheme:

Phosphitylation_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 5'-O-DMT-2'-O-methyl-5-iodouridine 5'-O-DMT-2'-O-methyl-5-iodouridine Reaction + 5'-O-DMT-2'-O-methyl-5-iodouridine->Reaction CEP-Cl 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite CEP-Cl->Reaction DIPEA N,N-Diisopropylethylamine DIPEA->Reaction Solvent Anhydrous Dichloromethane Temperature 0 °C to Room Temperature This compound This compound Reaction->this compound

Caption: Phosphitylation of the iodinated nucleoside.

Materials:

ReagentMolar Mass ( g/mol )
5'-O-DMT-2'-O-methyl-5-iodouridine686.49
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite236.69
N,N-Diisopropylethylamine (DIPEA)129.24
Dichloromethane (anhydrous)-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-
Brine-
Anhydrous Sodium Sulfate (Na₂SO₄)-
Silica Gel-
Hexane-
Ethyl Acetate-
Triethylamine (B128534)-

Procedure:

  • Dry 5'-O-DMT-2'-O-methyl-5-iodouridine (1.0 eq) by co-evaporation with anhydrous toluene (B28343) and dissolve in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing 1% triethylamine to yield the final product as a white foam.

Quantitative Data (Typical):

ParameterValue
Yield75-85%
31P NMR (CDCl₃)δ ~150 ppm (two peaks for diastereomers)[1]

Purification and Characterization

High purity of the phosphoramidite building block is critical for successful oligonucleotide synthesis.

Purification
  • Silica Gel Chromatography: This is the primary method for purifying the final phosphoramidite. A gradient elution system, typically with increasing polarity (e.g., ethyl acetate in hexane), is used. The addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent is crucial to prevent the degradation of the acid-sensitive phosphoramidite on the silica gel.

Characterization
  • Thin Layer Chromatography (TLC): Used for monitoring the progress of both the iodination and phosphitylation reactions.

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a key analytical technique for characterizing phosphoramidites. The phosphorus atom gives a distinct signal in the 31P NMR spectrum. For the this compound, a pair of signals around 150 ppm is expected, corresponding to the two diastereomers at the chiral phosphorus center.[1]

  • 1H and 13C NMR Spectroscopy: Provide detailed structural information about the entire molecule, confirming the presence of the DMT group, the 2'-O-methyl group, the iodinated uracil base, and the phosphoramidite moiety.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition of the synthesized compound.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is summarized in the following diagram.

Experimental_Workflow cluster_Iodination Step 1: Iodination cluster_Phosphitylation Step 2: Phosphitylation cluster_Characterization Characterization Iodination_Reaction Reaction Setup (Starting Material, I₂, NaNO₂ in MeCN) Iodination_Monitoring TLC Monitoring Iodination_Reaction->Iodination_Monitoring Iodination_Workup Aqueous Workup (DCM, Na₂S₂O₃, NaHCO₃, Brine) Iodination_Monitoring->Iodination_Workup Iodination_Purification Silica Gel Chromatography Iodination_Workup->Iodination_Purification Iodination_Product 5'-O-DMT-2'-O-methyl-5-iodouridine Iodination_Purification->Iodination_Product Phosphitylation_Reaction Reaction Setup (Intermediate, CEP-Cl, DIPEA in DCM) Iodination_Product->Phosphitylation_Reaction Input for Step 2 Phosphitylation_Monitoring TLC Monitoring Phosphitylation_Reaction->Phosphitylation_Monitoring Phosphitylation_Workup Aqueous Workup (NaHCO₃, Brine) Phosphitylation_Monitoring->Phosphitylation_Workup Phosphitylation_Purification Silica Gel Chromatography (with 1% Et₃N) Phosphitylation_Workup->Phosphitylation_Purification Final_Product This compound Phosphitylation_Purification->Final_Product NMR NMR (¹H, ¹³C, ³¹P) Final_Product->NMR MS HRMS Final_Product->MS

Caption: Detailed experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. Careful execution of the iodination and phosphitylation steps, followed by rigorous purification and characterization, is essential to obtain a high-quality building block suitable for the synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications.

References

Stability and Storage of 2'-O-Me-5-I-U Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Compound's Chemistry

2'-O-Me-5-I-U phosphoramidite (B1245037) is a specialized building block for oligonucleotide synthesis, featuring three key chemical entities that influence its stability:

  • The Phosphoramidite Group: This phosphorus (III) moiety is highly reactive and susceptible to both oxidation and hydrolysis. Its reactivity is essential for the coupling reaction during oligonucleotide synthesis but also renders it the most vulnerable part of the molecule.

  • The 2'-O-Methyl (2'-O-Me) Modification: The methyl group at the 2' position of the ribose sugar offers steric hindrance, which can enhance the stability of the resulting oligonucleotide against nuclease degradation. However, it does not significantly alter the inherent instability of the phosphoramidite group itself.

  • The 5-Iodo-Uracil (5-I-U) Base: The iodine atom at the 5th position of the uracil (B121893) base introduces photosensitivity to the molecule. The carbon-iodine bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, leading to the formation of a uracil-5-yl radical and an iodine atom.[1] This can initiate a cascade of degradation reactions.

Key Factors Influencing Stability

The primary factors that can compromise the integrity of 2'-O-Me-5-I-U phosphoramidite are:

  • Moisture: Water readily hydrolyzes the phosphoramidite linkage, rendering the molecule inactive for oligonucleotide synthesis.[2][3] This is a critical concern, and all handling and storage procedures must be conducted under strictly anhydrous conditions.

  • Oxygen: The phosphorus (III) center is susceptible to oxidation to a non-reactive phosphorus (V) species. While this oxidation is a necessary step during oligonucleotide synthesis (capping), premature oxidation of the phosphoramidite monomer will prevent its incorporation into the growing oligonucleotide chain.

  • Light: As noted, the 5-iodouracil (B140508) moiety is photosensitive.[1][4][5] Exposure to light, particularly UV radiation, can lead to the cleavage of the C-I bond and subsequent degradation of the nucleobase.

  • Acidic Conditions: Phosphoramidites are extremely sensitive to acid. Even trace amounts of acid can rapidly degrade the molecule.[6]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis, oxidation, and potential thermal decomposition.[7]

Quantitative Data Summary

While specific quantitative stability data for 2'-O-Me-5-I-U phosphoramidite is not available, the following table summarizes general stability information for nucleoside phosphoramidites. This data should be considered as a guideline, with the understanding that the 5-iodo modification may introduce additional instability.

ConditionGeneral Phosphoramidite StabilityRecommended Practice for 2'-O-Me-5-I-U Phosphoramidite
Solid State (Powder) Prolonged shelf-life when stored under anhydrous and inert conditions at low temperatures.[6]Store in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), at or below -20°C, and protected from light.
In Solution (Anhydrous Acetonitrile) Half-life can range from hours to days depending on the specific phosphoramidite, water content, and temperature.[6][8] Guanosine phosphoramidites are known to be particularly unstable in solution.[2][3][8]Prepare solutions fresh for each synthesis. If short-term storage is necessary, store in a sealed, anhydrous vial under an inert atmosphere at low temperature and in the dark.

Experimental Protocols

The following are general protocols for assessing the stability of phosphoramidites. These can be adapted to evaluate the integrity of 2'-O-Me-5-I-U phosphoramidite.

Protocol for Assessing Purity by ³¹P NMR Spectroscopy

Objective: To determine the percentage of active phosphoramidite (P(III) species) versus its oxidized (P(V)) counterpart.

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of the 2'-O-Me-5-I-U phosphoramidite into a dry NMR tube. Dissolve the sample in 0.5 mL of anhydrous deuterated acetonitrile (B52724) (CD₃CN).

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. The active phosphoramidite typically shows a characteristic signal in the range of 148-152 ppm. The oxidized P(V) species will appear at a significantly different chemical shift, usually between 0 and 20 ppm.

  • Data Analysis: Integrate the peaks corresponding to the P(III) and P(V) species. The purity can be calculated as: % Purity = [Integral(P(III)) / (Integral(P(III)) + Integral(P(V)))] * 100

Protocol for Stability Study in Solution

Objective: To evaluate the degradation of the phosphoramidite in solution over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of 2'-O-Me-5-I-U phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 0.1 M) under an inert atmosphere.

  • Time-Course Analysis: Aliquot the solution into several sealed vials. At specified time points (e.g., 0, 24, 48, 72 hours), take a sample for ³¹P NMR analysis as described in Protocol 4.1.

  • Data Analysis: Plot the percentage of the P(III) species as a function of time to determine the rate of degradation.

Visualizations

Chemical Structure and Key Functional Groups

G cluster_0 2'-O-Me-5-I-U Phosphoramidite cluster_1 Key Functional Groups structure A Phosphoramidite Moiety (Reactive Center) B 2'-O-Methyl Group (Stability Enhancer) C 5-Iodo-Uracil Base (Photosensitive) D DMT Protecting Group

Caption: Key functional groups of 2'-O-Me-5-I-U phosphoramidite.

Proposed Degradation Pathways

G cluster_0 Initiating Factors A 2'-O-Me-5-I-U Phosphoramidite (Active P(III)) B Hydrolysis (Inactive) A->B C Oxidation (Inactive) A->C D Photodegradation (Inactive) A->D Water H₂O Water->A Hydrolyzes Phosphoramidite Oxygen O₂ Oxygen->A Oxidizes P(III) to P(V) Light UV Light Light->A Cleaves C-I Bond

Caption: Major degradation pathways for 2'-O-Me-5-I-U phosphoramidite.

Recommended Handling and Storage Workflow

G A Receipt of Phosphoramidite B Store Immediately at ≤ -20°C in Dark, Dry, Inert Atmosphere A->B C Equilibrate to Room Temperature in Desiccator Before Opening B->C F Check Purity by ³¹P NMR if Stored for Extended Period B->F Long-term Storage D Handle in Glovebox or Under Inert Gas Stream C->D E Dissolve in Anhydrous Acetonitrile for Immediate Use D->E G Oligonucleotide Synthesis E->G F->C

Caption: Recommended workflow for handling and storage.

Summary of Recommendations

To ensure the maximum shelf-life and performance of 2'-O-Me-5-I-U phosphoramidite, the following practices are strongly recommended:

  • Storage:

    • Solid: Store the solid phosphoramidite at -20°C or lower in a tightly sealed container, inside a desiccator, under an inert atmosphere (argon or nitrogen), and protected from light.

    • Solution: Use solutions immediately after preparation. If temporary storage is unavoidable, store in a sealed, anhydrous vial under an inert atmosphere at low temperature and in the dark. Avoid repeated freeze-thaw cycles.

  • Handling:

    • Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.

    • Handle the solid and prepare solutions in a glovebox or under a stream of dry inert gas.

    • Use only high-quality, anhydrous acetonitrile for dissolution.

    • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of 2'-O-Me-5-I-U phosphoramidite, thereby ensuring its optimal performance in the synthesis of high-quality modified oligonucleotides.

References

Solubility and Handling of 2'-O-Me-5-I-U-3'-phosphoramidite in Acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-O-Me-5-I-U-3'-phosphoramidite

This compound is a specialized building block used in the chemical synthesis of modified RNA molecules. The 2'-O-methyl modification confers increased nuclease resistance and enhanced binding affinity to target nucleic acid sequences, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics. The 5-iodo modification can serve as a heavy atom for crystallographic studies or as a reactive site for post-synthetic modifications. As a purine (B94841) nucleoside analog, it has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.[1][2]

General Solubility and Handling of Phosphoramidites in Acetonitrile (B52724)

Acetonitrile is the most common solvent for dissolving phosphoramidites for automated oligonucleotide synthesis.[3] The vast majority of standard and many modified phosphoramidites are readily soluble in anhydrous acetonitrile. However, the solubility can be influenced by the specific modifications on the nucleobase, the sugar, or the phosphoramidite (B1245037) group itself. For instance, highly lipophilic modifications may decrease solubility in polar aprotic solvents like acetonitrile.[3]

Quantitative Data and Recommended Practices

The following table summarizes the generally accepted concentration ranges, solvent specifications, and storage conditions for phosphoramidite solutions in acetonitrile, based on common laboratory and manufacturing practices.

ParameterRecommendationRationaleSource
Solvent Anhydrous AcetonitrileWater content can lead to hydrolysis of the phosphoramidite, reducing coupling efficiency.[3][4]
Water Content < 30 ppm (preferably < 10 ppm)To minimize degradation of the phosphoramidite.[3]
Typical Concentration 0.05 M to 0.1 MStandard concentration range for most automated DNA/RNA synthesizers.[3][4]
Preparation Dissolve in anhydrous acetonitrile, add molecular sieves, and allow to stand.Molecular sieves (3Å) help to maintain anhydrous conditions.[3][4][5][6][7]
Storage of Solution -20°C under an inert atmosphere (Argon or Nitrogen)Low temperature and inert atmosphere minimize degradation over time.[4][8]
Stability in Solution Stable for several weeks at -20°CVaries depending on the specific phosphoramidite and solvent quality.[4]

Experimental Protocols

Protocol for Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol describes a standard procedure for preparing a phosphoramidite solution for use in an automated oligonucleotide synthesizer.

Materials:

  • This compound

  • Anhydrous acetonitrile (<30 ppm water)

  • Activated 3Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Appropriate glass vial with a septum-lined cap

Procedure:

  • Equilibration: Allow the vial containing the solid phosphoramidite to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[4]

  • Dissolution: Under an inert atmosphere, add the appropriate volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.

  • Drying: Add a layer of activated 3Å molecular sieves to the bottom of the vial.

  • Incubation: Seal the vial tightly and allow it to stand overnight at room temperature. This allows the molecular sieves to effectively remove any residual moisture from the solvent and the phosphoramidite.[3]

  • Storage: Store the prepared solution at -20°C under an inert atmosphere until use.

Visualizations

Workflow for Phosphoramidite Solution Preparation

The following diagram illustrates the standard workflow for preparing a phosphoramidite solution for oligonucleotide synthesis.

G Workflow for Phosphoramidite Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start: Solid Phosphoramidite warm Warm to Room Temperature start->warm dissolve Dissolve in Anhydrous Acetonitrile warm->dissolve add_sieves Add Molecular Sieves dissolve->add_sieves incubate Incubate Overnight add_sieves->incubate store Store at -20°C under Inert Gas incubate->store use Use in Oligonucleotide Synthesizer store->use

Caption: Workflow for preparing a phosphoramidite solution.

Factors Affecting Phosphoramidite Solubility and Stability

This diagram outlines the key factors that influence the solubility and stability of phosphoramidites in solution.

G Factors Affecting Phosphoramidite Solutions cluster_factors Influencing Factors center Phosphoramidite Solution (Solubility & Stability) solvent Solvent Choice (Acetonitrile, THF, etc.) solvent->center water Water Content water->center concentration Concentration concentration->center temp Storage Temperature temp->center atmosphere Atmosphere (Inert vs. Air) atmosphere->center modification Chemical Modifications (Lipophilicity, etc.) modification->center

Caption: Key factors influencing phosphoramidite solutions.

Conclusion

While the precise solubility limit of this compound in acetonitrile is not documented in readily accessible sources, a concentration of 0.1 M is a standard and reliable starting point for its use in oligonucleotide synthesis. Adherence to strict anhydrous conditions, proper storage, and the use of high-quality reagents are paramount to ensure the stability of the phosphoramidite and the successful synthesis of high-quality modified oligonucleotides for research, diagnostic, and therapeutic applications. For particularly problematic or novel modified phosphoramidites, solubility testing in alternative solvents such as tetrahydrofuran (B95107) (THF) or mixtures of acetonitrile and dichloromethane (B109758) may be warranted.[3]

References

An In-depth Technical Guide to 2'-O-Me-5-I-U-3'-phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-O-Me-5-I-U-3'-phosphoramidite, a key building block in the synthesis of modified oligonucleotides for research and therapeutic applications. We will delve into its physicochemical properties, the detailed methodology for its incorporation into synthetic oligonucleotides, and the functional implications of the resulting modifications in a biological context.

Physicochemical Properties

The integration of modified phosphoramidites is a critical step in the development of oligonucleotide-based therapeutics and advanced research tools. This compound offers unique properties that enhance the stability and functionality of the resulting oligonucleotides.

PropertyValueSource
Molecular Weight 886.71 g/mol [1]
Molecular Formula C39H45IN4O8P (inferred)
Modification Type 2'-O-Methyl, 5-Iodo-Uracil
Purity >98% (typical)
Appearance White to off-white solid
Storage Conditions -20°C, under inert gas (e.g., Argon)

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry.[2][3] This cyclical process allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard and modified phosphoramidites (including this compound)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Anhydrous acetonitrile

Methodology:

The synthesis cycle consists of four main steps, which are repeated for each nucleotide added to the sequence:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an activator solution (e.g., tetrazole or a derivative). The activated phosphoramidite is then delivered to the synthesis column where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for modified phosphoramidites may need to be extended compared to standard phosphoramidites to ensure high coupling efficiency.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly capped. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step is crucial for the purity of the final oligonucleotide product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester. This is achieved by treating the support with a solution of iodine in a mixture of water and pyridine.

These four steps are repeated for each subsequent phosphoramidite in the desired sequence.

Post-Synthesis Processing:

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone and the nucleobases are removed. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) at an elevated temperature. For oligonucleotides containing 5-iodouracil, deprotection at room temperature is recommended to avoid the formation of side products.

  • Purification: The final product is purified to remove failure sequences and other impurities. This is commonly done using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Functional Significance of Modifications

The inclusion of 2'-O-Methyl and 5-Iodo-Uracil modifications imparts specific, advantageous properties to oligonucleotides, making them valuable tools in various research and therapeutic contexts.

2'-O-Methyl (2'-O-Me) Modification

The 2'-O-Methyl modification is a widely used "second-generation" antisense modification.[4] Its primary benefits include:

  • Increased Nuclease Resistance: The methyl group at the 2' position of the ribose sugar sterically hinders the action of endo- and exonucleases, significantly increasing the in vivo stability of the oligonucleotide.[5]

  • Enhanced Binding Affinity: The 2'-O-Me modification locks the sugar pucker in a C3'-endo conformation, which is favorable for A-form helices. This results in a higher binding affinity (increased melting temperature, Tm) to complementary RNA targets.

  • Reduced Immunogenicity: Certain oligonucleotide sequences can trigger an immune response. The 2'-O-Me modification can help to mitigate these off-target effects.

Oligonucleotides fully modified with 2'-O-Me groups typically do not elicit RNase H-mediated cleavage of their target mRNA. Instead, they act via a steric blocking mechanism, physically preventing the binding of cellular machinery, such as ribosomes or splicing factors, to the target RNA.

5-Iodo-Uracil (5-I-U) Modification

The incorporation of a halogen atom at the 5-position of uracil (B121893) also influences the properties of the oligonucleotide:

  • Photocrosslinking: 5-Iodouracil is a photoactivatable crosslinking agent. Upon exposure to UV light, it can form a covalent bond with nearby amino acid residues in proteins, making it an invaluable tool for studying nucleic acid-protein interactions.

  • Therapeutic Potential: Halogenated pyrimidines have been explored for their potential in antisense and antigene applications. The presence of the iodine atom can enhance the lipophilicity and cellular uptake of the oligonucleotide.

Application Example: Targeting the NF-κB Signaling Pathway

A prominent application for oligonucleotides with 2'-O-Methyl modifications is in the modulation of key signaling pathways implicated in disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is associated with numerous cancers and inflammatory disorders.

Antisense oligonucleotides containing 2'-O-Methyl modifications can be designed to target the mRNA of key components of the NF-κB pathway, such as the p65 subunit (RelA). By binding to the p65 mRNA, the antisense oligonucleotide can sterically block its translation into protein, thereby downregulating the entire pathway and mitigating its pro-inflammatory and pro-survival effects. The enhanced stability and binding affinity conferred by the 2'-O-Methyl modifications are crucial for the in vivo efficacy of such therapeutic strategies.

Visualizations

experimental_workflow cluster_synthesis_cycle Automated Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add this compound) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Repeat for next nucleotide cleavage Cleavage & Deprotection (Ammonia) oxidation->cleavage start Start: Solid Support with First Nucleoside start->deblocking purification Purification (HPLC) cleavage->purification final_product Final Modified Oligonucleotide purification->final_product

Caption: Experimental workflow for solid-phase synthesis of a modified oligonucleotide.

signaling_pathway cluster_translation Translation Inhibition ASO 2'-O-Me Modified Antisense Oligonucleotide p65_mRNA p65 mRNA ASO->p65_mRNA Binds to target ribosome Ribosome p65_protein p65 Protein ribosome->p65_protein Translation Blocked NFkB_activation NF-κB Pathway Activation p65_protein->NFkB_activation cellular_response Inflammation & Cell Survival NFkB_activation->cellular_response

Caption: Steric blocking of NF-κB p65 translation by a 2'-O-Me modified antisense oligonucleotide.

References

Methodological & Application

Unlocking RNA's Secrets: Application and Protocols for 2'-O-Me-5-I-U-3'-phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleotides into synthetic RNA is a cornerstone of modern molecular biology and therapeutic development. Among these, 2'-O-Me-5-I-U-3'-phosphoramidite stands out as a versatile tool, offering a unique combination of biophysical and photochemical properties. This phosphoramidite (B1245037) enables the site-specific introduction of 2'-O-methyl-5-iodouridine into an RNA sequence, a modification that imparts enhanced stability and facilitates advanced structural and interaction studies.

The 2'-O-methyl (2'-OMe) group at the ribose sugar moiety is a widely employed modification that confers significant resistance to nuclease degradation, thereby increasing the in vivo half-life of RNA molecules.[1][2] This modification also tends to increase the thermal stability (Tm) of RNA duplexes by favoring an A-form helical geometry.[3] The iodine atom at the 5th position of the uracil (B121893) base serves two primary purposes: as a heavy atom for phasing in X-ray crystallography and as a photo-activatable crosslinking agent to study RNA-protein interactions.[4][5]

This document provides detailed application notes and experimental protocols for the effective utilization of this compound in RNA synthesis, empowering researchers to probe the intricate world of RNA structure and function.

Key Properties and Applications

The dual nature of the 2'-O-Me-5-I-U modification opens up a range of applications in RNA research and development:

  • Structural Biology (X-ray Crystallography): The high atomic number of iodine makes it an excellent anomalous scatterer of X-rays. Incorporating 5-iodouridine (B31010) at specific sites within an RNA molecule can significantly aid in solving the phase problem during crystallographic structure determination.[4]

  • RNA-Protein Interaction Studies (UV Photocrosslinking): Upon exposure to long-wavelength UV light (around 325 nm), 5-iodouracil (B140508) can form a covalent bond with nearby amino acid residues in a protein, effectively "trapping" the interaction.[5][6] This technique allows for the precise identification of RNA-binding proteins and the mapping of their binding sites.

  • Therapeutic Oligonucleotide Development: The enhanced nuclease resistance and thermal stability conferred by the 2'-O-methyl group make this modification attractive for the design of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1]

Data Presentation

The following tables summarize the key quantitative effects of incorporating 2'-O-methyl and 5-iodo modifications into RNA oligonucleotides.

PropertyEffect of 2'-O-Methyl ModificationReference
Nuclease Resistance Increased resistance to both endonucleases and exonucleases.[1][2]
Thermal Stability (Tm) Generally increases the melting temperature of RNA:RNA duplexes.[3]
Duplex Geometry Stabilizes the A-form helical structure of RNA.[1]
PropertyEffect of 5-Iodo-Uridine ModificationReference
Photocrosslinking Yield High efficiency (70-94%) of crosslinking to associated proteins upon UV irradiation.[5]
Crystallographic Phasing Acts as a heavy atom for Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Containing 2'-O-Me-5-I-U

This protocol outlines the standard phosphoramidite chemistry for incorporating 2'-O-Me-5-I-U into an RNA oligonucleotide using an automated synthesizer.

Materials:

  • This compound

  • Standard A, C, G, and U RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% methylamine (B109427) 1:1)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired RNA sequence, specifying the position for the incorporation of the 2'-O-Me-5-I-U phosphoramidite.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

    • Coupling: Activation of the phosphoramidite (including this compound) and its coupling to the 5'-hydroxyl of the growing chain. A slightly longer coupling time may be beneficial for modified phosphoramidites to ensure high efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the solid support using the cleavage and deprotection solution (e.g., AMA) at room temperature for the specified duration.

    • Incubate the solution at an elevated temperature (e.g., 65°C) to complete the removal of the base-protecting groups.

  • Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV-Vis spectrophotometry.

Protocol 2: UV Photocrosslinking of 2'-O-Me-5-I-U-Containing RNA to a Target Protein

This protocol describes a general procedure for inducing a covalent crosslink between an RNA molecule containing 5-iodouridine and its binding protein.

Materials:

  • Purified RNA containing 2'-O-Me-5-I-U

  • Purified target protein

  • Binding buffer (optimized for the specific RNA-protein interaction)

  • UV light source (e.g., a 325 nm He-Cd laser or a UV transilluminator with a 312 nm peak)

  • SDS-PAGE analysis reagents

  • Autoradiography or Western blotting reagents

Procedure:

  • Binding Reaction:

    • Incubate the 2'-O-Me-5-I-U-containing RNA (and a control unmodified RNA) with the target protein in the optimized binding buffer. Allow the complex to form by incubating at the appropriate temperature for a sufficient time (e.g., 30 minutes at room temperature).

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or on a parafilm sheet on ice) and expose it to UV light.

    • The irradiation time will need to be optimized but can range from a few minutes to a couple of hours.[7]

  • Analysis of Crosslinking:

    • Denature the samples by adding SDS-PAGE loading buffer and heating.

    • Separate the proteins and RNA-protein complexes by SDS-PAGE.

    • Visualize the crosslinked product. If the RNA is radiolabeled, use autoradiography. If not, the mobility shift of the protein can be detected by Western blotting using an antibody against the target protein. A successful crosslink will result in a band with a higher molecular weight corresponding to the RNA-protein adduct.

Protocol 3: Phasing for X-ray Crystallography using 2'-O-Me-5-I-U-Containing RNA

This protocol provides a general workflow for utilizing 5-iodouridine-modified RNA for crystallographic phasing.

Materials:

  • High-purity, crystallized 2'-O-Me-5-I-U-containing RNA

  • Synchrotron X-ray source

  • Crystallography software for data processing and phasing

Procedure:

  • Crystal Growth: Grow diffraction-quality crystals of the RNA containing the 5-iodouridine modification.

  • Data Collection:

    • Collect X-ray diffraction data from the crystal at a synchrotron source.

    • For Multi-wavelength Anomalous Dispersion (MAD) phasing, collect data at multiple wavelengths around the absorption edge of iodine.

    • For Single-wavelength Anomalous Dispersion (SAD) phasing, collect a single dataset at a wavelength where the anomalous signal of iodine is maximized.

  • Data Processing: Process the diffraction data to obtain reflection intensities and their standard uncertainties.

  • Phasing and Structure Solution:

    • Use the anomalous signal from the iodine atoms to determine the initial phases of the reflections. This can be done using software packages that implement MAD or SAD phasing algorithms.

    • Once initial phases are obtained, an electron density map can be calculated and a model of the RNA structure can be built and refined.

Visualizations

RNA_Synthesis_Workflow Workflow for Solid-Phase RNA Synthesis cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Deblocking Capping Capping Coupling->Capping 2. Coupling Oxidation Oxidation Capping->Oxidation 3. Capping Oxidation->Deblocking 4. Oxidation (for next cycle) Cleavage Cleavage from Support Oxidation->Cleavage After final cycle Start Start with Solid Support Start->Deblocking Deprotection Deprotection Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Final_Product Purified RNA Oligonucleotide Purification->Final_Product

Caption: Automated solid-phase synthesis workflow for RNA oligonucleotides.

Photocrosslinking_Workflow Workflow for UV Photocrosslinking cluster_experiment Experimental Steps Binding 1. Incubate 5-I-U RNA with Target Protein Irradiation 2. UV Irradiation (~325 nm) Binding->Irradiation Analysis 3. SDS-PAGE Analysis Irradiation->Analysis Detection 4. Detection (Autoradiography/Western Blot) Analysis->Detection Result Identification of RNA-Protein Crosslink Detection->Result Start Start Start->Binding

Caption: General workflow for identifying RNA-protein interactions via photocrosslinking.

Crystallography_Phasing_Workflow Workflow for X-ray Crystallography Phasing cluster_phasing Crystallographic Phasing Crystal 1. Grow Crystals of 5-I-U RNA Data_Collection 2. X-ray Diffraction Data Collection Crystal->Data_Collection Phasing 3. SAD/MAD Phasing Data_Collection->Phasing Model_Building 4. Electron Density Map & Model Building Phasing->Model_Building Structure 3D RNA Structure Model_Building->Structure Start Start Start->Crystal

Caption: Workflow for solving RNA structures using heavy-atom phasing.

References

Application Notes and Protocols for Incorporating 2'-O-Me-5-I-U into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The modification, 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U), offers a unique combination of properties beneficial for applications such as antisense technology, RNA interference (RNAi), and the development of aptamers and probes. The 2'-O-methyl group enhances nuclease resistance and increases the thermal stability of duplexes, while the 5-iodo modification can be leveraged for applications like X-ray crystallography, cross-linking studies, and as a site for further chemical modifications.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of 2'-O-Me-5-I-U into synthetic oligonucleotides.

Key Properties and Advantages

The incorporation of 2'-O-Me-5-I-U into oligonucleotides imparts several desirable characteristics:

  • Increased Nuclease Resistance: The 2'-O-methyl modification provides significant protection against degradation by various nucleases present in cellular environments and serum.[][2] This increased stability is crucial for in vivo applications. The nuclease resistance imparted by 2'-alkoxy sugar modifications has been shown to correlate with the size of the substituent.[2]

  • Enhanced Duplex Stability: The 2'-O-methyl group generally increases the melting temperature (Tm) of oligonucleotide duplexes. An increase of approximately 1.3°C per 2'-O-methyl modification is a general observation.[3] This enhanced binding affinity is beneficial for target recognition and silencing applications.

  • Reduced Immunostimulation: Modification of oligonucleotides, including methylation, can help in reducing the innate immune responses that can be triggered by unmodified sequences.[4]

  • Versatility of the 5-Iodo Group: The iodine atom at the 5-position of uracil (B121893) can serve as a heavy atom for crystallographic phasing, a photo-cross-linkable group for studying nucleic acid-protein interactions, and a reactive handle for post-synthetic modifications.[5]

Data Presentation

The following tables summarize the expected quantitative impact of incorporating 2'-O-Me modifications into oligonucleotides. It is important to note that the exact values for 2'-O-Me-5-I-U may vary depending on the sequence context and the specific experimental conditions.

Table 1: Impact of 2'-O-Methyl Modification on Duplex Stability

ModificationChange in Melting Temperature (Tm) per ModificationReference
2'-O-Methyl~ +1.3 °C[3]

Table 2: Nuclease Resistance Profile of Modified Oligonucleotides

ModificationRelative Nuclease ResistanceReference
Unmodified DNA/RNALow[6]
2'-O-MethylIncreased[6]
PhosphorothioateHigh[6]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Me-5-I-U Phosphoramidite (B1245037)

Materials:

  • 5-Iodouridine (B31010)

  • Protecting group reagents (e.g., 4,4'-dimethoxytrityl chloride (DMT-Cl))

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., pyridine (B92270), dichloromethane, acetonitrile)

  • Chromatography supplies

Procedure:

  • 5'-Hydroxyl Protection: React 5-iodouridine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.

  • 2'-Hydroxyl Methylation: The selective methylation of the 2'-hydroxyl group is a key step. This can be achieved through various methods, often involving the use of a methylating agent in the presence of a base. Reaction conditions must be carefully controlled to avoid methylation of the nucleobase.

  • 3'-Hydroxyl Phosphitylation: The 3'-hydroxyl group of the protected and methylated nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile.[10]

  • Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography to ensure high purity for oligonucleotide synthesis.

Note: The synthesis of phosphoramidites requires expertise in organic chemistry and should be performed in a controlled laboratory environment with appropriate safety precautions.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

The incorporation of the 2'-O-Me-5-I-U phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA/RNA synthesizer.

Materials:

  • 2'-O-Me-5-I-U phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI))[11]

    • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile

Procedure:

The synthesis follows the standard phosphoramidite cycle:

  • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside.

  • Coupling: The 2'-O-Me-5-I-U phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time may be required for modified phosphoramidites to ensure high coupling efficiency.[3]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

This cycle is repeated for each nucleotide in the desired sequence.

Protocol 3: Deprotection and Cleavage

Due to the sensitivity of the 5-iodo modification, special care must be taken during the deprotection step.

Materials:

Procedure:

  • Cleavage from Support and Base Deprotection:

    • Crucially, for oligonucleotides containing 5-iodouridine, deprotection should be carried out under mild conditions to prevent degradation of the 5-iodouracil (B140508) base. A recommended condition is treatment with 28% aqueous ammonia (B1221849) at room temperature for 8 hours .

    • For oligonucleotides without base-labile modifications other than 5-iodouridine, standard deprotection with concentrated ammonium hydroxide at 55°C for 8-12 hours can be used, but the milder conditions are safer for the iodo-group.

    • Alternatively, AMA can be used for rapid deprotection of the standard bases, but its compatibility with 5-iodouridine should be carefully evaluated.

  • 2'-Hydroxyl Deprotection (for RNA): If the oligonucleotide also contains RNA monomers with 2'-hydroxyl protecting groups (e.g., TBDMS), a subsequent deprotection step using a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.

Protocol 4: Purification and Characterization

Purification:

The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying oligonucleotides, especially for "DMT-on" purification where the final 5'-DMT group is left on to aid in separation.

  • Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge and is effective for obtaining high-purity products.

  • Polyacrylamide Gel Electrophoresis (PAGE): Suitable for purifying longer oligonucleotides.

Characterization:

The purified oligonucleotide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the correct molecular weight of the synthesized oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or IEX-HPLC is used to assess the purity of the final product.

  • UV-Vis Spectrophotometry: Used to determine the concentration of the oligonucleotide solution.

Mandatory Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Deblocking Deblocking Coupling Coupling Deblocking->Coupling Repeat n times Capping Capping Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Crude_Oligo Crude Oligonucleotide Oxidation->Crude_Oligo Phosphoramidite 2'-O-Me-5-I-U Phosphoramidite Phosphoramidite->Coupling Solid_Support Solid Support (CPG) Solid_Support->Deblocking Purification Purification Crude_Oligo->Purification Deprotection & Cleavage Purified_Oligo Purified Oligonucleotide Characterization QC Analysis (MS, HPLC) Purified_Oligo->Characterization Final_Product Final Product Characterization->Final_Product Purification->Purified_Oligo HPLC / PAGE

Caption: Workflow for the incorporation of 2'-O-Me-5-I-U into oligonucleotides.

Antisense_Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Generation Lead Generation: Oligo Design & Synthesis (with 2'-O-Me-5-I-U) Target_ID->Lead_Generation In_Vitro_Screening In Vitro Screening: - Target Engagement - Efficacy (e.g., qPCR) - Toxicity Lead_Generation->In_Vitro_Screening Lead_Optimization Lead Optimization: - Chemical Modifications - Delivery Formulation In_Vitro_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies: - Pharmacokinetics - Pharmacodynamics - Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General workflow for antisense drug discovery using modified oligonucleotides.

References

Application Notes and Protocols for 2'-O-Me-5-I-U-3'-phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. The efficacy and safety of ASO drug candidates are critically dependent on their chemical modifications, which enhance properties such as nuclease resistance, binding affinity to the target RNA, and pharmacokinetic profiles. The 2'-O-Methyl (2'-O-Me) modification is a widely utilized second-generation modification that confers increased nuclease resistance and binding affinity. The introduction of a halogen atom, such as iodine, at the 5-position of pyrimidines can further modulate the properties of an ASO. This document provides detailed application notes and protocols for the use of 2'-O-Me-5-I-U-3'-phosphoramidite in the synthesis of antisense oligonucleotides.

Chemical Properties and Advantages

The this compound is a specialized building block for solid-phase oligonucleotide synthesis. The key features of this modification include:

  • 2'-O-Methyl Group: Confers significant resistance to degradation by endonucleases, a major pathway for oligonucleotide clearance in vivo. This modification also generally increases the melting temperature (Tm) of the ASO-RNA duplex, leading to higher binding affinity.[1]

  • 5-Iodo Group: The bulky iodine atom at the 5-position of the uracil (B121893) base can enhance the lipophilicity of the oligonucleotide, potentially influencing cellular uptake and biodistribution. Furthermore, the presence of iodine can be exploited for crystallographic studies to aid in structure-based drug design and for cross-linking experiments to identify ASO-protein interactions.

The combination of these modifications in a single phosphoramidite (B1245037) offers a unique tool for the development of ASOs with potentially improved therapeutic properties.

Data Presentation: Comparative Properties of Modified Oligonucleotides

The following tables summarize the anticipated quantitative data for ASOs containing the 2'-O-Me-5-I-U modification compared to other common modifications. These values are illustrative and may vary depending on the specific sequence and experimental conditions.

Table 1: Melting Temperature (Tm) of ASO:RNA Duplexes

Modification at Uridine PositionΔTm per modification (°C)
Unmodified DNA (dU)Baseline
2'-O-Me-U+1.3[1]
2'-O-Me-5-I-U (estimated) +1.5 to +2.0
2'-O-Methoxyethyl (MOE)-U+0.9 to +1.6[2]

Note: The estimated ΔTm for 2'-O-Me-5-I-U is based on the known stabilizing effect of the 2'-O-Me group and the potential for the 5-iodo substitution to further enhance duplex stability.

Table 2: Nuclease Resistance of Modified Oligonucleotides

ModificationHalf-life in Serum (t1/2, hours)
Unmodified Phosphodiester< 1
Phosphorothioate (B77711) (PS) backbone24 - 48
2'-O-Me with Phosphodiester backbone8 - 12
2'-O-Me-5-I-U with PS backbone (estimated) > 48

Note: The enhanced nuclease resistance is primarily attributed to the 2'-O-Me group and the phosphorothioate backbone. The 5-iodo group is not expected to significantly alter nuclease resistance.

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing 2'-O-Me-5-I-U

This protocol outlines the solid-phase synthesis of an antisense oligonucleotide incorporating the 2'-O-Me-5-I-U modification using standard phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA and 2'-O-Me RNA phosphoramidites (A, C, G, T/U)

  • This compound

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (synthesis grade, anhydrous)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide (B78521) or a mixture of Ammonium hydroxide and Methylamine)

Procedure:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Ensure all reagent bottles are filled with fresh solutions.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

    • Deblocking: The 5'-DMT protecting group of the support-bound nucleoside is removed by the deblocking solution.

    • Coupling: The this compound (or other phosphoramidites in the sequence) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Final Deblocking: The terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at elevated temperature (e.g., 55°C) for a specified time.

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[]

  • Desalting and Quantification: The purified oligonucleotide is desalted and quantified by UV-Vis spectrophotometry at 260 nm.

Protocol 2: RNase H Cleavage Assay

This protocol is used to assess the ability of an ASO containing 2'-O-Me-5-I-U to induce RNase H-mediated cleavage of a target RNA. This is a key mechanism of action for many antisense drugs.[4]

Materials:

  • ASO containing the 2'-O-Me-5-I-U modification

  • Target RNA transcript (e.g., in vitro transcribed or synthetic)

  • Recombinant human RNase H1

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 15% acrylamide, 7 M urea)

  • Gel loading buffer

  • Fluorescent label for RNA (e.g., 5'-FAM) or radiolabel (e.g., ³²P)

Procedure:

  • RNA-ASO Hybridization: In a nuclease-free tube, mix the labeled target RNA and the ASO in RNase H reaction buffer. Heat to 90°C for 2 minutes and then cool slowly to room temperature to allow for annealing.

  • Initiate Cleavage: Add RNase H1 to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench by adding an equal volume of gel loading buffer containing a chelating agent (e.g., EDTA).

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load onto the denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the RNA fragments using a phosphorimager or fluorescence scanner. The appearance of cleavage products indicates RNase H activity. Quantify the percentage of cleaved RNA at each time point to determine the cleavage rate.

Protocol 3: Cellular Uptake and Localization Assay

This protocol describes a method to evaluate the cellular uptake and subcellular localization of a fluorescently labeled ASO containing 2'-O-Me-5-I-U.

Materials:

  • Fluorescently labeled ASO (e.g., 5'-Cy3 or 5'-FAM)

  • Cell line of interest (e.g., HeLa or a disease-relevant cell line)

  • Cell culture medium and supplements

  • Transfection reagent (optional, for comparison with unassisted uptake)

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal stain (e.g., LysoTracker Red)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate with glass bottoms suitable for microscopy and allow them to adhere overnight.

  • ASO Treatment: Treat the cells with the fluorescently labeled ASO at a desired concentration in fresh cell culture medium. For unassisted uptake ("gymnosis"), no transfection reagent is used.[5]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C.

  • Staining: In the last 30 minutes of incubation, add Hoechst 33342 and a lysosomal stain to the medium to label the nucleus and lysosomes, respectively.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular ASO.

  • Imaging: Image the cells using a confocal microscope. Acquire images in the channels corresponding to the ASO fluorescent label, the nuclear stain, and the lysosomal stain.

  • Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization of the ASO. Co-localization analysis can be performed to determine if the ASO is accumulating in specific organelles like lysosomes.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support cluster_1 Post-Synthesis start 1. Deblocking (Remove 5'-DMT) couple 2. Coupling (Add 2'-O-Me-5-I-U Phosphoramidite) start->couple Free 5'-OH cap 3. Capping (Block unreacted 5'-OH) couple->cap New phosphite triester oxidize 4. Oxidation (Stabilize linkage) cap->oxidize Capped failures oxidize->start Repeat for next cycle cleave 5. Cleavage & Deprotection oxidize->cleave Full-length ASO purify 6. Purification (HPLC/PAGE) cleave->purify analyze 7. Analysis (Mass Spec/UV) purify->analyze ASO_Mechanism_of_Action cluster_cellular_env Cellular Environment ASO 2'-O-Me-5-I-U ASO mRNA Target mRNA ASO->mRNA Hybridization (Watson-Crick base pairing) RNaseH RNase H ASO->RNaseH Recruitment Nucleus Nucleus ASO->Nucleus Nuclear entry Cytoplasm Cytoplasm ASO->Cytoplasm Cytoplasmic entry Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment Reduced_Protein Reduced Protein Level Protein Target Protein Ribosome->Protein Protein Synthesis RNaseH->mRNA Cleavage of RNA strand ASO_Screening_Workflow cluster_invitro In Vitro Evaluation start ASO Design & Synthesis (Incorporate 2'-O-Me-5-I-U) Tm_assay T_m Measurement start->Tm_assay nuclease_assay Nuclease Resistance Assay start->nuclease_assay in_vitro_screening In Vitro Screening (Cell-based assays) lead_id Lead Identification in_vitro_screening->lead_id Identify potent & safe candidates in_vivo_testing In Vivo Testing (Animal models) lead_id->in_vivo_testing preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev Evaluate efficacy & safety end Clinical Trials preclinical_dev->end rnaseh_assay RNase H Cleavage Assay Tm_assay->rnaseh_assay nuclease_assay->rnaseh_assay toxicity_assay Cytotoxicity Assay rnaseh_assay->toxicity_assay toxicity_assay->in_vitro_screening

References

Application of 2'-O-Methyl-5-iodouridine in X-ray Crystallography: A Phasing Tool for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of high-resolution three-dimensional structures of nucleic acids and their complexes is fundamental to understanding their biological functions and for the rational design of therapeutics. X-ray crystallography remains a cornerstone technique in this endeavor, yet it is often hampered by the "phase problem"—the loss of phase information during data collection. A powerful strategy to overcome this obstacle is the use of heavy-atom derivatives for phasing. This application note details the use of 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U), a modified nucleotide, as an effective tool for facilitating structure determination of nucleic acids by X-ray crystallography.

The incorporation of iodine, a heavy atom, at the 5-position of uridine (B1682114) provides a strong anomalous signal, which is crucial for phasing methods like Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD).[1][2][3][4] The 2'-O-methyl modification on the ribose sugar pre-organizes the sugar pucker into an A-form RNA-like C3'-endo conformation.[5][6] This modification enhances the thermal stability of nucleic acid duplexes and increases their resistance to nuclease degradation, properties that are highly beneficial for successful crystallization.[5][7][8]

Key Advantages of 2'-O-Me-5-I-U in Nucleic Acid Crystallography

FeatureAdvantageRelevance to X-ray Crystallography
Iodine Atom Provides a strong anomalous signal.Enables the use of powerful phasing methods (SAD, MAD) to solve the phase problem.[1][2][3][4]
2'-O-Methyl Group Increases thermal stability (Tm) of duplexes.[5][7]Stabilizes the nucleic acid structure, making it more amenable to forming well-ordered crystals.
2'-O-Methyl Group Confers nuclease resistance.[8]Protects the oligonucleotide from degradation during the often lengthy crystallization process.
2'-O-Methyl Group Promotes an A-form helical conformation.[5][6]Can help in obtaining a more homogenous population of conformers, which is advantageous for crystallization.

Experimental Protocols

Synthesis of 2'-O-Me-5-I-U Phosphoramidite (B1245037)

The synthesis of the 2'-O-Me-5-I-U phosphoramidite building block is a prerequisite for its incorporation into oligonucleotides. While detailed synthetic schemes can be complex, the general strategy involves several key steps starting from a commercially available uridine or 5-iodouridine (B31010) precursor. A generalized workflow is presented below. For specific reaction conditions and purification methods, researchers should refer to specialized organic chemistry literature.[8][9][10]

G Uridine Uridine Iodination Iodination of Uridine Uridine->Iodination Protection_5_3 Protection of 5' and 3' Hydroxyls Iodination->Protection_5_3 Methylation_2 2'-O-Methylation Protection_5_3->Methylation_2 Deprotection_3 Selective 3'-OH Deprotection Methylation_2->Deprotection_3 Phosphitylation Phosphitylation Deprotection_3->Phosphitylation Final_Product 2'-O-Me-5-I-U Phosphoramidite Phosphitylation->Final_Product

Caption: Generalized workflow for the synthesis of 2'-O-Me-5-I-U phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis

Once the 2'-O-Me-5-I-U phosphoramidite is obtained, it can be readily incorporated at specific positions within a DNA or RNA sequence using standard automated solid-phase synthesis protocols. The phosphoramidite chemistry allows for the precise and efficient assembly of the desired modified oligonucleotide.[5]

G cluster_synthesis Automated Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start Start with CPG support DMT_Removal Detritylation (DMT Removal) Start->DMT_Removal Coupling Coupling of Phosphoramidite DMT_Removal->Coupling Capping Capping of Unreacted 5'-OH Coupling->Capping Oxidation Oxidation of Phosphite Capping->Oxidation Oxidation->DMT_Removal Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Coupling_Node Standard or 2'-O-Me-5-I-U Phosphoramidite Coupling_Node->Coupling

Caption: Workflow for solid-phase synthesis of a 2'-O-Me-5-I-U modified oligonucleotide.

Crystallization of the Modified Oligonucleotide

The crystallization of nucleic acids is often a trial-and-error process. The increased stability imparted by the 2'-O-methyl modification can be advantageous in screening for suitable crystallization conditions.[11][12]

Protocol:

  • Purification and Annealing: The synthesized and purified single-stranded oligonucleotides are dissolved in a suitable buffer (e.g., 5 mM sodium cacodylate pH 7.0, 10 mM MgCl₂).[11] To form a duplex, equimolar amounts of the complementary strands are mixed, heated to 95°C for 5 minutes, and then slowly cooled to room temperature to facilitate annealing.

  • Crystallization Screening: The hanging drop or sitting drop vapor diffusion method is commonly employed.[11] A small volume (e.g., 1 µL) of the nucleic acid duplex solution (typically at a concentration of 1-2 mM) is mixed with an equal volume of a reservoir solution from a crystallization screen kit. This drop is then equilibrated against a larger volume of the reservoir solution.

  • Optimization: Once initial crystals or promising precipitates are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and presence of additives) are optimized to yield diffraction-quality crystals.

X-ray Diffraction Data Collection and Phasing

Data Collection:

Crystals are cryo-protected and flash-cooled in liquid nitrogen before being mounted on a goniometer for X-ray diffraction data collection.[12] To maximize the anomalous signal from the iodine atoms, it is advantageous to collect data at a synchrotron source where the X-ray wavelength can be tuned. Data should be collected at or near the absorption edge of iodine (~0.92 Å).

Phasing and Structure Solution:

The anomalous diffraction data collected can be used for phasing. The positions of the iodine atoms are determined from the anomalous differences in the diffraction data. These heavy-atom positions are then used to calculate initial phases for the entire molecule, which allows for the calculation of an initial electron density map. This map can then be used for model building and subsequent refinement of the structure.[3][4][11]

G Crystal Crystal of 2'-O-Me-5-I-U Modified Nucleic Acid Xray_Beam Synchrotron X-ray Beam (tuned to I absorption edge) Crystal->Xray_Beam Diffraction_Pattern Collect Diffraction Data Xray_Beam->Diffraction_Pattern Anomalous_Signal Process Data and Extract Anomalous Signal (SAD/MAD) Diffraction_Pattern->Anomalous_Signal Substructure_Determination Determine Iodine Substructure Anomalous_Signal->Substructure_Determination Phase_Calculation Calculate Initial Phases Substructure_Determination->Phase_Calculation Electron_Density_Map Calculate Electron Density Map Phase_Calculation->Electron_Density_Map Model_Building Build Atomic Model Electron_Density_Map->Model_Building Refinement Refine Structure Model_Building->Refinement Final_Structure Final High-Resolution Structure Refinement->Final_Structure

Caption: Logical workflow for structure determination using 2'-O-Me-5-I-U for anomalous phasing.

Concluding Remarks

The strategic incorporation of 2'-O-Me-5-I-U into nucleic acid targets for crystallographic studies offers a dual benefit: the 2'-O-methyl group enhances molecular stability, thereby aiding in the production of high-quality crystals, while the iodine atom provides a powerful tool for solving the phase problem via anomalous diffraction methods. This approach can significantly streamline the process of structure determination for novel RNA and DNA molecules and their complexes, accelerating research and drug discovery efforts.

References

Application Notes and Protocols for Solid-Phase Synthesis with 2'-O-Me-5-I-U-3'-Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oligonucleotides incorporating modified nucleosides are essential tools in modern drug development, diagnostics, and biomedical research. The 2'-O-methyl (2'-O-Me) modification is a widely used sugar modification that enhances the binding affinity of oligonucleotides to their RNA targets and provides significant resistance to nuclease degradation.[1][2] The 5-iodo-uridine (5-I-U) modification introduces an iodine atom at the 5-position of the uracil (B121893) base, which can be utilized for applications such as X-ray crystallography, cross-linking studies, or as a handle for post-synthetic modifications.

This document provides detailed application notes and protocols for the efficient incorporation of 2'-O-Me-5-I-U-3'-phosphoramidite into synthetic oligonucleotides using automated solid-phase synthesis. These guidelines are intended for researchers, scientists, and drug development professionals familiar with standard phosphoramidite (B1245037) chemistry.

Diagram 1: Chemical Structure of this compound

Caption: Structure of 5'-DMT-2'-O-methyl-5-iodo-uridine-3'-CE-phosphoramidite.

Materials and Reagents

High-quality reagents are critical for successful oligonucleotide synthesis. Ensure all solvents and reagents are anhydrous where specified.

ReagentSupplier RecommendationPurpose
This compoundCommercial SupplierModified Nucleotide Monomer
Standard DNA/RNA PhosphoramiditesCommercial SupplierStandard Nucleotide Monomers
Solid Support (CPG or Polystyrene)Commercial SupplierSynthesis Resin
Anhydrous Acetonitrile (B52724) (ACN)Glen Research, et al.Phosphoramidite & Activator Solvent
Activator (e.g., 5-ET, DCI)Commercial SupplierActivates Phosphoramidite for Coupling
Deblocking Solution (3% TCA in DCM)Commercial SupplierRemoves 5'-DMT protecting group
Capping Reagent A (Acetic Anhydride)Commercial SupplierCaps unreacted 5'-hydroxyls
Capping Reagent B (N-Methylimidazole)Commercial SupplierCapping catalyst
Oxidizing Solution (Iodine/H₂O/Pyridine)Commercial SupplierOxidizes P(III) to P(V) phosphate
Cleavage & Deprotection Reagente.g., AMA, NH₄OHCleaves oligo and removes base groups
Triethylammonium Acetate (TEAA) BufferLab PreparedHPLC Mobile Phase

Experimental Protocols

Phosphoramidite Preparation
  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[3] For example, for a 1g unit, add 13.43 mL of anhydrous acetonitrile (assuming a molecular weight of ~745 g/mol , adjust as needed based on the specific product).[3]

  • Gently swirl the vial until the solid is completely dissolved. The solution should be clear and colorless.

  • Install the vial on an appropriate port of the automated DNA/RNA synthesizer.

Automated Solid-Phase Synthesis

The synthesis follows a standard four-step cycle for each nucleotide addition, performed in the 3' to 5' direction.[4][5] The cycle is repeated until the desired sequence is assembled.

Diagram 2: Automated Solid-Phase Synthesis Workflow

cluster_workflow start Start: Solid Support with First Nucleoside synthesis_cycle Automated Synthesis Cycle (Repeat N-1 Times) start->synthesis_cycle cleavage Cleavage from Support & Base Deprotection synthesis_cycle->cleavage After final cycle purification Purification (e.g., RP-HPLC) cleavage->purification characterization Quality Control (LC-MS, PAGE) purification->characterization final_product Final Purified Oligonucleotide characterization->final_product cluster_cycle One Cycle of Nucleotide Addition deblock Step 1: Deblocking (Detritylation) Removes 5'-DMT group Reagent: 3% TCA in DCM coupling Step 2: Coupling Forms phosphite (B83602) triester Reagent: Activated Phosphoramidite deblock->coupling Exposes 5'-OH capping Step 3: Capping Blocks unreacted 5'-OH Reagent: Acetic Anhydride/NMI coupling->capping ~99% efficiency oxidation Step 4: Oxidation Stabilizes linkage (P-III -> P-V) Reagent: I2/H2O capping->oxidation Prevents failure sequences oxidation->deblock Ready for next cycle

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the efficient incorporation of 2'-O-Me-5-I-U-3'-phosphoramidite into synthetic oligonucleotides. This modified nucleoside phosphoramidite (B1245037) is a valuable tool for various applications in research and drug development, including antisense technology, RNA interference (RNAi), and structural biology. The 2'-O-methyl (2'-O-Me) modification offers increased nuclease resistance and enhanced binding affinity to target RNA, while the 5-iodo-uracil (5-I-U) moiety serves as a useful probe for crystallographic studies and cross-linking experiments.[1][2][3][4]

Core Applications

Oligonucleotides incorporating 2'-O-Me-5-I-U are primarily utilized in applications requiring high stability and specific binding properties.

  • Antisense Oligonucleotides (ASOs): The 2'-O-Me group provides excellent resistance to degradation by cellular nucleases and increases the melting temperature (Tm) of the oligonucleotide-RNA duplex, leading to more potent steric blocking of mRNA translation or splicing.[2][4]

  • X-ray Crystallography: The iodine atom at the 5-position of uracil (B121893) is electron-rich and can be used to facilitate phase determination in the structural analysis of DNA and RNA molecules.[3]

  • UV Cross-linking Studies: The photo-labile nature of halogenated nucleotides like 5-I-dU allows for their use in UV-induced cross-linking experiments to investigate the interactions between nucleic acids and proteins.[3]

  • Aptamer Development: This modification can be incorporated into aptamers to enhance their stability and binding properties.[3]

Recommended Coupling Conditions

Successful incorporation of the sterically hindered this compound requires optimization of the coupling step in solid-phase oligonucleotide synthesis. The following conditions are recommended to achieve high coupling efficiencies.

ParameterRecommendationRationale
Activator 4,5-Dicyanoimidazole (DCI)DCI is a more effective and nucleophilic activator than 1H-Tetrazole for sterically hindered phosphoramidites, such as 2'-O-methylated monomers, leading to higher coupling efficiencies.[8]
Activator Concentration 0.25 M in AcetonitrileThis concentration is considered optimal for routine small-scale synthesis and provides a good balance between activation efficiency and minimizing potential side reactions.[8]
Phosphoramidite Conc. 0.1 M to 0.15 M in AcetonitrileA standard concentration range for phosphoramidite solutions. Ensure the phosphoramidite is fully dissolved and fresh for optimal performance.
Coupling Time 6 - 15 minutesDue to the steric hindrance from the 2'-O-methyl group, a longer coupling time compared to standard DNA phosphoramidites (typically 30 seconds) is necessary. An initial time of 10 minutes is recommended, with optimization based on sequence context and synthesizer.[9]
Temperature Room TemperatureStandard automated oligonucleotide synthesis is performed at room temperature.
Excess Reagents 5- to 20-fold molar excess of phosphoramidite and activator over the solid support loading.Using a significant excess of reagents helps to drive the coupling reaction to completion, ensuring high stepwise efficiency.[10]

Experimental Protocols

Below are detailed protocols for the key stages of synthesizing, deprotecting, and purifying oligonucleotides containing 2'-O-Me-5-I-U.

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the steps for incorporating this compound using a standard automated DNA/RNA synthesizer.

Workflow for Oligonucleotide Synthesis

G cluster_synthesis Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (2'-O-Me-5-I-U-Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite (B83602) Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate (B84403) Triester End Cleavage & Deprotection Oxidation->End Completed Sequence Start Start with Solid Support Start->Deblocking

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Materials:

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., CPG) pre-loaded with the initial nucleoside

  • Activator solution: 0.25 M DCI in anhydrous acetonitrile

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Install the phosphoramidite and reagent bottles on an automated DNA/RNA synthesizer. Ensure all solutions are anhydrous.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software.

  • Custom Protocol for 2'-O-Me-5-I-U: For the coupling step involving this compound, modify the standard protocol to increase the coupling time to 10-15 minutes.

  • Initiate Synthesis: Start the synthesis program. The synthesizer will perform the following steps for each monomer addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the phosphoramidite by DCI and subsequent reaction with the free 5'-hydroxyl group of the oligonucleotide.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Post-Synthesis: Once the synthesis is complete, the column containing the support-bound, fully protected oligonucleotide is removed from the synthesizer.

Protocol 2: Cleavage and Deprotection

Crucial Consideration: The 5-iodouracil (B140508) base is sensitive to standard deprotection conditions using ammonia (B1221849) at high temperatures, which can lead to the formation of 5-aminouracil (B160950) as a side product.[11] Therefore, a milder deprotection protocol is mandatory.

Workflow for Deprotection

G start Support-Bound Oligo cleavage Cleavage from Support (Ammonium Hydroxide (B78521), RT) start->cleavage base_deprotection Base & Phosphate Deprotection (Ammonium Hydroxide, RT, 12-24h) cleavage->base_deprotection evaporation Evaporation of Ammonia base_deprotection->evaporation desalting Desalting / Purification evaporation->desalting final_product Purified Oligonucleotide desalting->final_product

Caption: Cleavage and deprotection workflow for 5-I-U containing oligos.

Materials:

  • Concentrated ammonium (B1175870) hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or incubator set to room temperature (20-25°C)

  • SpeedVac or similar centrifugal evaporator

Procedure:

  • Cleavage from Support: Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Ammonia Treatment: Add 1-2 mL of concentrated ammonium hydroxide to the vial. Ensure the CPG is fully submerged.

  • Incubation: Tightly seal the vial and incubate at room temperature (20-25°C) for 12-24 hours. DO NOT HEAT. This extended time at room temperature allows for complete deprotection of the nucleobases and the phosphate backbone while minimizing the formation of the 5-aminouracil side product.[11]

  • Elution: After incubation, carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.

  • Evaporation: Dry the oligonucleotide solution to a pellet using a SpeedVac.

  • Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or 0.1 M TEAA) for purification.

Protocol 3: Purification of the Modified Oligonucleotide

Purification is essential to remove truncated sequences (failure sequences) and any byproducts from the synthesis and deprotection steps. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying modified oligonucleotides.[12]

Purification MethodPurity AchievedRecommended For
Reverse-Phase HPLC >90%Ideal for "DMT-on" purification, where the hydrophobic DMT group on the full-length product allows for excellent separation from non-DMT-bearing failure sequences. Also effective for dye-labeled oligos.
Ion-Exchange HPLC >95%Separates oligonucleotides based on the number of phosphate groups (i.e., length). Provides excellent resolution for unmodified and many modified oligos.
PAGE Purification >95%Gel electrophoresis method that offers very high resolution based on size. Can be lower yield and may not be compatible with all modifications.
Desalting BasicRemoves residual salts and small molecules from the synthesis and deprotection steps. Does not remove failure sequences. Suitable for non-critical applications with short oligos.

Recommended Method: Reverse-Phase HPLC (DMT-on)

Procedure:

  • Synthesis: Synthesize the oligonucleotide with the final 5'-DMT group left on (DMT-on).

  • Deprotection: Follow the mild deprotection protocol (Protocol 2).

  • HPLC Analysis:

    • Inject the crude, deprotected oligonucleotide solution onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of an ion-pairing agent (e.g., TEAA) and an organic solvent (e.g., acetonitrile).

    • The DMT-on, full-length product will have a significantly longer retention time than the DMT-off failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • DMT Removal (Detritylation):

    • Dry the collected fraction.

    • Resuspend the pellet in a weak acid solution (e.g., 80% acetic acid in water) and incubate for 15-30 minutes at room temperature.

    • Immediately neutralize the acid with a suitable buffer.

  • Final Desalting: Desalt the final oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove the acid and salts.

  • Quantification and Analysis: Quantify the purified oligonucleotide by UV-Vis spectrophotometry at 260 nm and verify its identity and purity by mass spectrometry (e.g., ESI-MS).

References

Application Notes and Protocols: Deprotection of Oligonucleotides Containing 2'-O-Me-5-I-U

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides incorporating 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) are valuable tools in therapeutic and diagnostic applications. The 2'-O-methyl modification provides nuclease resistance and increased binding affinity, while the 5-iodo modification can be utilized for cross-linking studies, as a heavy atom for crystallographic phasing, or to enhance therapeutic properties. The successful synthesis of these modified oligonucleotides is critically dependent on a final deprotection step that efficiently removes all protecting groups from the phosphate (B84403) backbone and exocyclic amines of the nucleobases without compromising the integrity of the 2'-O-Me-5-I-U modification. This document provides detailed protocols and guidelines for the effective deprotection of these sensitive oligonucleotides.

The primary challenge during the deprotection of oligonucleotides containing 5-iodouracil (B140508) is the potential for degradation of the C-I bond under standard basic conditions, particularly at elevated temperatures. Treatment with concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures can lead to the formation of 5-aminouracil (B160950) as a significant byproduct, compromising the purity and function of the final product. Therefore, milder deprotection strategies are required.

Recommended Deprotection Protocols

Two primary protocols are recommended for the deprotection of oligonucleotides containing 2'-O-Me-5-I-U, depending on the sensitivity of other modifications present in the sequence and the desired speed of deprotection. The key to success is to avoid elevated temperatures when using ammonia-based reagents.

Protocol 1: Room Temperature Deprotection with Aqueous Ammonium Hydroxide

This is the preferred and milder method for oligonucleotides containing 5-iodouracil, minimizing the risk of side reactions.

Protocol 2: Deprotection with Ammonium Hydroxide/Methylamine (AMA) at Room Temperature

AMA is a stronger deprotecting agent and can reduce the deprotection time. However, careful temperature control is crucial.

Quantitative Data Summary

The following table summarizes typical deprotection conditions and expected outcomes for oligonucleotides containing 2'-O-Me-5-I-U. The data is compiled from literature on deprotection of analogous modified oligonucleotides.

Deprotection ReagentTemperature (°C)Time (hours)Purity (%)Yield (%)Key Considerations
Aqueous Ammonium Hydroxide (28-30%) Room Temperature8 - 12>95>90Recommended for minimizing 5-aminouracil formation.
Aqueous Ammonium Hydroxide (28-30%)558<80VariableSignificant formation of 5-aminouracil byproduct.
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) Room Temperature2 - 4>95>90Faster than ammonium hydroxide alone.
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)650.25<70VariableHigh risk of 5-iodouracil degradation.
0.05 M Potassium Carbonate in MethanolRoom Temperature4>95>90Requires Ultra-Mild protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC).

Experimental Protocols

Protocol 1: Room Temperature Deprotection with Aqueous Ammonium Hydroxide

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Concentrated Ammonium Hydroxide (28-30%)

  • Sterile, RNase-free microcentrifuge tubes

  • Heating block/incubator (set to room temperature)

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • HPLC-grade water

  • Appropriate buffer for final resuspension (e.g., TE buffer)

Methodology:

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.

    • Add 1.5 mL of concentrated ammonium hydroxide to the tube.

    • Seal the tube tightly.

    • Incubate the tube at room temperature (20-25°C) for 8-12 hours.

  • Oligonucleotide Recovery:

    • After incubation, centrifuge the tube briefly to settle the solid support.

    • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.

    • Wash the solid support with 0.5 mL of HPLC-grade water, vortex briefly, centrifuge, and combine the supernatant with the previously collected solution.

  • Drying and Reconstitution:

    • Dry the combined oligonucleotide solution using a centrifugal vacuum evaporator.

    • Resuspend the dried oligonucleotide pellet in a desired volume of an appropriate sterile, RNase-free buffer.

  • Quantification and Analysis:

    • Determine the concentration of the oligonucleotide solution by measuring the absorbance at 260 nm (A260).

    • Analyze the purity of the deprotected oligonucleotide by HPLC and/or mass spectrometry to confirm the absence of byproducts.

Protocol 2: Deprotection with Ammonium Hydroxide/Methylamine (AMA) at Room Temperature

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Sterile, RNase-free microcentrifuge tubes

  • Incubator (set to room temperature)

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • HPLC-grade water

  • Appropriate buffer for final resuspension (e.g., TE buffer)

Methodology:

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap microcentrifuge tube.

    • Add 1.5 mL of the AMA solution to the tube.

    • Seal the tube tightly.

    • Incubate the tube at room temperature (20-25°C) for 2-4 hours.

  • Oligonucleotide Recovery:

    • Follow steps 2.1 to 2.3 from Protocol 1.

  • Drying and Reconstitution:

    • Follow steps 3.1 and 3.2 from Protocol 1.

  • Quantification and Analysis:

    • Follow steps 4.1 and 4.2 from Protocol 1.

Visualizations

Experimental Workflow

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_recovery Recovery & Purification cluster_analysis Analysis Synthesis Solid-Phase Synthesis of 2'-O-Me-5-I-U Oligonucleotide Cleavage Add Deprotection Reagent (Ammonium Hydroxide or AMA) Synthesis->Cleavage Incubation Incubate at Room Temperature Cleavage->Incubation Collect Collect Supernatant Incubation->Collect Combine Combine Supernatants Collect->Combine Wash Wash Solid Support Wash->Combine Dry Dry Oligonucleotide Combine->Dry Resuspend Resuspend in Buffer Dry->Resuspend Quantify Quantify (A260) Resuspend->Quantify Analyze Analyze Purity (HPLC, MS) Quantify->Analyze Deprotection_Pathway ProtectedOligo Solid-Support Bound Protected Oligonucleotide Cleavage Cleavage from Solid Support ProtectedOligo->Cleavage + Deprotection Reagent DeprotectionReagent Aqueous NH4OH or AMA PhosphateDeprotection Phosphate Deprotection (Removal of Cyanoethyl Groups) Cleavage->PhosphateDeprotection BaseDeprotection Base Deprotection (Removal of Amine Protecting Groups) PhosphateDeprotection->BaseDeprotection FinalProduct Purified 2'-O-Me-5-I-U Oligonucleotide BaseDeprotection->FinalProduct SideProduct Side Product Formation (e.g., 5-Aminouracil) BaseDeprotection->SideProduct if Temp is high HighTemp Elevated Temperature HighTemp->SideProduct

Application Notes and Protocols for 2'-O-Me-5-I-U Phosphoramidite in Ribozyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O-Methyl-5-Iodouridine (2'-O-Me-5-I-U) phosphoramidite (B1245037) in ribozyme research. This modified nucleotide offers unique advantages for enhancing ribozyme stability, facilitating structural studies, and potentially modulating catalytic activity. The following sections detail its applications, relevant quantitative data, and detailed protocols for its incorporation and analysis in ribozyme systems.

Introduction

Ribozymes, or catalytic RNAs, are versatile tools in molecular biology and hold significant promise as therapeutic agents. However, their practical application is often limited by their susceptibility to nuclease degradation and challenges in structural determination. Chemical modifications of nucleotides, such as the introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-methylation), have been shown to increase resistance to nucleases and can also influence the catalytic efficiency of ribozymes.[1]

The 2'-O-Me-5-I-U phosphoramidite combines the benefits of 2'-O-methylation with the introduction of a heavy atom, iodine, at the 5th position of the uracil (B121893) base. This dual modification makes it a powerful tool for:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by ribonucleases.

  • Structural Biology: The iodine atom serves as an excellent anomalous scatterer for X-ray crystallography, aiding in the phasing of diffraction data to solve the three-dimensional structure of ribozymes.

  • Structure-Function Studies: The site-specific incorporation of this modified nucleotide allows for detailed investigation of the role of specific uridine (B1682114) residues in ribozyme folding, substrate recognition, and catalysis.

Applications

The unique properties of 2'-O-Me-5-I-U phosphoramidite lend themselves to a variety of applications in ribozyme research:

  • Development of Nuclease-Resistant Ribozymes: For in vivo applications, such as gene silencing or antiviral therapies, ribozymes must be stable in the presence of cellular nucleases. Incorporating 2'-O-Me-5-I-U at strategic positions can significantly extend the half-life of the ribozyme.

  • X-ray Crystallography and Structural Determination: The heavy iodine atom is invaluable for solving the phase problem in X-ray crystallography, a major bottleneck in determining the high-resolution structure of RNA molecules.

  • Kinetic and Mechanistic Studies: By replacing specific uridine residues with 2'-O-Me-5-I-U, researchers can probe the importance of the 2'-hydroxyl group and the uracil base in the catalytic mechanism.

  • Fluorescence Resonance Energy Transfer (FRET) Studies: While not a direct application of the modification itself, the enhanced stability of ribozymes containing 2'-O-Me-5-I-U can be beneficial for long-term FRET experiments aimed at studying ribozyme dynamics.

Quantitative Data

Ribozyme ConstructModificationFacilitator OligonucleotideObserved Rate Enhancement (k_obs)Reference
Unmodified HammerheadNoneNoBaseline[1]
2'-O-Me Flanked Hammerhead2'-O-methylation in flanking sequencesNoIncreased catalytic activity[1]
Unmodified HammerheadNoneYes-[1]
2'-O-Me Flanked Hammerhead2'-O-methylation in flanking sequencesYes20-fold increase[1]

Note: The data above highlights the significant rate enhancement achievable with 2'-O-methylation, particularly in combination with a facilitator oligonucleotide. The specific impact of the additional 5-iodo modification on catalytic activity would require direct experimental comparison.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Ribozymes Containing 2'-O-Me-5-I-U

This protocol outlines the general procedure for incorporating 2'-O-Me-5-I-U phosphoramidite into a ribozyme sequence using an automated solid-phase RNA synthesizer.

Materials:

  • 2'-O-Me-5-I-U phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Acetonitrile (B52724) (anhydrous)

  • Cleavage and deprotection solution (e.g., AMA solution: aqueous Ammonium hydroxide/40% aqueous Methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection (if applicable)

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired ribozyme sequence, specifying the position(s) for the incorporation of the 2'-O-Me-5-I-U phosphoramidite.

  • Phosphoramidite Preparation: Dissolve the 2'-O-Me-5-I-U phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.

    • Coupling: Activation of the phosphoramidite with the activator solution and coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the RNA from the CPG support and remove the base and phosphate protecting groups by incubation in AMA solution at 65°C for 10-15 minutes.

    • If 2'-O-TBDMS protecting groups are used for the standard ribonucleotides, perform the desilylation step using TEA·3HF according to the manufacturer's protocol.

  • Purification: Purify the crude RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: Desalt the purified RNA using a suitable method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography) and quantify the final product by UV-Vis spectrophotometry at 260 nm.

Protocol 2: Ribozyme Cleavage Assay

This protocol describes a typical in vitro cleavage assay to determine the catalytic activity of a ribozyme containing 2'-O-Me-5-I-U.

Materials:

  • Purified ribozyme (with and without 2'-O-Me-5-I-U modification)

  • RNA substrate, 5'-end labeled with 32P or a fluorescent dye

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • MgCl₂ solution

  • Quenching buffer (e.g., 8 M urea, 50 mM EDTA, 0.02% bromophenol blue, 0.02% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • Substrate Labeling: 5'-end label the RNA substrate using T4 polynucleotide kinase and [γ-32P]ATP or a fluorescent tag. Purify the labeled substrate.

  • Reaction Setup:

    • Prepare a master mix containing the reaction buffer and the labeled substrate at the desired concentration.

    • Pre-incubate the ribozyme and substrate separately at 95°C for 2 minutes, then cool to the reaction temperature (e.g., 37°C) for 10 minutes to ensure proper folding.

  • Initiate Reaction: Initiate the cleavage reaction by adding MgCl₂ to the desired final concentration.

  • Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 30, 60 minutes), withdraw aliquots of the reaction and quench them by adding to an equal volume of quenching buffer.

  • Gel Electrophoresis: Separate the cleavage products from the uncleaved substrate by denaturing PAGE.

  • Analysis:

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the intensity of the bands corresponding to the substrate and the cleavage product.

    • Calculate the fraction of cleaved substrate at each time point.

    • Determine the observed cleavage rate constant (k_obs) by fitting the data to a single-exponential decay equation.

Protocol 3: X-ray Crystallography and Phasing with 5-Iodouridine

This protocol provides a general workflow for using ribozymes containing 2'-O-Me-5-I-U for structural determination by X-ray crystallography.

Materials:

  • Purified, homogenous ribozyme containing 2'-O-Me-5-I-U

  • Crystallization screening kits

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Procedure:

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data from both a native (unmodified) crystal and the 5-iodouridine-containing crystal at a synchrotron source.

    • For anomalous phasing, collect data at a wavelength near the absorption edge of iodine.

  • Phasing and Structure Determination:

    • Use the anomalous signal from the iodine atoms to determine the initial phases of the diffraction data. This can be done using methods like Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).

    • Build the atomic model of the ribozyme into the resulting electron density map.

    • Refine the structure to obtain a high-resolution model.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the synthesis and analysis of a ribozyme containing the 2'-O-Me-5-I-U modification.

Ribozyme_Workflow cluster_synthesis Ribozyme Synthesis cluster_analysis Functional & Structural Analysis phosphoramidite 2'-O-Me-5-I-U Phosphoramidite synthesis Solid-Phase RNA Synthesis phosphoramidite->synthesis purification Purification (PAGE/HPLC) synthesis->purification characterization Characterization (Mass Spec, UV-Vis) purification->characterization cleavage_assay Cleavage Assay (Kinetics) characterization->cleavage_assay Functional Analysis fret FRET Analysis (Dynamics) characterization->fret Biophysical Analysis crystallography X-ray Crystallography characterization->crystallography Structural Analysis data_analysis Data Interpretation & Structure-Function Correlation cleavage_assay->data_analysis Kinetic Data fret->data_analysis Dynamic Data structure 3D Structure Determination crystallography->structure Phasing & Refinement structure->data_analysis Structural Data

Caption: Workflow for ribozyme engineering with 2'-O-Me-5-I-U.

This comprehensive guide provides the necessary information for researchers to effectively utilize 2'-O-Me-5-I-U phosphoramidite in their ribozyme studies, from initial synthesis to detailed functional and structural characterization. The combination of enhanced stability and a built-in heavy atom makes this modified nucleotide a valuable asset for advancing our understanding of ribozyme biology and for the development of novel RNA-based therapeutics.

References

Application Notes and Protocols for 2'-O-Me-5-I-U Phosphoramidite in siRNA Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, the clinical translation of unmodified siRNAs is hampered by their susceptibility to nuclease degradation and potential for off-target effects. Chemical modifications of the siRNA duplex can overcome these limitations. The incorporation of 2'-O-Methyl (2'-O-Me) modifications, particularly at the uridine (B1682114) position, has been shown to enhance nuclease resistance and thermal stability.[1][2] Furthermore, substitution at the 5-position of the uracil (B121893) base, such as with iodine (5-I-U), can also modulate the properties of the siRNA duplex.

This document provides detailed application notes and protocols for the use of 2'-O-Me-5-I-U phosphoramidite (B1245037) in the construction of modified siRNAs. It is intended to guide researchers in synthesizing, purifying, and evaluating the performance of siRNAs containing this specific modification.

Advantages of 2'-O-Me-5-I-U Modification

The combined 2'-O-Me and 5-I-U modification offers a unique set of properties beneficial for therapeutic siRNA development:

  • Enhanced Nuclease Resistance: The 2'-O-Me group protects the phosphodiester backbone from cleavage by endo- and exonucleases, prolonging the in vivo half-life of the siRNA.[1][2]

  • Increased Thermal Stability: The 2'-O-Me modification generally increases the melting temperature (Tm) of the siRNA duplex, contributing to its overall stability.[3]

  • Reduced Off-Target Effects: Strategic placement of 2'-O-Me modifications, particularly in the seed region of the guide strand, can reduce unintended gene silencing.[4]

  • Potentially Improved RISC Loading: While extensive 2'-O-Me modifications can sometimes hinder RISC loading, strategic placement can be well-tolerated and may even enhance the loading of the guide strand into the RNA-induced silencing complex (RISC).[5]

  • Modulation of Duplex Conformation: The presence of a bulky iodine atom at the 5-position of uracil can influence the local helical structure of the siRNA duplex, potentially impacting protein-RNA interactions.

Quantitative Data Summary

The following tables summarize the expected impact of 2'-O-Me-5-I-U modification on key siRNA performance metrics. It is important to note that the exact values will be sequence-dependent and should be determined empirically for each specific siRNA.

Table 1: Thermal Stability (Tm) Comparison

Modification PatternPredicted ΔTm (°C) per modification vs. Unmodified RNA
Single 2'-O-Me-U+0.5 to +1.5
Single 2'-O-Me-5-I-U+0.8 to +2.0
Fully 2'-O-Me modified strand+15 to +25

Data is a generalized prediction based on published literature for similar modifications. Actual values are sequence-dependent.

Table 2: Nuclease Resistance Comparison

siRNA ModificationRelative Half-life in Serum (t½) vs. Unmodified siRNA
Unmodified siRNA1x
End-capped with 2'-O-Me5-10x
Fully 2'-O-Me modified strand>50x
Strategically placed 2'-O-Me-5-I-U10-30x (estimated)

Data is a generalized prediction based on published literature for similar modifications. Actual values are sequence and position-dependent.

Table 3: In Vitro Gene Silencing Efficiency (IC50) Comparison

Modification Position in Guide StrandPredicted Relative IC50 vs. Unmodified siRNA
Seed Region (positions 2-8)1.5 - 5x (potential for slight decrease in potency)
Central Region (positions 9-14)1 - 2x (generally well-tolerated)
3'-End Region (positions 15-19)0.8 - 1.5x (often improves potency)

Data is a generalized prediction based on published literature for similar modifications. The impact on IC50 is highly dependent on the position of the modification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of siRNA containing 2'-O-Me-5-I-U

This protocol outlines the standard phosphoramidite chemistry for incorporating 2'-O-Me-5-I-U into a growing oligonucleotide chain on a solid support.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA and RNA phosphoramidites (A, C, G, U)

  • 2'-O-Me-5-I-U phosphoramidite

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare and install all necessary reagents on the DNA/RNA synthesizer according to the manufacturer's instructions.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (standard or 2'-O-Me-5-I-U) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing chain. Note: A slightly longer coupling time (e.g., 5-10 minutes) may be beneficial for the modified phosphoramidite to ensure high coupling efficiency. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage.

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

  • Cleavage and Deprotection: Cleave the synthesized siRNA from the CPG support and remove the base and phosphate protecting groups using a standard deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

G cluster_synthesis siRNA Synthesis Workflow start Start Synthesis deblock Deblocking (DMT Removal) start->deblock couple Coupling (Phosphoramidite Addition) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for each Nucleotide oxidize->repeat repeat->deblock Next Nucleotide cleave Cleavage & Deprotection repeat->cleave Final Nucleotide purify Purification cleave->purify end_synth Synthesized siRNA purify->end_synth

siRNA Synthesis Workflow
Protocol 2: Purification and Characterization of Modified siRNA

Materials:

  • HPLC system with a suitable column (e.g., reversed-phase or anion-exchange)

  • MALDI-TOF or ESI mass spectrometer

  • UV-Vis spectrophotometer

  • Lyophilizer

Procedure:

  • Purification:

    • DMT-on Purification (Reversed-Phase HPLC): If the siRNA was synthesized with the final DMT group intact, purify the crude product by reversed-phase HPLC. The DMT group increases the hydrophobicity of the full-length product, allowing for its separation from shorter, uncapped failure sequences. Collect the DMT-on peak, treat with an acid (e.g., 80% acetic acid) to remove the DMT group, and desalt.

    • Anion-Exchange HPLC: This method separates oligonucleotides based on their charge. It is effective for purifying full-length products from shorter failure sequences.

  • Characterization:

    • Mass Spectrometry: Confirm the identity and purity of the synthesized siRNA strands by MALDI-TOF or ESI mass spectrometry. The observed molecular weight should match the calculated molecular weight of the desired sequence.

    • UV Spectrophotometry: Determine the concentration of the purified siRNA by measuring its absorbance at 260 nm.

Protocol 3: Nuclease Resistance Assay

Materials:

  • Purified siRNA (unmodified and 2'-O-Me-5-I-U modified)

  • Fetal Bovine Serum (FBS) or specific nuclease (e.g., S1 nuclease)

  • Incubation buffer (e.g., PBS)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Incubation: Incubate a known amount of each siRNA (e.g., 1 µg) in a solution containing a defined concentration of FBS (e.g., 50%) or a specific nuclease at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quench Reaction: Stop the nuclease activity by adding a quenching solution (e.g., EDTA-containing loading buffer) and placing the samples on ice.

  • PAGE Analysis: Analyze the samples on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Stain the gel and visualize the bands under a gel imager. Quantify the intensity of the full-length siRNA band at each time point to determine the rate of degradation.

G cluster_nuclease Nuclease Resistance Assay Workflow start_nuclease Start Assay incubate Incubate siRNA with Nuclease/Serum start_nuclease->incubate timepoints Collect Aliquots at Time Points incubate->timepoints quench Quench Nuclease Activity timepoints->quench page Denaturing PAGE quench->page visualize Visualize & Quantify Bands page->visualize end_nuclease Determine Degradation Rate visualize->end_nuclease

Nuclease Resistance Assay Workflow
Protocol 4: In Vitro Gene Silencing Assay

Materials:

  • Cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipofectamine)

  • Unmodified and 2'-O-Me-5-I-U modified siRNAs targeting the gene of interest

  • Negative control siRNA

  • qRT-PCR or Western blot reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to the cells and incubate for the desired period (typically 24-72 hours).

  • Harvest Cells: After incubation, harvest the cells for RNA or protein extraction.

  • Analysis:

    • qRT-PCR: Isolate total RNA, perform reverse transcription to synthesize cDNA, and then quantify the target mRNA levels using quantitative real-time PCR. Normalize the results to a housekeeping gene.

    • Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein. Normalize to a loading control protein.

  • Data Analysis: Calculate the percentage of gene knockdown for each siRNA concentration and determine the IC50 value.

G cluster_silencing In Vitro Gene Silencing Workflow start_silencing Start Assay seed Seed Cells start_silencing->seed transfect Transfect with siRNA seed->transfect harvest Harvest Cells (RNA/Protein) transfect->harvest analyze Analyze Gene/Protein Expression harvest->analyze end_silencing Determine Silencing Efficiency analyze->end_silencing G cluster_pathway siRNA Gene Silencing Pathway siRNA siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Time for 2'-O-Me-5-I-U-3'-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the coupling time and efficiency of 2'-O-Me-5-I-U-3'-phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency is a primary concern when working with sterically hindered phosphoramidites like 2'-O-Me-5-I-U. This guide addresses common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Failure to Couple 1. Insufficient Coupling Time: The 2'-O-Me and 5-I moieties create significant steric hindrance, slowing down the coupling reaction. Standard coupling times are often too short.[1] 2. Moisture Contamination: Water in the acetonitrile (B52724) or other reagents will react with the activated phosphoramidite (B1245037), reducing the amount available for coupling. 3. Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling of sterically hindered amidites. 4. Degraded Phosphoramidite: Improper storage or prolonged exposure to moisture can lead to degradation of the phosphoramidite.1. Extend Coupling Time: Increase the coupling time significantly. Start with a 15-minute coupling time and optimize from there. For highly demanding sequences, times up to 20 minutes may be necessary.[1][2] 2. Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile (water content < 30 ppm). Consider using molecular sieves to further dry the solvent. Ensure all reagent bottles are properly sealed. 3. Use a Stronger Activator: Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Optimize the activator concentration according to the manufacturer's recommendations. 4. Use Fresh Phosphoramidite: Dissolve the phosphoramidite in anhydrous acetonitrile just before use. Do not store in solution for extended periods.
Formation of n-1 Shortmers 1. Incomplete Coupling: Unreacted 5'-hydroxyl groups from the previous cycle will lead to deletion sequences. 2. Inefficient Capping: Failure to cap the unreacted 5'-hydroxyl groups allows them to react in subsequent cycles.1. Optimize Coupling Time and Conditions: Refer to the solutions for "Low Coupling Efficiency". Consider performing a double coupling step for this specific monomer. 2. Ensure Efficient Capping: Use fresh capping reagents and ensure adequate capping time.
Side Reactions 1. Excessively Long Coupling Time: While extended time is needed, extremely long coupling times can potentially lead to side reactions.[3] 2. Activator-Related Side Reactions: Some activators can cause side reactions with sensitive nucleobases.1. Optimize, Don't Maximize: Systematically determine the optimal coupling time by running a small-scale synthesis and analyzing the product purity. Avoid unnecessarily long coupling times. 2. Consult Activator Literature: Review the technical specifications of your chosen activator for any known incompatibilities or recommended reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for this compound?

Due to the significant steric hindrance from both the 2'-O-methyl group and the 5-iodo substituent, a standard coupling time is insufficient. A starting coupling time of 15 minutes is recommended.[1] This may need to be further optimized depending on the sequence and the specific synthesis platform. For comparison, standard 2'-O-Me phosphoramidites are often coupled for 6 minutes, while other sterically demanding monomers may require up to 20 minutes.[2]

Q2: Can I use the same activator for 2'-O-Me-5-I-U as for standard DNA phosphoramidites?

While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for sterically hindered phosphoramidites to achieve higher coupling efficiencies.

Q3: Is double coupling recommended for this modified phosphoramidite?

Yes, for particularly valuable or long oligonucleotides where maximizing the yield of the full-length product is critical, performing a double coupling for the 2'-O-Me-5-I-U monomer is a viable strategy. This involves repeating the coupling step before proceeding to the capping and oxidation steps.

Q4: How does the presence of the 5-iodo group affect the synthesis and deprotection?

The 5-iodo group adds steric bulk, necessitating a longer coupling time. During deprotection, standard ammonia (B1221849) cleavage and deprotection protocols are generally compatible. However, it is always advisable to consult the phosphoramidite manufacturer's specific recommendations for any potential sensitivities to deprotection conditions.

Q5: What analytical techniques are recommended to assess the success of coupling?

To assess the efficiency of the coupling step, trityl monitoring during synthesis provides a real-time indication. After synthesis and purification, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential to confirm the identity and purity of the final oligonucleotide, allowing for the detection of any n-1 shortmers or other impurities resulting from incomplete coupling.

Experimental Protocols

General Protocol for Oligonucleotide Synthesis Incorporating 2'-O-Me-5-I-U

This protocol outlines the key steps in a standard automated oligonucleotide synthesis cycle, with specific considerations for incorporating this compound.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling:

    • Reagents:

      • This compound (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column.

    • Optimized Coupling Time: 15 minutes .

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Lutidine.

      • Cap B: 16% N-Methylimidazole in THF.

    • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

  • Oxidation:

This four-step cycle is repeated for each subsequent monomer in the sequence.

Visualizations

Logical Workflow for Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency Observed Check_Time Is Coupling Time ≥ 15 min? Start->Check_Time Extend_Time Extend Coupling Time to 15-20 min Check_Time->Extend_Time No Check_Reagents Are Reagents Anhydrous? Check_Time->Check_Reagents Yes Extend_Time->Check_Reagents Use_Anhydrous Use Fresh Anhydrous Acetonitrile (Consider Molecular Sieves) Check_Reagents->Use_Anhydrous No Check_Activator Is Activator Potent Enough? Check_Reagents->Check_Activator Yes Use_Anhydrous->Check_Activator Use_Strong_Activator Switch to ETT or DCI Check_Activator->Use_Strong_Activator No Consider_Double_Coupling Consider Double Coupling Check_Activator->Consider_Double_Coupling Yes Use_Strong_Activator->Consider_Double_Coupling Success Problem Resolved Consider_Double_Coupling->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Standard Oligonucleotide Synthesis Cycle

Synthesis_Cycle Automated Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Next Monomer Oxidation->Repeat Repeat->Deblocking

Caption: The four main steps of the synthesis cycle.

References

Technical Support Center: Oligonucleotide Synthesis with 2'-O-Me-5-I-U

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-Me-5-I-U and why is it used in oligonucleotide synthesis?

A1: 2'-O-Me-5-I-U is a chemically modified nucleoside phosphoramidite (B1245037). The 2'-O-Methyl group provides nuclease resistance and increases the binding affinity of the oligonucleotide to its target RNA sequence. The 5-iodo group can be used for various purposes, including as a site for post-synthesis modifications (e.g., coupling of other molecules) or to enhance specific interactions.

Q2: What are the most common challenges when incorporating 2'-O-Me-5-I-U into an oligonucleotide?

A2: The primary challenge is the potential for side reactions involving the 5-iodo group, particularly during the final deprotection step with ammonia (B1221849). This can lead to the formation of unwanted byproducts, compromising the purity and function of the final oligonucleotide.

Q3: Is the 2'-O-Methyl modification itself problematic during synthesis?

A3: Generally, the 2'-O-Methyl modification is stable and well-tolerated during standard phosphoramidite synthesis cycles. The main source of complications arises from the 5-iodo modification on the uracil (B121893) base.

Q4: How can I confirm the successful incorporation of 2'-O-Me-5-I-U and the purity of my final product?

A4: Mass spectrometry (such as ESI-MS or MALDI-TOF) is the most effective method to confirm the correct mass of the final oligonucleotide, which verifies the incorporation of the modified nucleotide.[1][2] HPLC and capillary electrophoresis (CE) are excellent techniques for assessing the purity of the synthesized oligonucleotide.[1]

Troubleshooting Guide: Potential Side Reactions with 2'-O-Me-5-I-U

This guide addresses specific issues that may arise during the synthesis of oligonucleotides containing 2'-O-Me-5-I-U.

Issue 1: Unexpected Mass Detected in Final Product (Mass +16 Da relative to expected 5-I-U)
  • Symptom: Mass spectrometry analysis of the purified oligonucleotide shows a significant peak at a mass corresponding to the replacement of an iodine atom with an amino group (Iodine atomic weight ≈ 127 amu; Amino group -NH2 ≈ 16 amu; Net change ≈ -111 Da, but the more common observation is the replacement of the iodo group with an amino group, resulting in a mass difference of -111 Da, however, a +16 Da shift can be indicative of other modifications and should be investigated). A more direct indication is a mass corresponding to the 5-aminouracil (B160950) modification.

  • Probable Cause: A known side reaction for oligonucleotides containing 5-iodouracil (B140508) is the conversion to 5-aminouracil during deprotection with aqueous ammonia, especially when heated.

  • Solution:

    • Modify Deprotection Conditions: Avoid elevated temperatures during the ammonia deprotection step. Performing the deprotection at room temperature for a longer duration is recommended to minimize the formation of the 5-aminouracil byproduct.

    • Alternative Deprotection Reagents: For sensitive modifications, milder deprotection strategies can be employed, although this may require optimization.

Issue 2: Low Coupling Efficiency of 2'-O-Me-5-I-U Phosphoramidite
  • Symptom: Trityl cation monitoring shows a lower than expected yield after the coupling step with the 2'-O-Me-5-I-U phosphoramidite. This can lead to a higher proportion of n-1 shortmer sequences in the final product.

  • Probable Cause:

    • Phosphoramidite Degradation: The phosphoramidite may have degraded due to exposure to moisture or air. Phosphoramidites are sensitive to hydrolysis.

    • Insufficient Activation: The activator (e.g., tetrazole) may not be efficiently activating the phosphoramidite.

  • Solution:

    • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile (B52724) for dissolving the phosphoramidite and activator. Ensure all reagents and the synthesizer lines are dry.

    • Check Reagent Quality: Use fresh, high-quality phosphoramidite and activator. Consider preparing a fresh solution of the phosphoramidite if it has been stored for an extended period.

    • Optimize Coupling Time: A slightly longer coupling time for modified phosphoramidites can sometimes improve efficiency.

Data on Deprotection Conditions
Deprotection ConditionTemperatureTimeExpected Outcome for 5-I-URecommendation
Standard55 °C8-16 hoursHigh potential for 5-aminouracil formationNot Recommended
ModifiedRoom Temperature24-48 hoursMinimized formation of 5-aminouracilRecommended

Experimental Protocols

Protocol for Solid-Phase Synthesis of an Oligonucleotide Containing 2'-O-Me-5-I-U

This protocol outlines the key steps for synthesizing an oligonucleotide with a 2'-O-Me-5-I-U modification using a standard automated DNA/RNA synthesizer.

1. Reagent Preparation:

  • Dissolve the 2'-O-Me-5-I-U phosphoramidite in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M).

  • Ensure all other standard synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing agent, deblocking solution) are fresh and properly installed on the synthesizer.

2. Synthesis Cycle: The synthesis follows the standard phosphoramidite cycle. The cycle for the incorporation of the 2'-O-Me-5-I-U monomer is as follows:

  • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support using a solution of trichloroacetic acid in dichloromethane.[3]

  • Coupling: The 2'-O-Me-5-I-U phosphoramidite is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the 5'-hydroxyl group of the growing chain.[3]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[3]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.[3]

3. Cleavage and Deprotection:

  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated aqueous ammonia.

  • Base and Phosphate Deprotection: The base protecting groups and the cyanoethyl phosphate protecting groups are removed by incubation in concentrated aqueous ammonia.

    • Crucial Step for 2'-O-Me-5-I-U: To avoid the formation of 5-aminouracil, this incubation should be performed at room temperature for 24-48 hours . Avoid heating the ammonia solution.

4. Purification:

  • The crude oligonucleotide solution is typically dried down and then purified using methods such as reverse-phase HPLC (RP-HPLC), ion-exchange HPLC (IEX-HPLC), or polyacrylamide gel electrophoresis (PAGE), depending on the length and properties of the oligonucleotide and the required purity.[4]

Visualizations

Side_Reaction_Mechanism start Oligonucleotide with 5-Iodouracil reagent Aqueous Ammonia (NH3) + Heat (e.g., 55°C) start->reagent Standard Deprotection room_temp Aqueous Ammonia (NH3) Room Temperature start->room_temp Recommended Deprotection product Oligonucleotide with 5-Aminouracil (Side Product) reagent->product Side Reaction desired_product Desired Oligonucleotide with 5-Iodouracil room_temp->desired_product

Caption: Mechanism of the primary side reaction with 5-iodouracil during deprotection.

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking Coupling Coupling Deblocking->Coupling Repeat for each monomer Capping Capping Coupling->Capping Repeat for each monomer Oxidation Oxidation Capping->Oxidation Repeat for each monomer Oxidation->Deblocking Repeat for each monomer Cleavage Cleavage from Support (Aqueous Ammonia) Oxidation->Cleavage Final Cycle Complete Start Start Start->Deblocking Deprotection Deprotection (Room Temperature for 5-I-U) Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Analysis QC Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: General workflow for oligonucleotide synthesis incorporating 2'-O-Me-5-I-U.

References

Troubleshooting degradation of 2'-O-Me-5-I-U phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Me-5-I-U phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the degradation of this modified phosphoramidite, ensuring optimal performance in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2'-O-Me-5-I-U phosphoramidite degradation?

A1: The degradation of 2'-O-Me-5-I-U phosphoramidite, like other phosphoramidites, is primarily caused by two chemical processes: hydrolysis and oxidation.[1] Hydrolysis occurs when the phosphoramidite reacts with trace amounts of water, leading to the formation of an inactive H-phosphonate species.[1][2][3] Oxidation involves the conversion of the reactive trivalent phosphorus (P(III)) center to a non-reactive pentavalent phosphate (B84403) (P(V)) upon exposure to oxygen.[1] Both degradation pathways render the phosphoramidite incapable of participating in the coupling reaction during oligonucleotide synthesis, leading to lower yields and an increase in truncated sequences.[4]

Q2: How can I tell if my 2'-O-Me-5-I-U phosphoramidite has degraded?

A2: Degradation is most commonly observed as a significant drop in coupling efficiency during oligonucleotide synthesis, which is monitored by the trityl cation assay.[4][5] A sudden or gradual decrease in the intensity of the orange color produced during the detritylation step indicates a problem. Analytically, degradation can be confirmed by ³¹P NMR spectroscopy, which will show a decrease in the characteristic P(III) signal (around 148-152 ppm) and the appearance of new signals corresponding to P(V) oxidation products (around -25 to 10 ppm) and H-phosphonate byproducts.[6][7] Reversed-phase HPLC analysis can also be used to assess purity and identify degradation products.[6][7]

Q3: What are the optimal storage and handling conditions to prevent degradation?

A3: To minimize degradation, 2'-O-Me-5-I-U phosphoramidite requires strict storage and handling under anhydrous and anaerobic conditions.[1][8]

  • Storage (Solid): Store the solid phosphoramidite as a dry powder at -20°C or lower in a non-frost-free freezer.[1] The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen.[1]

  • Handling: Before opening, always allow the vial to warm to room temperature (for at least 30-60 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would cause rapid hydrolysis.[1][8]

  • Storage (In Solution): Once dissolved in anhydrous acetonitrile (B52724), the solution is significantly less stable. It should be used as quickly as possible. For short-term storage, keep the solution at -20°C under an inert atmosphere.[1] The stability in solution is typically limited to a few days.[9]

Q4: Does the 2'-O-Me group or the 5-Iodo modification affect the stability or coupling time of the phosphoramidite?

A4: Yes, these modifications can influence its reactivity. The 2'-O-Me group introduces steric hindrance near the 3'-position, which can slow down the coupling reaction.[10] Therefore, a longer coupling time (e.g., 6-15 minutes) is often recommended for 2'-O-Me modified phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency.[10][11][12] While the 5-iodo modification itself does not inherently make the phosphoramidite moiety more susceptible to hydrolysis or oxidation, it is crucial to adhere to the extended coupling times to overcome the steric effects of the 2'-O-Me group.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered with 2'-O-Me-5-I-U phosphoramidite.

Issue 1: Low Coupling Efficiency

A sudden or consistent drop in coupling efficiency is the most common symptom of phosphoramidite degradation.

Initial Checks & Solutions

Potential Cause Troubleshooting Step Recommended Action
Phosphoramidite Degradation Review storage and handling procedures.Ensure the vial was properly warmed to room temperature before opening. Use a fresh vial of phosphoramidite from a new, unopened batch if possible.
Suboptimal Activator Check the activator solution's age, concentration, and storage.Use a fresh, properly prepared solution of an appropriate activator like DCI or ETT.[4][11] Ensure the concentration is correct for your synthesizer and protocol.
Poor Solvent Quality Verify the quality of the anhydrous acetonitrile.Use a new bottle of anhydrous acetonitrile with a specified water content of <30 ppm.[1] Consider using molecular sieves to further dry the solvent.[13]
Instrument Fluidics Issue Check for leaks, blockages, or incorrect reagent delivery.Perform a system check on the DNA synthesizer. Ensure all lines are primed and that there is consistent and accurate delivery of the phosphoramidite and activator to the synthesis column.
Insufficient Coupling Time Review the synthesis protocol.For 2'-O-Me modified phosphoramidites, ensure the coupling time is extended. A minimum of 6 minutes is often recommended.[9][11]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Observed check_amidite Use a Fresh Vial of 2'-O-Me-5-I-U Phosphoramidite start->check_amidite check_reagents Prepare Fresh Activator and Use New Anhydrous Acetonitrile check_amidite->check_reagents check_instrument Perform Synthesizer Fluidics & Delivery Check check_reagents->check_instrument extend_coupling Increase Coupling Time (Recommended: 6-15 min) check_instrument->extend_coupling run_test Run Test Synthesis (e.g., short homopolymer) extend_coupling->run_test problem_solved Problem Resolved run_test->problem_solved Success contact_support Issue Persists: Perform QC Analysis & Contact Technical Support run_test->contact_support Failure G cluster_main 2'-O-Me-5-I-U Phosphoramidite Degradation Amidite Active P(III) Phosphoramidite H_Phosphonate Inactive H-Phosphonate (Hydrolysis Product) Amidite->H_Phosphonate + H₂O (Moisture) Oxidized_Amidite Inactive P(V) Phosphate (Oxidation Product) Amidite->Oxidized_Amidite + O₂ (Air)

References

Technical Support Center: Synthesis of 2'-O-Me-5-I-U Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of RNA oligonucleotides modified with 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when synthesizing 2'-O-Me-5-I-U modified RNA?

A1: Synthesizing 2'-O-Me-5-I-U modified RNA presents several challenges that can impact the final yield and purity. These include potentially lower coupling efficiency of the modified phosphoramidite (B1245037) compared to standard phosphoramidites, the stability of the 5-iodouridine (B31010) base during the synthesis and deprotection steps, and the effective purification of the final oligonucleotide. The steric bulk of the iodine atom and the 2'-O-methyl group may necessitate optimization of the standard synthesis cycle.

Q2: How does the 2'-O-Me-5-I-U modification affect the properties of the RNA oligonucleotide?

A2: The 2'-O-methyl modification generally increases the nuclease resistance and binding affinity of the RNA to its complementary strand. The 5-iodouridine modification is often incorporated for specific applications such as X-ray crystallography to aid in structure determination or for photocross-linking studies to identify binding partners.[1][2] It is important to note that any modification can potentially alter the structural and functional properties of the RNA.

Q3: Is a special phosphoramidite required for incorporating 2'-O-Me-5-I-U?

A3: Yes, a specific 2'-O-Me-5-I-U phosphoramidite building block is required. The synthesis of this modified phosphoramidite can be challenging and its purity is critical for achieving high coupling efficiency.[3][4] It is recommended to source high-quality phosphoramidites from a reliable supplier.

Q4: What are the recommended storage conditions for the 2'-O-Me-5-I-U phosphoramidite?

A4: Like most phosphoramidites, the 2'-O-Me-5-I-U amidite should be stored in a desiccated, inert atmosphere (argon or nitrogen) at -20°C to prevent degradation from moisture and oxidation. The stability of the phosphoramidite is crucial for successful oligonucleotide synthesis.[5]

Troubleshooting Guide

Low Coupling Efficiency

Q: My trityl monitor shows a low coupling efficiency for the 2'-O-Me-5-I-U addition. What could be the cause and how can I improve it?

A: Low coupling efficiency is a common issue with modified phosphoramidites. Several factors could be contributing to this problem.

  • Phosphoramidite Quality: The phosphoramidite may have degraded due to improper storage or impurities. Ensure the amidite is fresh and has been stored under anhydrous conditions.

  • Activator: The choice and concentration of the activator are crucial. For sterically hindered phosphoramidites, a more potent activator may be required.

  • Coupling Time: The standard coupling time may be insufficient for this modified base. Increasing the coupling time can significantly improve efficiency. For some modified phosphoramidites, extending the coupling time to 15-20 minutes has been shown to be effective, compared to the standard 6 minutes for 2'-OMe phosphoramidites.[6]

  • Moisture: Water contamination in the reagents or on the synthesis column can drastically reduce coupling efficiency. Use anhydrous acetonitrile (B52724) and ensure all reagents are dry. Treating reagents with high-quality molecular sieves can help remove residual moisture.[7]

  • Double Coupling: Performing a "double couple" cycle, where the coupling step is repeated before capping, can increase the efficiency of incorporation for challenging monomers.[8]

Incomplete Deprotection or Base Degradation

Q: I am observing unexpected peaks during HPLC analysis of my purified RNA. Could this be due to issues with deprotection?

A: Yes, incomplete deprotection or degradation of the 5-iodouridine base during this step can lead to multiple side products.

  • Deprotection Conditions: The C-I bond in 5-iodouridine can be sensitive to certain deprotection conditions. While standard ammonium (B1175870) hydroxide (B78521) deprotection is often used, it's crucial to optimize the time and temperature.[6]

  • Mild Deprotection Reagents: Consider using milder deprotection reagents or conditions to preserve the integrity of the modification. A mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) can often reduce deprotection times.[9] For sensitive modifications, ultra-mild deprotection conditions may be necessary.[10]

  • Post-Synthetic Reactions: The 5-iodo group can be susceptible to nucleophilic substitution. Ensure that the deprotection conditions are optimized to prevent unwanted side reactions.

Low Final Yield After Purification

Q: After purification, the final yield of my 2'-O-Me-5-I-U modified RNA is very low. How can I improve the recovery?

A: Low recovery after purification can be due to several factors throughout the synthesis and purification process.

  • Synthesis Efficiency: A low overall yield often starts with suboptimal coupling efficiencies at each step. Improving the coupling of the modified base is a critical first step.

  • Purification Method: The choice of purification method can significantly impact the final yield. For modified oligonucleotides, HPLC is often recommended to achieve high purity.[11] Both reverse-phase and ion-exchange HPLC can be effective, depending on the properties of the oligonucleotide.

  • Cleavage from Solid Support: Inefficient cleavage from the solid support will directly reduce the amount of crude product available for purification. Ensure complete cleavage by following the recommended protocol for your synthesis support.

  • Handling and Precipitation: RNA is susceptible to degradation by RNases. Always use an RNase-free environment, reagents, and labware.[12] During precipitation steps, ensure complete precipitation and careful removal of the supernatant to avoid losing the RNA pellet.

Data Presentation

Table 1: The Impact of Coupling Efficiency on Theoretical Yield of a 50-mer Oligonucleotide

Average Coupling Efficiency (%)Theoretical Full-Length Product Yield (%)
99.577.9
99.060.5
98.547.0
98.036.4
95.07.7

This table illustrates the critical importance of maintaining high coupling efficiency throughout the synthesis of long oligonucleotides. Even small decreases in efficiency lead to a significant reduction in the final yield of the desired full-length product.[13]

Table 2: Comparison of Common Activators for Phosphoramidite Coupling

ActivatorRelative AcidityTypical Concentration (M)Comments
1H-TetrazoleModerate0.45Standard, cost-effective activator. May not be efficient enough for sterically hindered phosphoramidites.
5-Ethylthio-1H-tetrazole (ETT)Higher0.25 - 0.6More reactive than tetrazole, can reduce coupling times.[14]
Dicyanoimidazole (DCI)High0.1 - 1.0A highly effective activator, often used for difficult couplings.

The choice of activator can significantly influence the coupling efficiency, especially for modified phosphoramidites.[15]

Experimental Protocols

Protocol 1: Optimized Coupling Cycle for 2'-O-Me-5-I-U Phosphoramidite
  • Deblocking: Standard detritylation with 3% trichloroacetic acid in dichloromethane.

  • Washing: Thoroughly wash the column with anhydrous acetonitrile.

  • Coupling:

    • Deliver a solution of the 2'-O-Me-5-I-U phosphoramidite (e.g., 0.1 M in acetonitrile) and a solution of an appropriate activator (e.g., 0.25 M ETT in acetonitrile) to the synthesis column.

    • Increase the coupling time to 15 minutes to ensure complete reaction.[6]

    • Optional: For very low efficiencies, perform a "double couple" by repeating the coupling step.[8]

  • Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

  • Oxidation: Oxidize the phosphite (B83602) triester to the more stable phosphate (B84403) triester using a standard iodine solution.

  • Washing: Wash with acetonitrile before proceeding to the next cycle.

Protocol 2: Deprotection and Cleavage
  • Cleavage from Support: Transfer the solid support to a screw-cap vial. Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Base Deprotection: Incubate the vial at 65°C for 15-20 minutes. Note: This is a starting point and may need optimization to ensure complete deprotection without degrading the 5-iodouridine.

  • Evaporation: After cooling, transfer the supernatant to a new tube and evaporate the solution to dryness in a vacuum concentrator.

  • 2'-O-Silyl Group Removal (if applicable): If TBDMS or another silyl (B83357) protecting group is used for the 2'-hydroxyls of other ribonucleosides, a fluoride (B91410) treatment is necessary. Resuspend the dried pellet in a solution such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) and incubate at 65°C for 1.5 hours.[12]

  • Quenching and Precipitation: Quench the reaction and precipitate the RNA using an appropriate method, such as butanol or ethanol (B145695) precipitation.

Protocol 3: HPLC Purification of Modified RNA
  • Sample Preparation: Resuspend the crude, deprotected RNA pellet in an appropriate RNase-free buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).

  • Column: Use a reverse-phase HPLC column suitable for oligonucleotide purification (e.g., a C18 column).

  • Mobile Phases:

    • Buffer A: 100 mM TEAA in RNase-free water.

    • Buffer B: 100 mM TEAA in acetonitrile.

  • Gradient: Run a linear gradient of Buffer B to elute the oligonucleotide. The hydrophobic nature of the 2'-O-Me groups and the 5-iodo modification may require a slightly different gradient than for unmodified RNA.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Desalting: Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (Detritylation) start->deblock couple Coupling with 2'-O-Me-5-I-U Phosphoramidite (Extended Time) deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for Each Monomer oxidize->repeat repeat->deblock Next Cycle cleave Cleavage & Deprotection repeat->cleave purify HPLC Purification cleave->purify desalt Desalting purify->desalt qc Quality Control (Mass Spec, HPLC) desalt->qc final_product Final Product qc->final_product

Caption: Workflow for the synthesis of 2'-O-Me-5-I-U modified RNA.

troubleshooting_yield cluster_coupling_issues Troubleshoot Coupling cluster_deprotection_issues Troubleshoot Deprotection cluster_purification_issues Troubleshoot Purification start Low Final Yield of 2'-O-Me-5-I-U RNA check_coupling Check Trityl Signal for 2'-O-Me-5-I-U Coupling start->check_coupling coupling_ok Coupling >98%? check_coupling->coupling_ok extend_time Increase Coupling Time check_coupling->extend_time Low Signal double_couple Use Double Coupling new_reagents Use Fresh Amidite & Activator check_moisture Check for Moisture check_hplc Analyze Crude Product by HPLC coupling_ok->check_hplc Yes hplc_ok Clean Crude Profile? check_hplc->hplc_ok mild_deprotection Use Milder Deprotection (e.g., AMA) check_hplc->mild_deprotection Multiple Peaks optimize_time Optimize Deprotection Time/Temp check_purification Review Purification Protocol hplc_ok->check_purification Yes optimize_hplc Optimize HPLC Gradient check_purification->optimize_hplc check_precipitation Ensure Complete Precipitation rnase_free Maintain RNase-Free Conditions

Caption: Troubleshooting logic for low yield of modified RNA.

References

Technical Support Center: Optimized Coupling of 2'-O-Me Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and use of activators for sterically hindered 2'-O-methyl (2'-O-Me) phosphoramidites in oligonucleotide synthesis. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of 2'-O-Me modified oligonucleotides, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing low coupling efficiency with my 2'-O-Me phosphoramidites. What are the likely causes and how can I improve it?

A1: Low coupling efficiency is a frequent challenge with sterically hindered 2'-O-Me phosphoramidites. The bulky 2'-O-methyl group can impede the approach of the phosphoramidite (B1245037) to the free 5'-hydroxyl of the growing oligonucleotide chain.[1][2] Several factors can contribute to this issue:

  • Suboptimal Activator: The choice of activator is critical. Standard activators used for DNA synthesis, such as 1H-Tetrazole, are often not potent enough for sterically hindered monomers like 2'-O-Me phosphoramidites.[1] More acidic and/or more nucleophilic activators are required to achieve high coupling efficiencies.

  • Insufficient Coupling Time: The steric hindrance of the 2'-O-Me group slows down the coupling reaction.[3] Extending the coupling time can significantly improve efficiency.

  • Moisture Contamination: Water in the acetonitrile (B52724) (ACN) or other reagents is a primary cause of low coupling efficiency.[4] Moisture reacts with the activated phosphoramidite, rendering it incapable of coupling.[4]

  • Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored under anhydrous conditions.

Solutions:

  • Select a Stronger Activator: Switch to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[1][5] DCI is often recommended for sterically demanding monomers due to its high nucleophilicity and solubility.[1][2]

  • Optimize Coupling Time: Increase the coupling time to allow for complete reaction. For 2'-O-Me phosphoramidites, coupling times of 3-15 minutes are often recommended, depending on the activator used.[1][3]

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (water content < 30 ppm) for all reagents and ensure the synthesizer's fluidics are dry.[4] Store phosphoramidites and activators in a desiccator.

  • Use Fresh Reagents: Always use fresh, high-quality phosphoramidites and activator solutions for optimal performance.

Q2: I am seeing a significant amount of n-1 shortmers in my final product. What could be the cause?

A2: The presence of n-1 shortmers, or deletion sequences, is a direct consequence of incomplete coupling at each cycle. If a phosphoramidite fails to couple to the growing chain, that chain will be capped in the subsequent step and will not be extended further, resulting in a truncated sequence. The primary reason for a high percentage of n-1 impurities is low coupling efficiency. Refer to the solutions in Q1 to address this issue. Additionally, inefficient capping can also contribute to the presence of n-1 and other deletion products.

Q3: After switching to a stronger activator, I am observing some unexpected side products. What are they and how can I minimize them?

A3: While stronger activators are necessary for efficient coupling of 2'-O-Me phosphoramidites, their higher acidity can sometimes lead to side reactions:

  • Detritylation of the Phosphoramidite: Highly acidic activators can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This can lead to the formation of n+1 additions (dimer additions) to the growing oligonucleotide chain.[1]

  • Depurination: Although less common during the coupling step, highly acidic conditions can potentially lead to the cleavage of the glycosidic bond in purine (B94841) nucleosides (A and G), creating abasic sites.

Solutions:

  • Choose an Activator with Balanced Properties: While highly acidic activators promote rapid protonation of the phosphoramidite, a highly nucleophilic activator like DCI can also drive the reaction efficiently without excessive acidity, minimizing side reactions.[1][2]

  • Optimize Activator Concentration: Use the recommended concentration for your chosen activator. Higher than necessary concentrations can exacerbate side reactions.

  • Minimize Time in Activator: Ensure that the phosphoramidite and activator are mixed for the minimum time required for activation just before delivery to the synthesis column.

Frequently Asked Questions (FAQs)

Q1: Which activator is the best for 2'-O-Me phosphoramidites?

A1: There is no single "best" activator, as the optimal choice depends on the specific sequence, synthesis scale, and synthesizer. However, for sterically hindered 2'-O-Me phosphoramidites, stronger activators are generally recommended over 1H-Tetrazole.[1]

  • 5-Ethylthio-1H-tetrazole (ETT): A popular choice for RNA synthesis, offering a good balance of acidity and nucleophilicity.[6]

  • 5-Benzylthio-1H-tetrazole (BTT): More acidic than ETT and has been shown to be a superior activator for 2'-O-TBDMS phosphoramidites, allowing for significantly reduced coupling times.[1][7] It is also considered an excellent choice for 2'-O-Me RNA synthesis.[1]

  • 4,5-Dicyanoimidazole (DCI): Less acidic than ETT and BTT but highly nucleophilic.[2] Its high solubility in acetonitrile allows for the use of higher concentrations, which can be beneficial for difficult couplings.[2][8] DCI is often recommended for large-scale synthesis and for particularly challenging, sterically hindered monomers.[1]

Q2: What are the recommended concentrations and coupling times for these activators with 2'-O-Me phosphoramidites?

A2: The optimal concentration and coupling time can vary, but general recommendations are provided in the table below. It is always advisable to optimize these parameters for your specific application.

Q3: Can I use the same activator for both DNA and 2'-O-Me RNA synthesis?

A3: While you can use a strong activator like ETT, BTT, or DCI for both DNA and 2'-O-Me RNA synthesis, it is often not necessary for standard DNA synthesis. 1H-Tetrazole is typically sufficient for DNA phosphoramidites and is less expensive. Using a stronger activator for DNA synthesis may increase the risk of side reactions like dimer addition.[1]

Q4: How does the purity of the phosphoramidite affect coupling efficiency?

A4: The purity of the phosphoramidite is critical. Impurities, such as hydrolyzed phosphoramidites (H-phosphonates) or oxidized species, will not couple to the growing oligonucleotide chain and will reduce the concentration of the active monomer, leading to lower coupling efficiency.[9] It is essential to use high-purity phosphoramidites from a reputable supplier.

Activator Properties and Recommended Protocols

The following tables summarize the properties of commonly used activators for 2'-O-Me phosphoramidite synthesis and provide recommended experimental protocols.

Table 1: Properties of Common Activators
ActivatorpKaSolubility in AcetonitrileKey Characteristics
1H-Tetrazole 4.8[2]~0.5 M[1]Standard activator for DNA synthesis; often insufficient for 2'-O-Me phosphoramidites.[1]
5-Ethylthio-1H-tetrazole (ETT) 4.3[1]~0.75 M[1]More acidic than 1H-Tetrazole; widely used for RNA synthesis.[1][6]
5-Benzylthio-1H-tetrazole (BTT) 4.1[1]~0.44 M[1]More acidic than ETT; allows for shorter coupling times in RNA synthesis.[1]
4,5-Dicyanoimidazole (DCI) 5.2[2]~1.2 M[1]Less acidic but highly nucleophilic; excellent for sterically hindered monomers and large-scale synthesis.[1][2]
Table 2: Recommended Coupling Conditions for 2'-O-Me Phosphoramidites
ActivatorRecommended ConcentrationRecommended Coupling TimeNotes
5-Ethylthio-1H-tetrazole (ETT) 0.25 M5 - 15 minutes[6]A good starting point for optimization.
5-Benzylthio-1H-tetrazole (BTT) 0.25 - 0.3 M~3 minutes[1][3]Can significantly reduce cycle times.
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 M[1][2]5 - 15 minutes[10]Higher concentrations can be used for difficult couplings. 0.25M is optimal for small-scale synthesis.[2]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for 2'-O-Me Oligonucleotide Synthesis

This protocol outlines a typical cycle on an automated DNA/RNA synthesizer, optimized for 2'-O-Me phosphoramidites.

  • Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Activation and Coupling:

    • Simultaneously deliver the 2'-O-Me phosphoramidite solution (typically 0.1 - 0.15 M in acetonitrile) and the activator solution (see Table 2 for concentrations) to the synthesis column.

    • Allow the coupling reaction to proceed for the recommended time (see Table 2).

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., Cap A: acetic anhydride/pyridine/THF and Cap B: N-methylimidazole/THF) to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.

  • Washing: Thoroughly wash the solid support with acetonitrile between each step to remove excess reagents and byproducts.

Protocol 2: Trityl Cation Assay for Measuring Coupling Efficiency

This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of successfully coupled monomers in the preceding cycle.[11]

  • Collect Deblocking Solution: After the coupling and capping steps of a specific cycle, collect the acidic deblocking solution containing the orange DMT cation as it eludes from the synthesis column.

  • Dilute: Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Measure Absorbance: Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate Efficiency: Calculate the stepwise coupling efficiency by comparing the absorbance value to the value from the previous cycle. A consistent or slightly decreasing absorbance indicates high coupling efficiency. A significant drop in absorbance indicates a coupling failure.

Visualizations

Phosphoramidite_Coupling_Cycle cluster_cycle Phosphoramidite Coupling Cycle Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite Triester Formation Oxidation Oxidation Capping->Oxidation Block Unreacted Chains End_Cycle Next Cycle Oxidation->End_Cycle Stable Phosphate Triester

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Troubleshooting_Workflow Start Low Coupling Efficiency (High n-1 shortmers) Check_Activator Is the activator potent enough? (e.g., ETT, BTT, DCI) Start->Check_Activator Check_Time Is the coupling time sufficient? (3-15 min for 2'-O-Me) Check_Activator->Check_Time Yes Upgrade_Activator Switch to a stronger activator (e.g., DCI or BTT) Check_Activator->Upgrade_Activator No Check_Anhydrous Are all reagents and solvents strictly anhydrous? Check_Time->Check_Anhydrous Yes Increase_Time Increase coupling time Check_Time->Increase_Time No Check_Reagents Are phosphoramidites and activator solutions fresh? Check_Anhydrous->Check_Reagents Yes Improve_Anhydrous Use fresh anhydrous solvents; Dry synthesizer lines Check_Anhydrous->Improve_Anhydrous No Solution Problem Resolved: High Coupling Efficiency Check_Reagents->Solution Yes Replace_Reagents Use fresh, high-purity phosphoramidites and activators Check_Reagents->Replace_Reagents No Upgrade_Activator->Check_Time Increase_Time->Check_Anhydrous Improve_Anhydrous->Check_Reagents Replace_Reagents->Solution

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

References

Impact of moisture on 2'-O-Me-5-I-U phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the coupling of 2'-O-Me-5-I-U phosphoramidite (B1245037). It is intended for researchers, scientists, and professionals in drug development who are utilizing this modified phosphoramidite in their oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-Me-5-I-U phosphoramidite and what are its common applications?

A1: 2'-O-Me-5-I-U phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis. It contains a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. The 2'-O-methyl modification provides nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary RNA strand. The 5-iodo modification can be used for applications such as X-ray crystallography (as a heavy atom for phasing), cross-linking studies, and as a site for post-synthetic modifications.

Q2: How does moisture affect the stability and coupling efficiency of 2'-O-Me-5-I-U phosphoramidite?

A2: Moisture is a critical factor that negatively impacts all phosphoramidites, including 2'-O-Me-5-I-U. Phosphoramidites are highly susceptible to hydrolysis.[1] In the presence of water, the phosphoramidite group is hydrolyzed to a phosphonate, rendering it inactive for the coupling reaction. This leads to a decrease in coupling efficiency, resulting in a higher incidence of deletion mutations (n-1 sequences) in the final oligonucleotide product.

Q3: What are the signs of moisture-related degradation of 2'-O-Me-5-I-U phosphoramidite?

A3: Signs of moisture-related degradation include:

  • Reduced Coupling Efficiency: A significant drop in the stepwise coupling efficiency, often observed through trityl cation monitoring during synthesis.

  • Increased n-1 Impurities: Analysis of the crude oligonucleotide by HPLC or mass spectrometry will show a higher proportion of n-1 and other deletion sequences.

  • Visible Changes in the Reagent: The phosphoramidite powder may appear clumpy or sticky. When dissolved in anhydrous acetonitrile (B52724), the solution may appear cloudy.

  • Poor Analytical Results: ³¹P NMR analysis of the phosphoramidite will show a decreased signal for the P(III) species and an increased signal for P(V) species, which are oxidation and hydrolysis products.

Q4: What are the recommended storage and handling conditions for 2'-O-Me-5-I-U phosphoramidite to minimize moisture exposure?

A4: To ensure the stability of 2'-O-Me-5-I-U phosphoramidite, the following storage and handling procedures are recommended:

  • Storage: Store the phosphoramidite in a freezer at -20°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Handle the powder in a glove box or a dry, inert atmosphere whenever possible.

  • Dissolution: Use only high-quality, anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[2] For critical applications, it is advisable to use a freshly opened bottle of solvent or to dry the solvent over activated molecular sieves (3 Å) prior to use.[2]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to troubleshooting low coupling efficiency that may be related to moisture when using 2'-O-Me-5-I-U phosphoramidite.

Symptom Potential Cause Recommended Action
Gradual decrease in coupling efficiency over several runs Moisture contamination of the phosphoramidite solution on the synthesizer.Discard the old phosphoramidite solution. Prepare a fresh solution using a new vial of phosphoramidite and fresh, anhydrous acetonitrile. Ensure the synthesizer lines are dry.
Sudden drop in coupling efficiency for all phosphoramidites Moisture contamination of the acetonitrile supply on the synthesizer.Replace the acetonitrile bottle on the synthesizer with a fresh, sealed bottle of anhydrous grade solvent. Check for leaks in the solvent lines.
Low coupling efficiency specifically for 2'-O-Me-5-I-U Degradation of the specific 2'-O-Me-5-I-U phosphoramidite vial due to improper storage or handling.Open a new, unopened vial of 2'-O-Me-5-I-U phosphoramidite. Prepare a fresh solution and repeat the synthesis.
Inconsistent coupling efficiency Intermittent moisture ingress, possibly from a faulty valve or seal on the synthesizer.Perform a thorough maintenance check of the synthesizer's fluidics system. Check all seals, valves, and fittings for leaks.
Low coupling efficiency despite using fresh reagents The "anhydrous" acetonitrile has absorbed moisture.Test the water content of the acetonitrile using a Karl Fischer titrator. If the water content is high, use a new, certified anhydrous bottle or dry the solvent with molecular sieves.

Quantitative Data Summary

While specific experimental data on the direct correlation between moisture levels and the coupling efficiency of 2'-O-Me-5-I-U phosphoramidite is not widely published, the following tables provide generally accepted guidelines for oligonucleotide synthesis.

Table 1: Recommended Maximum Water Content in Reagents for Oligonucleotide Synthesis

ReagentRecommended Maximum Water Content (ppm)
Acetonitrile (for phosphoramidite dissolution)< 30 ppm (ideally < 10 ppm)[2]
Acetonitrile (synthesizer main wash)< 50 ppm
Activator Solution< 50 ppm

Table 2: Impact of Coupling Efficiency on Full-Length Product Yield

This table illustrates the theoretical yield of full-length product for oligonucleotides of different lengths based on the average stepwise coupling efficiency. This highlights the critical importance of maintaining high coupling efficiency, which is directly impacted by moisture.

Average Stepwise Coupling Efficiency (%)Theoretical Yield of Full-Length 20-mer (%)Theoretical Yield of Full-Length 50-mer (%)Theoretical Yield of Full-Length 100-mer (%)
99.590.577.860.5
99.081.860.536.6
98.573.946.821.8
98.066.836.413.3
95.035.87.70.6

Experimental Protocols

Protocol 1: Preparation of 2'-O-Me-5-I-U Phosphoramidite Solution

  • Acclimatization: Remove the vial of 2'-O-Me-5-I-U phosphoramidite from the -20°C freezer and place it in a desiccator at room temperature for at least 1 hour to allow it to warm up without condensation.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous acetonitrile (<30 ppm water). Alternatively, dispense anhydrous acetonitrile into a clean, dry flask containing activated 3 Å molecular sieves and allow it to stand for at least 4 hours.

  • Dissolution: In a glove box or under a stream of dry argon or nitrogen, open the phosphoramidite vial. Using a syringe that has been purged with inert gas, add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).

  • Mixing: Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking to prevent shearing.

  • Transfer: If necessary, transfer the solution to the synthesizer reservoir bottle using a cannula or a syringe under positive inert gas pressure.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container under an inert atmosphere at 2-8°C. For longer-term storage, refer to the manufacturer's recommendations, but it is generally advisable to use freshly prepared solutions.

Protocol 2: Assessment of 2'-O-Me-5-I-U Phosphoramidite Quality by ³¹P NMR

  • Sample Preparation: In a dry NMR tube, dissolve approximately 10-15 mg of the 2'-O-Me-5-I-U phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile or deuterated chloroform.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The spectrum should show a major peak (or a pair of diastereomeric peaks) in the P(III) region, typically between 148 and 152 ppm. The presence of significant peaks in the P(V) region (around 0-20 ppm) indicates oxidation or hydrolysis of the phosphoramidite. The purity can be estimated by integrating the P(III) and P(V) signals.

Visualizations

Moisture_Impact_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_moisture Moisture Contamination Deblocking Deblocking Coupling Coupling Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Full_Length_Oligo Desired Full-Length Oligonucleotide Coupling->Full_Length_Oligo Successful Coupling Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles Moisture H₂O Amidite 2'-O-Me-5-I-U Phosphoramidite Moisture->Amidite Hydrolysis Hydrolyzed_Amidite Inactive H-phosphonate Amidite->Hydrolyzed_Amidite Deletion_Sequence n-1 Deletion Sequence Hydrolyzed_Amidite->Deletion_Sequence Coupling Failure

Caption: Impact of moisture on the phosphoramidite coupling reaction.

Troubleshooting_Logic Start Low Coupling Efficiency Observed Check_Amidite Is the issue specific to 2'-O-Me-5-I-U phosphoramidite? Start->Check_Amidite Check_Solvents Check anhydrous acetonitrile and other reagents for moisture. Check_Amidite->Check_Solvents No Prepare_Fresh_Amidite Prepare fresh 2'-O-Me-5-I-U solution from a new vial. Check_Amidite->Prepare_Fresh_Amidite Yes Check_Synthesizer Inspect synthesizer for leaks and perform maintenance. Check_Solvents->Check_Synthesizer Contact_Support Contact Technical Support Check_Synthesizer->Contact_Support Prepare_Fresh_Amidite->Check_Solvents If unsuccessful Problem_Solved Problem Resolved Prepare_Fresh_Amidite->Problem_Solved If successful

References

Technical Support Center: Capping Strategies for 2'-O-Me Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on capping strategies for the synthesis of 2'-O-Methyl (2'-O-Me) modified oligonucleotides. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this critical step of solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in oligonucleotide synthesis?

The capping step is a crucial part of the solid-phase synthesis cycle. Its primary function is to permanently block any 5'-hydroxyl groups that failed to react during the preceding coupling step. This is achieved by acetylating these unreacted groups, rendering them inert to further chain elongation in subsequent cycles.[1] Without effective capping, these unreacted sites could participate in the next coupling reaction, leading to the formation of oligonucleotides with internal deletions (n-1 sequences), which are often difficult to separate from the full-length product.

Q2: What are the standard reagents used for capping?

The standard capping procedure involves a two-component reagent system. Capping Mix A typically contains acetic anhydride (B1165640) in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). Capping Mix B is a catalyst solution, usually N-methylimidazole (NMI) in the same solvent.[1] These two solutions are mixed immediately before being delivered to the synthesis column.

Q3: Are there specific challenges associated with capping 2'-O-Me modified oligonucleotides?

Yes, the presence of 2'-O-Me modifications can introduce specific challenges. Certain 2'-O-Me phosphoramidites, particularly those with labile base-protecting groups (UltraMild chemistry), can be sensitive to standard capping conditions.[2] The use of acetic anhydride in the capping mix can lead to a side reaction called transamidation, where the labile protecting group on the nucleobase is exchanged for an acetyl group. This can result in incomplete deprotection of the final oligonucleotide.[2]

Q4: What are the alternatives to standard acetic anhydride capping for 2'-O-Me modified oligonucleotides?

To mitigate the risks associated with standard capping, two primary alternatives are recommended for synthesizing 2'-O-Me modified oligonucleotides:

  • Phenoxyacetic Anhydride (Pac₂O) Capping: This is a milder capping agent that is less prone to causing transamidation with labile protecting groups.[3][4] It is often referred to as "UltraMild Capping".

  • UniCap™ Phosphoramidite (B1245037): This is a phosphoramidite-based capping reagent that offers a different chemical approach to blocking unreacted 5'-hydroxyl groups. It has been reported to have a higher capping efficiency than standard methods.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the capping of 2'-O-Me modified oligonucleotides.

Problem Potential Cause Recommended Solution
Low final purity of the oligonucleotide with a significant n-1 peak. 1. Incomplete Capping: The capping reaction was not efficient, leaving unreacted 5'-hydroxyl groups that were extended in the next cycle. 2. Degraded Capping Reagents: Acetic anhydride or phenoxyacetic anhydride can hydrolyze over time, reducing their effectiveness. N-methylimidazole can also degrade.1. Optimize Capping Time: Increase the capping reaction time to ensure complete reaction. 2. Use Fresh Reagents: Always use freshly prepared or recently opened capping solutions. Old reagents can become acidic and less effective.[7] 3. Consider Alternative Reagents: Switch to a more efficient capping reagent like UniCap™ Phosphoramidite, which has a reported efficiency of nearly 99%.[5]
Unexpected mass peaks corresponding to acetylated or phenoxyacetylated amino-modifiers. Side Reaction with Amino-Modifiers: Trityl-protected amino-modifiers at the 5'-end can undergo N-acetylation or N-phenoxyacetylation during the capping step, especially with older, more acidic capping reagents.[7]1. Use Fresh Capping Reagents: This is the most critical step to avoid this side reaction.[7] 2. Omit Final Capping Step: For oligonucleotides with a 5'-terminal modifier, the capping step in the final synthesis cycle can be omitted as there are no subsequent coupling steps.[7]
Degradation of sensitive 2'-O-Me modified monomers. Incompatibility with Capping Reagents: Some specific 2'-O-Me modified monomers, like 2'-OMe-PACE, are known to be degraded by N-methylimidazole used in standard capping solutions.[8]1. Use Alternative Capping and Oxidation: For sensitive monomers like 2'-OMe-PACE, it is recommended to use UniCap™ Phosphoramidite for capping and a non-aqueous oxidizer.[8]
Transamidation of labile base protecting groups. Use of Acetic Anhydride with UltraMild Phosphoramidites: The acetic anhydride in the standard capping mix can react with and replace labile protecting groups (e.g., Pac on A, iPr-Pac on G) on the nucleobases.[2]1. Switch to Phenoxyacetic Anhydride (Pac₂O): Use an "UltraMild" Cap A solution containing phenoxyacetic anhydride instead of acetic anhydride. This minimizes the risk of transamidation.[3][4]

Quantitative Data on Capping Efficiencies

The efficiency of the capping step is critical for the overall purity of the synthesized oligonucleotide. Below is a summary of reported capping efficiencies for different capping strategies.

Capping Reagent/MethodActivator/Co-reagentReported Capping EfficiencyNotes
Acetic Anhydride10% N-Methylimidazole~90%Standard capping method.[5]
Acetic Anhydride16% N-Methylimidazole~97%Increasing the concentration of the activator improves efficiency.[5]
Phenoxyacetic Anhydride (Pac₂O) N-Methylimidazole/Pyridine (B92270)Not explicitly quantified in direct comparison, but recommended for preventing side reactions with sensitive amidites.The primary benefit is the prevention of transamidation, leading to higher purity of the final product.
UniCap™ Phosphoramidite Standard phosphoramidite activator (e.g., Tetrazole, DCI)~99% Offers significantly higher capping efficiency, reducing n-1 impurities.[5]

Experimental Protocols

Standard Capping Protocol (Acetic Anhydride)

This protocol is suitable for 2'-O-Me modified oligonucleotides with standard, non-labile protecting groups.

  • Reagent Preparation:

    • Cap A: Solution of acetic anhydride in THF or acetonitrile (typically 10%).

    • Cap B: Solution of N-methylimidazole in THF or acetonitrile (typically 10-16%). A weak base like pyridine or lutidine is often included in one of the solutions.

  • Synthesis Cycle Step:

    • Following the coupling step and a wash with acetonitrile, deliver a mixture of Cap A and Cap B to the synthesis column.

    • Allow the reaction to proceed for the time specified by the synthesizer protocol (typically 1-2 minutes).

    • Wash the column thoroughly with acetonitrile to remove unreacted capping reagents and by-products.

UltraMild Capping Protocol (Phenoxyacetic Anhydride)

This protocol is recommended for 2'-O-Me modified oligonucleotides synthesized using UltraMild phosphoramidites with labile protecting groups.

  • Reagent Preparation:

    • UltraMild Cap A: 5% Phenoxyacetic anhydride in THF/Pyridine.[4]

    • Cap B: 16% 1-Methylimidazole in Tetrahydrofuran.[4]

  • Synthesis Cycle Step:

    • Substitute the standard Cap A with the UltraMild Cap A solution on the synthesizer.

    • The synthesis cycle parameters for the capping step (delivery, reaction time, wash) are generally the same as the standard protocol.

UniCap™ Phosphoramidite Capping Protocol

This protocol provides the highest reported capping efficiency and is suitable for all types of 2'-O-Me modified oligonucleotides, including those with sensitive modifications.

  • Reagent Preparation:

    • Dilute the UniCap™ Phosphoramidite to the standard phosphoramidite concentration (e.g., 0.1 M) in anhydrous acetonitrile.

    • Place the prepared UniCap™ solution in an available phosphoramidite position on the synthesizer.

  • Synthesis Cycle Modification:

    • Modify the synthesis cycle to include a second coupling step immediately after the primary nucleoside coupling.

    • In this second coupling step, deliver the UniCap™ Phosphoramidite and a standard activator (e.g., DCI, ETT) to the column.[9]

    • The standard capping steps with acetic anhydride and NMI should be removed from the synthesis cycle.[6]

    • The coupling time for UniCap™ is typically the same as for a standard phosphoramidite.

Diagrams

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_capping Capping Options start Start Cycle deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add 2'-O-Me Phosphoramidite) deblock->couple cap_decision Capping Strategy? couple->cap_decision oxidation Oxidation cap_decision->oxidation Proceed standard_cap Standard Capping (Acetic Anhydride + NMI) cap_decision->standard_cap Standard Amidites ultramild_cap UltraMild Capping (Phenoxyacetic Anhydride) cap_decision->ultramild_cap UltraMild Amidites unicap UniCap™ Capping (Phosphoramidite-based) cap_decision->unicap High Efficiency / Sensitive Amidites end_cycle End Cycle oxidation->end_cycle

Caption: Decision workflow for selecting a capping strategy.

troubleshooting_logic start Problem Identified: Low Purity / n-1 Peak check_reagents Are capping reagents fresh? start->check_reagents replace_reagents Replace Capping Reagents check_reagents->replace_reagents No check_amidite Using UltraMild Phosphoramidites? check_reagents->check_amidite Yes resolve Problem Resolved replace_reagents->resolve use_pac2o Switch to Phenoxyacetic Anhydride (Pac₂O) Capping check_amidite->use_pac2o Yes increase_time Increase Capping Time check_amidite->increase_time No use_pac2o->resolve use_unicap Consider UniCap™ for Higher Efficiency increase_time->use_unicap use_unicap->resolve

Caption: Troubleshooting logic for incomplete capping.

References

Preventing side product formation during deprotection of 5-Iodouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-iodouracil (B140508). The focus is on preventing the formation of side products during the crucial deprotection step in the synthesis of 5-iodouracil-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the deprotection of 5-iodouracil derivatives?

The primary side products encountered during the deprotection of 5-iodouracil derivatives are typically the result of two main reactions:

  • Dehalogenation: The loss of the iodine atom at the 5-position to yield uracil (B121893). This is a significant issue, particularly during catalytic hydrogenation procedures used for the removal of benzyl-type protecting groups.

  • Amination: The substitution of the iodo group with an amino group, leading to the formation of 5-aminouracil (B160950). This side reaction is most prominent when using ammonia-based reagents for deprotection at elevated temperatures.

Q2: Which protecting groups are commonly used for the nitrogen atoms (N1 and N3) of 5-iodouracil?

Several protecting groups can be employed to protect the N1 and N3 positions of the uracil ring. The choice of protecting group is critical as it dictates the deprotection strategy and potential side reactions. Common protecting groups include:

  • Benzyl (B1604629) (Bn): A robust protecting group, typically removed by catalytic hydrogenolysis.

  • p-Methoxybenzyl (PMB): Similar to the benzyl group but can be removed under milder oxidative conditions.

  • tert-Butoxycarbonyl (Boc): A widely used protecting group, particularly in solid-phase synthesis, which is removed under acidic conditions.

  • Benzoyl (Bz) and Acetyl (Ac): Acyl protecting groups that are typically removed by basic hydrolysis.

Q3: How can I minimize dehalogenation during the removal of a benzyl protecting group?

Dehalogenation is a common challenge during the catalytic hydrogenolysis of N-benzylated 5-iodouracil. To minimize the formation of uracil as a side product, consider the following strategies:

  • Catalyst Choice: While Palladium on carbon (Pd/C) is a common catalyst, its activity can sometimes lead to excessive dehalogenation. The use of Pearlman's catalyst (Palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) can sometimes offer better selectivity.

  • Catalyst Poisons: The addition of a catalyst poison, such as diphenyl sulfide (B99878), can selectively inhibit the dehalogenation reaction without significantly affecting the desired N-debenzylation.

  • Hydrogen Source: Instead of using hydrogen gas, catalytic transfer hydrogenation with a milder hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid can reduce the incidence of dehalogenation.

  • Reaction Conditions: Careful optimization of reaction temperature, pressure, and reaction time is crucial. Lower temperatures and shorter reaction times are generally preferred.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the deprotection of 5-iodouracil derivatives.

Issue 1: Significant formation of uracil during N-benzyl deprotection.
Potential Cause Troubleshooting Step Expected Outcome
Overly active catalystSwitch from 10% Pd/C to 5% Pd/C or use Pearlman's catalyst (Pd(OH)₂/C).Reduced rate of dehalogenation relative to debenzylation.
Harsh reaction conditionsDecrease the reaction temperature and pressure. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.Minimized formation of the uracil byproduct.
Inappropriate hydrogen sourceReplace H₂ gas with a transfer hydrogenation reagent such as ammonium formate or formic acid.Milder reaction conditions leading to less dehalogenation.
Catalyst-mediated dehalogenationAdd a catalyst poison like diphenyl sulfide to the reaction mixture.Selective suppression of the dehalogenation side reaction.
Issue 2: Formation of 5-aminouracil during deprotection with ammonia (B1221849).
Potential Cause Troubleshooting Step Expected Outcome
High reaction temperaturePerform the deprotection with concentrated ammonia at room temperature instead of at elevated temperatures (e.g., 60°C).[1][2]A significant reduction or complete elimination of the 5-aminouracil side product.[1][2]
Prolonged reaction timeMonitor the reaction progress closely and stop it once the deprotection is complete.Minimized contact time with ammonia, reducing the likelihood of amination.
Issue 3: Incomplete deprotection or formation of multiple unidentified side products.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate deprotection reagent for the protecting groupEnsure the chosen deprotection method is compatible with the protecting group used (e.g., acid for Boc, base for acyl, hydrogenolysis for benzyl).Complete and clean removal of the protecting group.
Degradation of the uracil ringIf using strong acidic or basic conditions, consider milder deprotection methods. For example, for Boc deprotection, explore milder acids or alternative protecting groups for future syntheses.Preservation of the 5-iodouracil core structure.
Complex reaction mixturePurify the protected 5-iodouracil derivative before the deprotection step to remove any impurities that might interfere with the reaction.A cleaner reaction profile with fewer side products.

Quantitative Data Summary

The following table summarizes typical yields and side product formation under various deprotection conditions. Please note that these values are illustrative and can vary depending on the specific substrate and reaction conditions.

Protecting Group Deprotection Method Desired Product Yield Major Side Product(s) Side Product Yield
N-Benzyl10% Pd/C, H₂ (1 atm), MeOH, rt60-80%Uracil15-35%
N-Benzyl10% Pd/C, HCOONH₄, MeOH, reflux85-95%Uracil5-10%
N-BocTFA/DCM (1:1), rt>95%Uracil (trace)<2%
N-BenzoylNH₃/MeOH, rt>90%5-Aminouracil<5%
N-BenzoylNH₃/MeOH, 60°C70-80%5-Aminouracil15-25%

Key Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation for N-Debenzylation of 5-Iodouracil

This protocol is designed to minimize dehalogenation.

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected 5-iodouracil derivative (1.0 mmol) in methanol (B129727) (20 mL).

  • Catalyst Addition: Add 10% Palladium on carbon (10 mol% Pd).

  • Hydrogen Donor: Add ammonium formate (5.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Mild Ammonolysis for Deprotection of N-Acyl 5-Iodouracil

This protocol is optimized to prevent the formation of 5-aminouracil.

  • Reaction Setup: Dissolve the N-acyl protected 5-iodouracil derivative (1.0 mmol) in a saturated solution of ammonia in methanol (20 mL).

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Isolation: The resulting residue can be purified by column chromatography or recrystallization to yield the deprotected 5-iodouracil.

Visualizing Experimental Logic

The following diagrams illustrate the decision-making process for choosing a deprotection strategy and troubleshooting potential issues.

Deprotection_Strategy cluster_PG Protecting Group Type cluster_deprotection Deprotection Method start Start: Protected 5-Iodouracil protecting_group Identify Protecting Group start->protecting_group benzyl Benzyl (Bn) or PMB protecting_group->benzyl Aromatic boc Boc protecting_group->boc Carbamate acyl Acyl (Bz, Ac) protecting_group->acyl Acyl hydrogenolysis Catalytic Hydrogenolysis benzyl->hydrogenolysis acidolysis Acidolysis (e.g., TFA) boc->acidolysis hydrolysis Basic Hydrolysis (e.g., NH3/MeOH) acyl->hydrolysis end_product Deprotected 5-Iodouracil hydrogenolysis->end_product acidolysis->end_product hydrolysis->end_product

Caption: Decision workflow for selecting the appropriate deprotection method based on the protecting group.

Troubleshooting_Workflow cluster_side_products Side Product Identity start Deprotection Reaction analyze Analyze Reaction Mixture (TLC, LC-MS) start->analyze decision Side Products Observed? analyze->decision success Success: Purify Product decision->success No identify_side_product Identify Major Side Product decision->identify_side_product Yes dehalogenation Uracil (Dehalogenation) identify_side_product->dehalogenation amination 5-Aminouracil (Amination) identify_side_product->amination other Other/Multiple Products identify_side_product->other troubleshoot_dehalogenation Troubleshoot: - Change catalyst - Use transfer hydrogenation - Add catalyst poison dehalogenation->troubleshoot_dehalogenation troubleshoot_amination Troubleshoot: - Lower reaction temp. - Reduce reaction time amination->troubleshoot_amination troubleshoot_other Troubleshoot: - Verify starting material purity - Consider milder conditions other->troubleshoot_other rerun Re-run Reaction troubleshoot_dehalogenation->rerun troubleshoot_amination->rerun troubleshoot_other->rerun rerun->analyze

Caption: A logical workflow for troubleshooting side product formation during 5-iodouracil deprotection.

References

Technical Support Center: HPLC Purification of 2'-O-Me-5-I-U Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Me-5-I-U modified oligonucleotides. The information is designed to address common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2'-O-Me-5-I-U modified oligonucleotides by HPLC?

The primary challenges stem from the physicochemical properties imparted by the modifications:

  • Increased Hydrophobicity: The 5-iodouracil (B140508) (5-I-U) modification significantly increases the hydrophobicity of the oligonucleotide. This can lead to strong retention on reversed-phase HPLC columns, requiring higher concentrations of organic solvent for elution. This strong retention can also result in broader peaks.

  • Poor Peak Shape: Increased hydrophobicity can sometimes lead to peak tailing or broadening due to secondary interactions with the stationary phase or slow mass transfer kinetics.

  • Co-elution of Impurities: Failure sequences (e.g., n-1, n-2), while less hydrophobic than the full-length product, may still be challenging to resolve, especially for longer oligonucleotides.[1]

  • Secondary Structures: Oligonucleotides, particularly those with G-rich sequences, can form stable secondary structures like hairpins or G-quadruplexes. These structures can cause peak broadening or the appearance of multiple peaks for a single species.[2]

Q2: Which HPLC method is recommended for purifying these modified oligonucleotides?

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective method for purifying synthetic oligonucleotides.[3] This technique utilizes an ion-pairing reagent (typically a tertiary amine like triethylammonium (B8662869) acetate (B1210297) - TEAA) in the mobile phase. The ion-pairing reagent forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide, allowing it to be retained and separated on a hydrophobic reversed-phase column (e.g., C8 or C18).[3]

Q3: How do the 2'-O-Me and 5-I-U modifications specifically affect the HPLC separation?

  • 2'-O-Methyl (2'-O-Me): This modification provides nuclease resistance and can increase the stability of duplexes.[4] In terms of HPLC, it contributes a modest increase in hydrophobicity compared to a standard ribonucleotide.

  • 5-Iodouracil (5-I-U): The iodine atom at the 5-position of uracil (B121893) is large and hydrophobic. This modification is the primary driver of the significant increase in retention time observed during reversed-phase HPLC. The increased hydrophobicity can be advantageous for separating the modified oligonucleotide from unmodified failure sequences.

Q4: My 2'-O-Me-5-I-U modified oligonucleotide is showing a very broad peak. What are the potential causes and solutions?

Broad peaks are a common issue. The following troubleshooting guide and decision tree can help diagnose and resolve the problem.

Troubleshooting Guide: Poor Peak Shape (Broadening & Tailing)

Potential Cause Explanation Recommended Solution(s)
Secondary Structures G-rich sequences or palindromic sequences can form stable secondary structures that are in slow equilibrium on the HPLC timescale, leading to broad peaks.Increase the column temperature to 60-80 °C to denature these structures.[3] For oligonucleotides that are stable at high pH, using a mobile phase with a higher pH (around pH 12) can also disrupt hydrogen bonding and eliminate secondary structures, although this requires a pH-stable column.[2]
Strong Hydrophobic Interactions The 5-I-U modification causes strong retention. If the gradient is too shallow or the organic solvent is not strong enough, the oligonucleotide may elute very slowly, resulting in a broad peak.Increase the gradient slope of the organic solvent (e.g., acetonitrile). Consider using a stronger ion-pairing reagent with a longer alkyl chain (e.g., dibutylamine (B89481) acetate instead of triethylammonium acetate) which can sometimes improve peak shape for hydrophobic oligos.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and broadening.[5]Reduce the amount of oligonucleotide injected onto the column. If a larger quantity needs to be purified, consider scaling up to a preparative or semi-preparative column with a larger diameter.[1]
Extra-Column Volume Excessive tubing length or dead volume in the HPLC system (e.g., between the injector and the column, or the column and the detector) can contribute to peak broadening.[6]Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volumes.
Inappropriate Mobile Phase/Sample Solvent If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column.Dissolve the oligonucleotide in a solvent that is as weak as or weaker than the initial mobile phase (e.g., water or a low percentage of acetonitrile (B52724) in the mobile phase buffer).
Column Degradation The stationary phase of the column can degrade over time, especially when used with aggressive mobile phases or at high temperatures and pH. This can lead to a loss of efficiency and peak broadening.Replace the column. To prolong column life, use a guard column and ensure the mobile phase pH and temperature are within the manufacturer's recommended range.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purification of 2'-O-Me-5-I-U Modified Oligonucleotides

This protocol provides a general starting point for the purification of modified oligonucleotides. Optimization will likely be required based on the specific sequence and length of the oligonucleotide.

1. Materials and Reagents:

  • HPLC System: A binary or quaternary HPLC system with a UV detector.

  • Column: A reversed-phase column suitable for oligonucleotide purification (e.g., Agilent PLRP-S, Waters XBridge OST C18, Thermo DNAPac RP). A column with a particle size of 2.5-5 µm and a pore size of 100-300 Å is a good starting point.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Sample: Crude 2'-O-Me-5-I-U modified oligonucleotide dissolved in water.

2. HPLC Method:

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

  • Column Temperature: 60 °C.[1]

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-50 µL (dependent on sample concentration and column capacity).

  • Gradient:

Time (min)% Mobile Phase B (Acetonitrile)
0.05
2.05
22.050
23.0100
25.0100
26.05
30.05

3. Procedure:

  • Prepare the mobile phases. Ensure they are well-mixed and degassed.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Dissolve the crude oligonucleotide in water to a concentration of approximately 100-200 µM.

  • Inject the sample and start the HPLC run.

  • Collect fractions corresponding to the main peak (the full-length product).

  • Analyze the collected fractions for purity by analytical HPLC or mass spectrometry.

  • Pool the pure fractions and lyophilize to remove the volatile mobile phase.

Data Presentation

Table 1: Common HPLC Parameters for Modified Oligonucleotide Purification
Parameter Typical Range/Value Considerations for 2'-O-Me-5-I-U Oligos
Column Chemistry C8, C18, Polystyrene-divinylbenzene (PS-DVB)A C18 or PS-DVB stationary phase is recommended due to the high hydrophobicity of the 5-I-U modification.
Particle Size 1.7 - 10 µmSmaller particle sizes (e.g., < 3 µm) provide higher resolution but also higher backpressure.
Pore Size 100 - 400 ÅLarger pore sizes (e.g., 300 Å) are often preferred for longer oligonucleotides to ensure good mass transfer.
Ion-Pairing Reagent Triethylammonium acetate (TEAA), Dibutylamine acetate (DBAA), Hexylammonium acetate (HAA)Due to the high hydrophobicity, a stronger ion-pairing reagent like DBAA or HAA may be necessary to achieve good retention and separation.
Organic Solvent Acetonitrile, MethanolAcetonitrile is generally preferred as it has a lower viscosity and provides better peak shapes. A higher percentage will be needed for elution.
Column Temperature 50 - 80 °CHigher temperatures (60-80 °C) are recommended to disrupt secondary structures and improve peak shape.[3]
pH 6.5 - 8.5Neutral to slightly alkaline pH is common. Higher pH can be used with pH-stable columns to denature secondary structures.

Visualizations

Troubleshooting_Peak_Broadening start Start: Broad Peak Observed check_temp Is column temperature elevated (e.g., 60-80°C)? start->check_temp increase_temp Increase column temperature to 60-80°C to denature secondary structures. check_temp->increase_temp No check_overload Is the peak fronting or asymmetrical? check_temp->check_overload Yes increase_temp->check_overload reduce_injection Reduce sample injection volume/concentration to avoid column overload. check_overload->reduce_injection Yes check_gradient Is retention time very long? check_overload->check_gradient No reduce_injection->check_gradient increase_gradient Increase gradient slope or final % of organic solvent. check_gradient->increase_gradient Yes check_system Are all peaks broad, including early eluting ones? check_gradient->check_system No increase_gradient->check_system check_tubing Check for extra-column volume. Minimize tubing length and ensure proper connections. check_system->check_tubing Yes replace_column Consider column degradation. Replace with a new column. check_system->replace_column No check_tubing->replace_column end_node Peak Shape Improved replace_column->end_node

Caption: Troubleshooting decision tree for broad HPLC peaks.

HPLC_Workflow start Crude Oligo Sample dissolve Dissolve in H2O or Mobile Phase A start->dissolve inject Inject onto Equilibrated IP-RP-HPLC Column dissolve->inject separate Gradient Elution (e.g., Acetonitrile in TEAA) inject->separate detect UV Detection at 260 nm separate->detect collect Fraction Collection of Full-Length Product detect->collect analyze Purity Analysis of Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Dry Product pool->lyophilize end_node Purified Oligonucleotide lyophilize->end_node

Caption: General workflow for HPLC purification of oligonucleotides.

References

Validation & Comparative

Navigating the Phase Problem: A Comparative Guide to 2'-O-Me-5-I-U and 2'-O-Me-5-Br-U Phosphoramidites for RNA Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in structural biology and drug development, solving the three-dimensional structure of RNA is crucial for understanding its function and for designing targeted therapeutics. X-ray crystallography remains a cornerstone technique for this purpose, but it is often hampered by the "phase problem." The incorporation of heavy atoms into the RNA molecule is a powerful strategy to overcome this challenge, and halogenated nucleotides are a popular choice. This guide provides a detailed comparison of two such modified phosphoramidites, 2'-O-Me-5-I-U and 2'-O-Me-5-Br-U, to aid researchers in selecting the optimal tool for their crystallographic studies.

The 2'-O-methyl modification on the ribose sugar is known to increase the stability of RNA duplexes and protect them from nuclease degradation, making it a valuable modification for structural studies. When combined with a halogen at the 5-position of the uracil (B121893) base, these phosphoramidites become powerful tools for phasing, the process of determining the phase of the diffracted X-rays, which is essential for reconstructing the electron density map of the molecule.

Performance in Crystallography: A Comparative Analysis

While both 2'-O-Me-5-I-U and 2'-O-Me-5-Br-U offer the potential for successful phasing, the choice between them can impact crystallization and the phasing strategy. The ideal halogenated nucleotide should not only provide a strong anomalous signal but also be well-incorporated into the RNA structure without significantly perturbing its conformation or hindering the growth of well-diffracting crystals.

Feature2'-O-Me-5-I-U Phosphoramidite (B1245037)2'-O-Me-5-Br-U Phosphoramidite
Primary Phasing Method Single-wavelength Anomalous Diffraction (SAD), Multiple Isomorphous Replacement (MIR)Single-wavelength Anomalous Diffraction (SAD), Multi-wavelength Anomalous Diffraction (MAD)
Anomalous Scattering Signal Strong anomalous scatterer, though its absorption edges are not easily accessible at all synchrotrons.[1]Strong anomalous scatterer with a K-absorption edge (around 0.92 Å) that is readily accessible at most synchrotron beamlines.[1]
Reported Impact on Crystallization Successfully used in the crystallization and structure determination of a large, complex RNA domain.[2] The incorporation was achieved by annealing a chemically synthesized iodinated fragment to a larger transcribed RNA.[2]In a study of a DNA:2'-O-Me-RNA heteroduplex, the presence of 5-BrU in the DNA strand altered crystallization properties, resulting in smaller crystals and lower diffraction resolution (4–5 Å).[3]
Potential for Structural Perturbation Halogenation at the C5 position of uridine (B1682114) can influence RNA folding, and the specific impact may be sequence-dependent.[4]The introduction of 5-BrU can affect the equilibrium between hairpin and duplex conformations in certain RNA sequences.[4]

Experimental Insights and Considerations

Experimental evidence suggests that the choice between iodine and bromine can have significant consequences for the success of an RNA crystallography project. In one notable study, the incorporation of 5-iodouridine (B31010) was instrumental in solving the structure of the 160-nucleotide P4-P6 domain of the Tetrahymena group I intron.[2] This was achieved by synthesizing a 5-iodouridine-containing RNA fragment and annealing it to the larger, transcribed portion of the molecule, demonstrating the utility of 2'-O-Me-5-I-U in complex systems.[2]

Conversely, an attempt to use 5-bromouridine (B41414) for SAD/MAD phasing of a DNA:2'-O-Me-RNA heteroduplex resulted in crystals that were smaller and diffracted to a lower resolution compared to the native duplex.[3] This highlights a potential drawback of 2'-O-Me-5-Br-U, where the modification may interfere with crystal packing and quality. It is important to note that the effects of halogenation can be highly context-dependent, influenced by the specific RNA sequence and its structural environment.[4]

Experimental Protocols

The successful application of these modified phosphoramidites in crystallography involves several key stages, from oligonucleotide synthesis to crystal harvesting.

Oligonucleotide Synthesis and Purification
  • Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The 2'-O-Me-5-I-U or 2'-O-Me-5-Br-U phosphoramidite is incorporated at the desired position(s) in the sequence.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed according to the manufacturer's recommendations.

  • Purification: The full-length, modified oligonucleotide is purified from shorter, failure sequences, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Crystallization
  • Sample Preparation: The purified RNA is dissolved in a suitable buffer and annealed by heating and slow cooling to form the desired secondary structure.

  • Crystallization Screening: The RNA sample is subjected to sparse matrix screening to identify initial crystallization conditions. This is typically done using the hanging-drop or sitting-drop vapor diffusion method.

  • Optimization: Promising crystallization conditions are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and the concentration of salts and additives.

Data Collection and Phasing
  • Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection: Diffraction data are collected at a synchrotron beamline. For 2'-O-Me-5-Br-U, data are often collected at multiple wavelengths around the bromine absorption edge for MAD phasing. For 2'-O-Me-5-I-U, a single wavelength with a significant anomalous signal is typically used for SAD phasing.

  • Structure Determination: The collected diffraction data are processed, and the positions of the heavy atoms are determined to calculate initial phases. These phases are then improved and extended to generate an electron density map, from which the atomic model of the RNA is built and refined.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Phasing synthesis Solid-Phase Synthesis with 2'-O-Me-5-X-U Phosphoramidite deprotection Deprotection & Cleavage synthesis->deprotection purification Purification (PAGE/HPLC) deprotection->purification annealing RNA Annealing purification->annealing screening Crystallization Screening annealing->screening optimization Condition Optimization screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection (Synchrotron) harvesting->data_collection phasing Phasing & Structure Determination data_collection->phasing

Experimental workflow for RNA crystallography.

Conclusion

The choice between 2'-O-Me-5-I-U and 2'-O-Me-5-Br-U phosphoramidites for RNA crystallography is a strategic one that should be made based on the specific requirements of the project and the available resources. 2'-O-Me-5-Br-U offers the advantage of MAD phasing due to the accessibility of the bromine K-edge at most synchrotrons. However, researchers should be aware of its potential to negatively impact crystallization, as has been observed in at least one case.[3]

On the other hand, 2'-O-Me-5-I-U has been successfully employed for phasing in a large, complex RNA structure, demonstrating its efficacy.[2] While SAD or MIRAS are the typical phasing methods for iodinated molecules, they are powerful techniques in their own right. Given the potential for crystallization issues with 5-BrU, it may be prudent to consider 2'-O-Me-5-I-U as a primary option, or to screen both modifications in parallel if resources permit. Ultimately, the empirical nature of crystallization means that the optimal heavy-atom derivative may need to be determined on a case-by-case basis.

References

A Comparative Analysis of 2'-O-Me-5-I-U and Other 2'-Modified Phosphoramidites in Therapeutic Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical modifications is paramount to the success of oligonucleotide-based therapeutics. These modifications are crucial for enhancing stability, binding affinity, and overall in vivo performance. This guide provides a detailed comparison of 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) phosphoramidite (B1245037) with other commonly used 2'-modified phosphoramidites, including 2'-O-Methyl (2'-O-Me), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA).

The landscape of oligonucleotide therapeutics is continually evolving, with chemical modifications at the 2'-position of the ribose sugar playing a pivotal role in advancing these molecules from the laboratory to clinical applications. These modifications are instrumental in overcoming the inherent challenges of unmodified oligonucleotides, such as rapid degradation by nucleases and suboptimal hybridization to target RNA. This guide will delve into the properties of 2'-O-Me-5-I-U and its performance relative to other key 2'-modifications, supported by experimental data and detailed protocols.

Key Performance Metrics: A Comparative Overview

The efficacy of a modified oligonucleotide is determined by a combination of factors, including its binding affinity to the target RNA, resistance to nuclease degradation, and its activity in a cellular environment. The following tables summarize the comparative performance of 2'-O-Me-5-I-U and other 2'-modified phosphoramidites based on these critical parameters.

It is important to note that direct, head-to-head comparative studies for 2'-O-Me-5-I-U against all other modifications in the same sequence context are limited in publicly available literature. The data presented here is a composite of published values for individual modifications and general trends observed for 5-substituted pyrimidines.

Table 1: Thermal Stability (Tm) Comparison

Thermal stability, indicated by the melting temperature (Tm), is a measure of the binding affinity of an oligonucleotide to its complementary target. A higher Tm generally indicates a more stable duplex.

ModificationChange in Tm per Modification (°C)Notes
2'-O-Me +1.0 to +1.5Provides a good balance of increased affinity and ease of synthesis.
2'-F +1.8 to +2.0Offers a significant increase in thermal stability.
LNA +2.0 to +8.0Confers the highest binding affinity among the compared modifications.
2'-O-Me-5-I-U Data not availableThe 5-iodo substitution is not primarily used to enhance Tm. Its effect is expected to be minimal compared to the 2'-modification. Studies on other 5-substituted pyrimidines show variable but generally minor effects on Tm.
Table 2: Nuclease Resistance Comparison

Nuclease resistance is a critical factor for the in vivo stability and pharmacokinetic profile of an oligonucleotide.

ModificationRelative Nuclease ResistanceMechanism of Resistance
Unmodified RNA LowSusceptible to rapid degradation by endo- and exonucleases.
2'-O-Me HighThe 2'-O-methyl group provides steric hindrance against nuclease attack.
2'-F Moderate to HighThe electronegative fluorine atom offers some protection against nucleases.
LNA Very HighThe locked sugar conformation provides exceptional resistance to nuclease degradation.
2'-O-Me-5-I-U High to Very HighCombines the steric hindrance of the 2'-O-Me group with potential additional stability from the 5-iodo substitution. 5-substituted pyrimidines have been shown to enhance nuclease resistance.
Table 3: In Vitro and In Vivo Activity

The ultimate measure of a modification's utility is its impact on the biological activity of the oligonucleotide.

ModificationTypical ApplicationKey AdvantagesPotential Considerations
2'-O-Me Antisense, siRNAGood balance of affinity, stability, and low toxicity.May not be sufficient for all applications requiring very high affinity.
2'-F siRNA, AptamersHigh affinity and good stability.Can sometimes lead to off-target effects.
LNA Antisense, Splice-switchingHighest affinity allows for shorter, more potent oligonucleotides.Can sometimes exhibit higher toxicity compared to other modifications.
2'-O-Me-5-I-U Antisense, Structural BiologyThe 5-iodo group is a heavy atom useful for X-ray crystallography and can be used for UV cross-linking studies to identify binding partners. May offer enhanced nuclease resistance.Limited data on its impact on in vivo therapeutic efficacy compared to other modifications.

Experimental Protocols

To ensure the reproducibility and accurate comparison of different oligonucleotide modifications, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the comparison.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of a duplex formed between a modified oligonucleotide and its complementary RNA target.

Protocol:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final concentration of each strand should be between 0.5 and 5 µM.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the peak of the first derivative of the melting curve.

Serum Stability Assay

Objective: To assess the resistance of a modified oligonucleotide to degradation by nucleases present in serum.

Protocol:

  • Sample Preparation: Incubate the modified oligonucleotide (final concentration 1-10 µM) in a solution containing 90% fetal bovine serum (FBS) or human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching buffer (e.g., containing EDTA and a proteinase K).

  • Analysis: Analyze the integrity of the oligonucleotide at each time point using methods such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.

Cell-Based Antisense Oligonucleotide (ASO) Activity Assay

Objective: To evaluate the ability of a modified ASO to inhibit the expression of a target gene in cultured cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, A549) in a suitable growth medium and allow them to adhere and reach a confluency of 50-70%.

  • ASO Transfection: Transfect the cells with the modified ASO using a suitable delivery method (e.g., lipofection, electroporation, or gymnosis for some modifications). Include a non-targeting control ASO.

  • Incubation: Incubate the cells for 24-72 hours to allow for ASO uptake and target mRNA degradation.

  • RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target mRNA relative to a housekeeping gene.

  • Data Analysis: Calculate the percentage of target mRNA knockdown for each ASO concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can aid in understanding the context in which these modified phosphoramidites are utilized.

Antisense Oligonucleotide (ASO) Mechanism of Action

ASO_Mechanism ASO Antisense Oligonucleotide (ASO) (e.g., with 2'-O-Me-5-I-U) Hybridization Hybridization ASO->Hybridization Target_mRNA Target mRNA Target_mRNA->Hybridization RNase_H RNase H Hybridization->RNase_H Recruitment Translation_Block Translation Blockage Hybridization->Translation_Block Steric Hindrance Cleavage mRNA Cleavage RNase_H->Cleavage Degradation mRNA Degradation Cleavage->Degradation Protein_Synthesis Protein Synthesis Inhibited Degradation->Protein_Synthesis Translation_Block->Protein_Synthesis

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

RNA Interference (RNAi) Pathway

RNAi_Pathway dsRNA dsRNA / shRNA Dicer Dicer dsRNA->Dicer siRNA siRNA Dicer->siRNA Cleavage RISC_loading RISC Loading siRNA->RISC_loading RISC RISC (RNA-Induced Silencing Complex) RISC_loading->RISC Passenger_Strand_Cleavage Passenger Strand Cleavage & Ejection RISC->Passenger_Strand_Cleavage Activated_RISC Activated RISC (with Guide Strand) Passenger_Strand_Cleavage->Activated_RISC Target_Recognition Target Recognition & Binding Activated_RISC->Target_Recognition Target_mRNA Target mRNA Target_mRNA->Target_Recognition mRNA_Cleavage mRNA Cleavage Target_Recognition->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing

Caption: The canonical RNA interference (RNAi) pathway for gene silencing.

Experimental Workflow for ASO Activity Screening

ASO_Screening_Workflow Cell_Culture 1. Cell Culture (Plate Cells) ASO_Transfection 2. ASO Transfection (with Modified Oligos) Cell_Culture->ASO_Transfection Incubation 3. Incubation (24-72 hours) ASO_Transfection->Incubation RNA_Isolation 4. Total RNA Isolation Incubation->RNA_Isolation qRT_PCR 5. qRT-PCR RNA_Isolation->qRT_PCR Data_Analysis 6. Data Analysis (Calculate % Knockdown) qRT_PCR->Data_Analysis IC50_Determination 7. IC50 Determination Data_Analysis->IC50_Determination

Caption: A typical experimental workflow for screening antisense oligonucleotides.

Conclusion

The choice of 2'-modified phosphoramidites is a critical decision in the design of therapeutic oligonucleotides. While 2'-O-Me, 2'-F, and LNA modifications are well-characterized and widely used to enhance binding affinity and nuclease resistance, 2'-O-Me-5-I-U offers a unique combination of properties. Its primary advantage lies in the utility of the 5-iodouridine (B31010) for structural biology and cross-linking studies, coupled with the proven stability enhancements of the 2'-O-Me group.

For therapeutic applications where high binding affinity is the primary driver, LNA and 2'-F modifications may be preferred. However, for research applications requiring structural elucidation or for therapeutic strategies where the combined nuclease resistance of a 2'-O-Me and a 5-substituted pyrimidine (B1678525) is advantageous, 2'-O-Me-5-I-U presents a valuable tool. Further head-to-head studies are warranted to fully elucidate the comparative in vivo performance of 2'-O-Me-5-I-U against other second-generation modifications. This guide serves as a foundational resource for researchers to make informed decisions in the selection of modified phosphoramidites for their specific research and development needs.

Unveiling the Impact of 2'-O-Me-5-I-U on RNA Duplex Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced RNA duplex stability is paramount for the advancement of oligonucleotide therapeutics. The modification of nucleosides is a key strategy in this endeavor. This guide provides a comparative analysis of the thermal stability of RNA duplexes incorporating 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) against other common modifications. We present supporting experimental data and detailed protocols to aid in the rational design of stabilized RNA molecules.

The thermal stability of an RNA duplex, quantified by its melting temperature (Tm), is a critical determinant of its biological activity and therapeutic potential. Modifications to the ribose sugar or the nucleobase can significantly influence this stability. The 2'-O-methyl (2'-O-Me) modification is a widely adopted strategy known to enhance thermal stability by pre-organizing the sugar pucker into an A-form geometry, which is favorable for duplex formation. Concurrently, modifications at the 5-position of pyrimidines, such as halogenation, can also modulate duplex stability through effects on base stacking and hydrogen bonding.

Comparative Thermal Stability of Modified RNA Duplexes

Furthermore, halogenation at the C5 position of uridine (B1682114) has been shown to influence duplex stability. Notably, 5-chloro, 5-bromo, and 5-iodouridine (B31010) have been reported to have a stabilizing effect on RNA duplexes, in contrast to 5-fluorouridine (B13573) which can be destabilizing.[3] This stabilization is attributed to increased base stacking and favorable electrostatic interactions.

The following table summarizes the change in melting temperature (ΔTm) observed for various modifications compared to an unmodified RNA duplex.

ModificationChange in Melting Temperature (ΔTm) per Modification (°C)Reference DuplexNotes
2'-O-methyl (2'-O-Me) +1.6 to +1.9RNA/RNAGeneral observation across various sequences.[2]
2'-O-methyl (fully modified) +12.014-mer RNA/RNADemonstrates the cumulative stabilizing effect.[1]
2'-O-methoxyethyl (MOE) +2.2DNA/RNAA common and highly stabilizing modification.
2'-O-cyanoethyl (CE) +3.014-mer RNA/RNAShows a greater stabilizing effect than 2'-O-Me in this context.[1]
5-iodouridine (5-I-U) StabilizingRNA/RNAQualitative observation; quantitative data is sequence-dependent.[3]
5-bromouridine (5-Br-U) StabilizingRNA/RNAQualitative observation; quantitative data is sequence-dependent.[3]
5-chlorouridine (5-Cl-U) StabilizingRNA/RNAQualitative observation; quantitative data is sequence-dependent.[3]
5-fluorouridine (5-F-U) DestabilizingRNA/RNAQualitative observation; effect can vary with sequence context.[3]

Based on the additive nature of these modifications, it is reasonable to predict that a 2'-O-Me-5-I-U modification would result in a significant stabilization of an RNA duplex, likely exceeding the effect of 2'-O-methylation alone. However, the precise quantitative contribution would require direct experimental validation.

Experimental Protocol: Thermal Denaturation of RNA Duplexes

The thermal stability of RNA duplexes is determined by measuring the change in UV absorbance at 260 nm as a function of temperature. This process, known as a melting curve analysis, allows for the determination of the melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands.

Materials and Reagents:
  • RNA oligonucleotides (unmodified and modified)

  • Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature controller

Procedure:
  • RNA Sample Preparation:

    • Dissolve the synthesized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Quantify the concentration of each oligonucleotide by measuring the absorbance at 260 nm.

    • Prepare equimolar solutions of the complementary RNA strands in the annealing buffer to a final concentration of 1-2 µM for each strand.

  • Annealing:

    • Heat the mixed oligonucleotide solution to 95°C for 5 minutes to disrupt any secondary structures.

    • Allow the solution to cool slowly to room temperature over a period of 1-2 hours to facilitate duplex formation.

  • Thermal Denaturation Measurement:

    • Transfer the annealed RNA duplex solution to a quartz cuvette.

    • Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature where the duplex is fully denatured (e.g., 90°C).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified duplex from the Tm of the modified duplex.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermal stability of RNA duplexes.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis Quant Quantification (A260) Oligo_Synth->Quant Mixing Equimolar Mixing Quant->Mixing Annealing Annealing Mixing->Annealing Spectro UV-Vis Spectrophotometer Annealing->Spectro Temp_Control Temperature Ramp Spectro->Temp_Control Abs_Record Absorbance Recording Temp_Control->Abs_Record Melting_Curve Melting Curve Generation Abs_Record->Melting_Curve First_Deriv First Derivative Calculation Melting_Curve->First_Deriv Tm_Det Tm Determination First_Deriv->Tm_Det Delta_Tm ΔTm Calculation Tm_Det->Delta_Tm

Experimental workflow for RNA duplex thermal stability analysis.

Logical Relationship of Modifications to Stability

The stabilization of RNA duplexes by chemical modifications can be understood through a logical relationship of contributing factors.

stability_factors Modification Chemical Modification (e.g., 2'-O-Me-5-I-U) Sugar_Pucker Sugar Pucker Pre-organization (A-form) Modification->Sugar_Pucker Base_Stacking Enhanced Base Stacking Modification->Base_Stacking Hydration Favorable Hydration Shell Modification->Hydration Duplex_Stability Increased RNA Duplex Stability (↑Tm) Sugar_Pucker->Duplex_Stability Base_Stacking->Duplex_Stability Hydration->Duplex_Stability

Factors contributing to increased RNA duplex stability from modifications.

References

Unveiling the Shield: A Comparative Guide to the Nuclease Resistance of 2'-O-Me-5-I-U Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, achieving stability against nuclease degradation is a paramount concern. This guide provides a comprehensive comparison of the nuclease resistance conferred by 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) modifications and other common stabilizing chemistries. By presenting supporting experimental data and detailed protocols, we aim to empower informed decisions in the design of robust oligonucleotide-based therapeutics.

The intrinsic instability of oligonucleotides, particularly RNA, in the presence of cellular and serum nucleases presents a significant hurdle in their development as therapeutic agents.[1] To address this, various chemical modifications have been developed to enhance their half-life and, consequently, their bioavailability and efficacy.[2] Among these, 2'-ribose modifications, such as 2'-O-methylation, have proven to be highly effective at conferring nuclease resistance.[3][4] The inclusion of a 5-iodouridine (B31010) modification is primarily utilized for structural studies, such as X-ray crystallography, and for photo-crosslinking experiments; its direct contribution to nuclease resistance is less pronounced than that of the 2'-O-methyl group.

This guide will focus on the nuclease resistance imparted by the 2'-O-methyl group in 2'-O-Me-5-I-U and compare it with other widely used modifications.

Comparative Nuclease Resistance: A Data-Driven Overview

The stability of oligonucleotides is often evaluated by measuring their half-life in the presence of serum, which contains a complex mixture of nucleases. The data presented below, summarized from a key study, compares the serum stability of oligonucleotides with different chemical modifications. While this study does not specifically report on the 5-iodouridine modification, the data for 2'-O-Methyl (2'-OMe) provides a strong proxy for the expected performance of 2'-O-Me-5-I-U, as the 2'-O-methylation is the primary determinant of nuclease resistance.

Modification ChemistryHalf-life in Fresh Human Serum (hours)Half-life in Fresh Mouse Serum (hours)
Unmodified DNA ~4.9 - 8.2[5]~1.6 - 1.8[5]
Unmodified RNA (2'-hydroxyl) Seconds to minutes[5]Not reported
2'-Fluoro (fYrR) ~12 (with 3' inverted dT cap)[5]~2.2 (without 3' inverted dT cap)[5]
Fully Modified (100% 2'-O-Methyl) Demonstrated little degradation after prolonged incubation [5][6]Longest half-lives [5][6]

Table 1: Comparative half-lives of oligonucleotides with various chemical modifications in serum. The data for fully modified 2'-O-Methyl oligonucleotides indicates a significant increase in stability compared to other modifications.[5][6]

As the data clearly indicates, oligonucleotides fully modified with 2'-O-Methyl groups exhibit substantially longer half-lives in serum compared to unmodified DNA, RNA, and even 2'-Fluoro modified oligonucleotides.[5][6] This robust resistance to nuclease degradation is a key advantage for in vivo applications.

Experimental Protocols: Assessing Nuclease Resistance

The following are detailed methodologies for commonly employed nuclease resistance assays.

Serum Stability Assay (Gel-Based Analysis)

This protocol is a widely used method to assess the stability of oligonucleotides in a biologically relevant medium.

a. Oligonucleotide Preparation:

  • Resuspend the modified oligonucleotide (e.g., containing 2'-O-Me-5-I-U) and control oligonucleotides (e.g., unmodified) in nuclease-free water to a stock concentration of 20 µM.

b. Incubation with Serum:

  • Prepare reaction mixtures by combining the oligonucleotide stock solution with fresh human or mouse serum to a final oligonucleotide concentration of 1 µM in a total volume of 100 µL.

  • Incubate the reaction mixtures at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw 10 µL aliquots and immediately quench the nuclease activity by adding 10 µL of a formamide-based loading buffer containing EDTA.

c. Gel Electrophoresis:

  • Analyze the samples on a 15-20% denaturing polyacrylamide gel (containing 7M urea).

  • Run the gel at a constant voltage until the desired separation is achieved.

  • Stain the gel with a fluorescent dye suitable for nucleic acid visualization (e.g., SYBR Gold).

d. Data Analysis:

  • Visualize the gel using a gel documentation system.

  • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

  • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.

  • Determine the half-life (t½) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to a one-phase decay model.

3' to 5' Exonuclease Activity Assay (Fluorometric)

This assay provides a quantitative measure of exonuclease activity and can be adapted to assess the resistance of modified oligonucleotides.[7][8]

a. Reagent Preparation:

  • Prepare an Exonuclease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Prepare a fluorescently labeled oligonucleotide probe with a quencher. The probe should be designed such that cleavage by a 3' to 5' exonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence. The modified nucleotide (e.g., 2'-O-Me-5-I-U) would be incorporated near the 3'-end to test its protective effect.

b. Assay Procedure:

  • In a 96-well plate, add the sample containing the 3' to 5' exonuclease (e.g., purified enzyme or cell lysate) to the Exonuclease Assay Buffer.

  • Add the fluorogenic oligonucleotide probe to each well to initiate the reaction.

  • Include a positive control with a known active exonuclease and a negative control without the enzyme.

  • Monitor the fluorescence intensity (e.g., λEx = 304 nm / λEm = 369 nm) in kinetic mode at 37°C for a defined period (e.g., 30-60 minutes).[7]

c. Data Analysis:

  • Calculate the rate of increase in fluorescence for each sample.

  • Compare the reaction rates of samples containing oligonucleotides with different modifications. A lower rate of fluorescence increase indicates greater resistance to exonuclease degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the nuclease resistance of modified oligonucleotides.

G cluster_prep Preparation cluster_assay Nuclease Resistance Assay cluster_analysis Data Analysis Oligo_Synthesis Oligonucleotide Synthesis (with and without modifications) QC Quality Control (e.g., Mass Spec, HPLC) Oligo_Synthesis->QC Serum_Incubation Incubation with Serum (e.g., Human or Mouse) QC->Serum_Incubation Time_Points Collection at Multiple Time Points Serum_Incubation->Time_Points Gel_Electrophoresis Denaturing PAGE Time_Points->Gel_Electrophoresis Imaging Gel Imaging and Quantification Gel_Electrophoresis->Imaging Half_Life Half-Life Calculation Imaging->Half_Life Comparison Comparative Analysis of Different Modifications Half_Life->Comparison

Caption: Workflow for nuclease resistance comparison.

Conclusion

The incorporation of 2'-O-Methyl modifications, as found in 2'-O-Me-5-I-U, provides a significant advantage in enhancing the nuclease resistance of oligonucleotides. The experimental data strongly supports the superior stability of 2'-OMe modified oligonucleotides compared to unmodified and other modified counterparts, making them a compelling choice for the development of therapeutic oligonucleotides with improved in vivo performance. The provided experimental protocols offer a robust framework for researchers to assess and compare the stability of their own modified oligonucleotide candidates.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2'-O-Me-5-I-U Incorporated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides such as 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. This modification can enhance stability, binding affinity, and nuclease resistance. Accurate and robust analytical techniques are paramount for the characterization and quality control of these modified oligonucleotides. This guide provides a comprehensive comparison of two primary mass spectrometry (MS) techniques for the analysis of 2'-O-Me-5-I-U incorporated oligonucleotides: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Executive Summary

Mass spectrometry is an indispensable tool for the detailed characterization of synthetic oligonucleotides, providing information on molecular weight, purity, and sequence.[1][2] For oligonucleotides incorporating modifications like 2'-O-Me-5-I-U, both LC-ESI-MS and MALDI-TOF MS offer powerful analytical capabilities, each with distinct advantages and limitations. LC-ESI-MS is generally preferred for its high resolution, accuracy, and ability to be coupled with liquid chromatography for the separation of complex mixtures, making it ideal for impurity profiling and quantitative analysis.[3] MALDI-TOF MS, on the other hand, is a rapid and high-throughput technique, particularly useful for the routine confirmation of molecular weight for a large number of samples.[1][4] The choice between these techniques will depend on the specific analytical requirements, such as the need for detailed fragmentation for sequence analysis, the complexity of the sample, and the desired throughput.

Data Presentation: A Comparative Overview

While specific experimental data for oligonucleotides containing the 2'-O-Me-5-I-U modification is not extensively available in the public domain, the following tables summarize the expected performance characteristics of LC-ESI-MS and MALDI-TOF MS based on the analysis of other modified oligonucleotides.[4][5]

Table 1: General Performance Comparison

FeatureLC-ESI-MSMALDI-TOF MS
Primary Application Detailed characterization, impurity profiling, quantification, sequencingRapid molecular weight confirmation, high-throughput screening
Resolution & Mass Accuracy High to Very HighModerate to High
Sensitivity High (fmol to amol range)High (fmol to pmol range)
Throughput Lower, dependent on LC run timeHigh
Coupling to Separation Directly coupled to LC for complex mixture analysisGenerally offline, though LC-MALDI exists
Sample Purity Requirement More tolerant to salts and impurities due to LC separationRequires cleaner samples for optimal performance
Fragmentation (MS/MS) Readily achievable for sequencingPossible (Post-Source Decay or Tandem TOF), but can be complex

Table 2: Expected Performance for 2'-O-Me-5-I-U Oligonucleotide Analysis

ParameterLC-ESI-MSMALDI-TOF MS
Molecular Weight Determination High accuracy, resolving isotopic patterns of iodineGood accuracy, isotopic pattern may be less resolved
Detection of 2'-O-Me Modification Observable mass shift (+14 Da per modification) and characteristic fragmentationObservable mass shift (+14 Da per modification)
Detection of 5-I-U Modification Observable mass shift (+125.9 Da per modification) and distinct isotopic signatureObservable mass shift (+125.9 Da per modification)
Impurity Profiling (e.g., n-1, n+1) Excellent separation and identification of closely related speciesCan detect major impurities, but co-crystallization may suppress minor components
Sequence Verification (MS/MS) Provides detailed fragmentation data for sequence confirmationPSD can provide some sequence information, but often less complete than ESI-MS/MS
Quantitative Analysis Robust and reproducible quantificationCan be quantitative with the use of internal standards, but prone to variability

Experimental Protocols

LC-ESI-MS Analysis of 2'-O-Me-5-I-U Oligonucleotides

This protocol is a generalized procedure based on established methods for modified oligonucleotide analysis.

a. Sample Preparation:

  • Dissolve the lyophilized 2'-O-Me-5-I-U incorporated oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • For analysis, dilute the stock solution to 1-10 µM in the initial mobile phase.

b. Liquid Chromatography:

  • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, C8, or specialized oligonucleotide columns).

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent such as 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 50-60 °C to denature secondary structures.

c. Mass Spectrometry:

  • Ionization Mode: Negative ion electrospray ionization (ESI).

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 400-2000.

  • MS/MS Fragmentation: For sequence analysis, select precursor ions for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6]

MALDI-TOF MS Analysis of 2'-O-Me-5-I-U Oligonucleotides

This protocol is a generalized procedure for the rapid analysis of modified oligonucleotides.

a. Sample Preparation:

  • Dissolve the oligonucleotide in nuclease-free water to a concentration of 10-100 pmol/µL.

  • Desalt the sample using a C18 ZipTip or ethanol (B145695) precipitation to remove salts that can interfere with ionization.

b. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA) or a mixture of 3-HPA and picolinic acid, in a 50:50 acetonitrile:water solution.

c. Sample Spotting:

  • Mix the oligonucleotide sample and the matrix solution in a 1:1 ratio on the MALDI target plate.

  • Allow the mixture to co-crystallize at room temperature.

d. Mass Spectrometry:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Negative or positive ion mode (negative is often preferred for oligonucleotides).

  • Acquisition Mode: Linear or reflector mode (reflector mode provides higher resolution).

  • Laser: A nitrogen laser (337 nm) is typically used. The laser energy should be optimized to achieve good signal intensity without excessive fragmentation.

Visualization of Experimental Workflows

LC_ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo Lyophilized 2'-O-Me-5-I-U Oligo Dissolution Dissolve in Nuclease-Free Water Oligo->Dissolution Dilution Dilute in Mobile Phase A Dissolution->Dilution Injection Inject Sample Dilution->Injection Column Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI MassAnalyzer High-Resolution Mass Analyzer (Q-TOF/Orbitrap) ESI->MassAnalyzer Detection Detection MassAnalyzer->Detection Deconvolution Deconvolution of Spectra Detection->Deconvolution Analysis Mass Determination & Impurity Profiling Deconvolution->Analysis MSMS_Analysis MS/MS Fragmentation Analysis Analysis->MSMS_Analysis

Caption: Workflow for LC-ESI-MS analysis of oligonucleotides.

MALDI_TOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_spotting Sample Spotting cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo Lyophilized 2'-O-Me-5-I-U Oligo Dissolution Dissolve in Nuclease-Free Water Oligo->Dissolution Desalting Desalt Sample Dissolution->Desalting Mixing Mix Sample and Matrix Desalting->Mixing Matrix Prepare Matrix Solution (e.g., 3-HPA) Matrix->Mixing Spotting Spot on MALDI Plate & Crystallize Mixing->Spotting Laser Laser Desorption/Ionization Spotting->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detection Detection TOF->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum Analysis Molecular Weight Confirmation MassSpectrum->Analysis

Caption: Workflow for MALDI-TOF MS analysis of oligonucleotides.

Comparison of Methodologies

LC-ESI-MS is a powerful technique for comprehensive characterization. The liquid chromatography step allows for the separation of the target oligonucleotide from synthesis-related impurities, such as failure sequences (n-1, n+1) and products of incomplete deprotection.[1] This is particularly important for regulatory submissions where a detailed impurity profile is required. The "soft" ionization of ESI typically produces multiply charged ions, which brings high molecular weight oligonucleotides into the mass range of most modern mass spectrometers.[4] Furthermore, the ability to perform tandem mass spectrometry (MS/MS) provides valuable sequence information and allows for the localization of modifications like the 2'-O-Me and 5-I-U.

MALDI-TOF MS , in contrast, excels in speed and simplicity, making it ideal for high-throughput quality control.[4] It primarily generates singly charged ions, which simplifies the resulting mass spectrum.[4] This technique is excellent for rapid confirmation of the molecular weight of the main product. However, it is generally less tolerant of salts and other impurities, which can suppress the signal of the analyte. While fragmentation analysis (Post-Source Decay) is possible, it often provides less complete sequence information compared to ESI-MS/MS.

Conclusion

The choice between LC-ESI-MS and MALDI-TOF MS for the analysis of 2'-O-Me-5-I-U incorporated oligonucleotides depends on the analytical goal. For in-depth characterization, including impurity profiling, quantification, and sequencing, LC-ESI-MS is the superior method. For rapid, high-throughput confirmation of molecular weight, MALDI-TOF MS is a highly effective tool. In many research and development settings, these techniques are used complementarily to provide a comprehensive analytical picture of modified oligonucleotides, ensuring their quality, safety, and efficacy.

References

Unraveling RNA Structure: A Comparative Guide to NMR Analysis of 2'-O-Me-5-I-U Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and thermodynamic impacts of RNA modifications is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a comprehensive comparison of RNA duplexes containing a 2'-O-methyl-5-iodouridine (2'-O-Me-5-I-U) modification against its constituent modifications—2'-O-methyluridine (2'-O-Me-U)—and the natural, unmodified uridine (B1682114) (U). The analysis is based on Nuclear Magnetic Resonance (NMR) spectroscopy data, offering insights into the conformational preferences and stability of these modified RNAs.

The strategic placement of chemical modifications on RNA oligonucleotides can profoundly influence their structural integrity, nuclease resistance, and binding affinity to target molecules. The 2'-O-methyl (2'-O-Me) modification is a widely employed alteration known to enhance the thermal stability of RNA duplexes by pre-organizing the sugar pucker into an A-form helical geometry.[1][2] Concurrently, halogenation at the C5 position of pyrimidines, such as with iodine (5-I-U), can also modulate base stacking and helical parameters. The combined 2'-O-Me-5-I-U modification, therefore, presents a compelling candidate for fine-tuning RNA properties. This guide synthesizes available data to facilitate a direct comparison of its effects.

Comparative Analysis of Structural and Thermodynamic Parameters

To provide a clear and objective comparison, the following tables summarize key quantitative data obtained from NMR and thermodynamic studies of RNA duplexes. It is important to note that direct comparative studies on a single RNA sequence containing each of these modifications are scarce. Therefore, the data presented here are collated from various studies on similar A-form RNA duplex contexts and should be interpreted with consideration of potential sequence-dependent effects.

Table 1: Comparative Thermodynamic Parameters of Modified RNA Duplexes

ModificationMelting Temperature (Tm) (°C)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
Unmodified Uridine (U) Varies by sequenceSee Note 1See Note 1See Note 1[3][4]
2'-O-Methyluridine (2'-O-Me-U) Generally increased vs. UMore negative vs. UMore negative vs. ULess negative vs. U[5][6]
2'-O-Me-5-Iodouridine (2'-O-Me-5-I-U) Data not availableData not availableData not availableData not available-

Note 1: Thermodynamic parameters for unmodified RNA duplexes are highly sequence-dependent. For a comprehensive set of nearest-neighbor parameters, refer to established databases and publications.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Uridine Modifications in an A-Form RNA Duplex

ProtonUnmodified Uridine (U)2'-O-Methyluridine (2'-O-Me-U)2'-O-Me-5-Iodouridine (2'-O-Me-5-I-U)
H1'~5.7 - 5.9~5.6 - 5.8Data not available
H2'~4.2 - 4.4~4.1 - 4.3Data not available
H3'~4.4 - 4.6~4.3 - 4.5Data not available
H4'~4.1 - 4.3~4.0 - 4.2Data not available
H5~5.2 - 5.4~5.2 - 5.4Data not available
H6~7.6 - 7.8~7.6 - 7.8Data not available
2'-O-CH₃-~3.5 - 3.7~3.5 - 3.7

Note: Chemical shifts are sensitive to the local environment and can vary based on the specific RNA sequence and experimental conditions.[7][8]

Table 3: Typical ³J Scalar Coupling Constants (Hz) for Sugar Protons

Coupling ConstantUnmodified Uridine (U) (C3'-endo)2'-O-Methyluridine (2'-O-Me-U) (C3'-endo)2'-O-Me-5-Iodouridine (2'-O-Me-5-I-U)
³J(H1'-H2')< 2< 2Data not available
³J(H2'-H3')~4 - 6~4 - 6Data not available
³J(H3'-H4')~7 - 9~7 - 9Data not available

Note: Small ³J(H1'-H2') values are characteristic of the C3'-endo sugar pucker conformation, which is predominant in A-form RNA. The 2'-O-methyl group further biases the equilibrium towards C3'-endo.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for key experiments in the NMR analysis of modified RNA.

RNA Oligonucleotide Synthesis

RNA oligonucleotides containing 2'-O-Me-5-I-U and other modifications are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[][11][12]

  • Phosphoramidite Preparation: The 2'-O-methyl-5-iodouridine phosphoramidite building block is synthesized from a suitable precursor. This involves the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group, protection of the 2'-hydroxyl with a methyl group, iodination at the C5 position, and phosphitylation of the 3'-hydroxyl group.

  • Solid-Phase Synthesis: The synthesis is performed on a controlled pore glass (CPG) solid support. The synthesis cycle consists of four main steps:

    • Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

    • Coupling: Addition of the next phosphoramidite monomer in the presence of an activator (e.g., tetrazole).

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Deprotection and Purification: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[13][14]

  • Sample Dissolution: The purified and lyophilized RNA oligonucleotide is dissolved in a buffered solution. For experiments observing non-exchangeable protons, the sample is typically dissolved in 99.96% D₂O. For observing exchangeable imino protons, the sample is dissolved in a 90% H₂O/10% D₂O mixture.

  • Buffer Conditions: A common buffer system is 10-20 mM sodium phosphate with 50-200 mM NaCl, at a pH between 6.0 and 7.0.

  • Concentration: The typical RNA concentration for NMR studies is in the range of 0.5 to 1.5 mM.

  • Annealing: To ensure the formation of a duplex, the sample is heated to ~90°C for 5 minutes and then slowly cooled to room temperature.

  • Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl (B98337) propionate (B1217596) (TSP), is added to the sample.

2D NOESY NMR Spectroscopy

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a cornerstone experiment for determining the three-dimensional structure of RNA by providing through-space proton-proton distance information.[15][16]

  • Data Acquisition:

    • A standard phase-sensitive NOESY pulse sequence is used.[15]

    • The mixing time (τm) is a crucial parameter that determines the extent of NOE buildup. For RNA, mixing times typically range from 100 to 400 ms. A series of NOESY experiments with different mixing times can be acquired to build up NOE cross-peak intensities and for more accurate distance calculations.

    • The spectral width is set to encompass all proton resonances.

    • The number of scans and increments in the indirect dimension are chosen to achieve adequate signal-to-noise and resolution.

    • Water suppression techniques, such as WATERGATE or presaturation, are employed for samples in H₂O/D₂O.

  • Data Processing: The acquired data is processed using software such as Bruker TopSpin, NMRPipe, or similar programs. This involves Fourier transformation, phase correction, and baseline correction in both dimensions.

  • Data Analysis:

    • Resonance Assignment: Sequential assignment of proton resonances is performed by tracing the connectivity between the base (H6/H8) and sugar (H1') protons of adjacent nucleotides (the "NOE walk").

    • Distance Restraints: The intensities of the NOE cross-peaks are related to the distance between the corresponding protons (approximately proportional to 1/r⁶). These intensities are converted into distance restraints (e.g., strong, medium, weak corresponding to ~1.8-2.8 Å, ~2.5-3.8 Å, and ~3.5-5.5 Å, respectively).

    • Structure Calculation: The derived distance and torsion angle restraints (from J-coupling analysis) are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, AMBER) to generate a family of 3D structures consistent with the NMR data.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the NMR structural analysis of a modified RNA duplex.

NMR_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_nmr NMR Analysis cluster_structure Structure Calculation & Analysis cluster_thermo Thermodynamic Analysis s1 Phosphoramidite Synthesis s2 Solid-Phase Synthesis s1->s2 s3 Deprotection & Purification (HPLC) s2->s3 n1 Sample Preparation (Buffer, D2O/H2O) s3->n1 Purified RNA t1 UV Melting Experiment s3->t1 n2 NMR Data Acquisition (1D, 2D COSY, NOESY) n1->n2 n3 Data Processing (FT, Phasing) n2->n3 n4 Resonance Assignment n3->n4 n5 Restraint Generation (Distances, Angles) n4->n5 c1 Structure Calculation (MD Simulation) n5->c1 Experimental Restraints c2 Structure Refinement c1->c2 c3 Structural Analysis (Helical Parameters) c2->c3 t2 Data Analysis (Tm, ΔG°, ΔH°, ΔS°) t1->t2 Modification_Effects cluster_mods Modifications cluster_local Local Structural Effects cluster_global Global Duplex Properties mod1 2'-O-Methyl (2'-O-Me) effect1 Biases Sugar Pucker to C3'-endo mod1->effect1 mod2 5-Iodouridine (5-I-U) effect2 Increases Steric Bulk at C5 Position mod2->effect2 effect3 Alters Base Electronic Properties mod2->effect3 prop1 Reinforces A-form Helix effect1->prop1 prop2 Enhances Base Stacking Interactions effect2->prop2 effect3->prop2 prop3 Increases Thermodynamic Stability (Tm) prop1->prop3 prop4 Increases Nuclease Resistance prop1->prop4 prop2->prop3

References

A Comparative Guide to Functional Assays for Antisense Oligonucleotides with 2'-O-Methyl-5-iodouridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key functional assays for characterizing antisense oligonucleotides (ASOs), with a specific focus on the potential impact of the 2'-O-Methyl-5-iodouridine (2'-O-Me-5-I-U) modification. While direct comparative data for ASOs containing this specific modification is limited in publicly available literature, this document outlines the established methodologies used to evaluate ASO performance and presents illustrative data from studies on similar 2'-modified ASOs to provide a framework for comparison.

Introduction to 2'-O-Me-5-I-U ASO Modifications

Antisense oligonucleotides are synthetic nucleic acid analogs designed to bind to specific RNA sequences and modulate gene expression.[1][2] Chemical modifications to the sugar, backbone, or nucleobase of the ASO are crucial for enhancing their therapeutic properties, including nuclease resistance, binding affinity, and pharmacokinetic profiles.[3][4] The 2'-O-Methyl (2'-O-Me) modification is a well-characterized alteration that generally increases binding affinity to target RNA and confers nuclease resistance.[5][6] The addition of a 5-iodouridine (B31010) (5-I-U) modification introduces a halogen atom at the 5th position of the uracil (B121893) base. Halogen modifications can influence hybridization properties and may offer unique characteristics to the ASO.

This guide will detail the primary functional assays used to assess the efficacy, stability, and safety of ASOs, providing a basis for evaluating the potential advantages or disadvantages of incorporating the 2'-O-Me-5-I-U modification.

Key Functional Assays for ASO Characterization

The functional evaluation of a novel ASO chemistry involves a battery of in vitro and in vivo assays designed to assess its performance against established benchmarks.

Target Engagement and Efficacy

a) Gene Silencing via RNase H-Mediated Degradation:

Many ASOs are designed as "gapmers," which have a central DNA region flanked by modified nucleotides.[5][7] This design allows for the recruitment of RNase H1, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, leading to target mRNA degradation.[2][6][7]

  • Quantitative Real-Time PCR (RT-qPCR): This is the gold standard for quantifying the reduction in target mRNA levels.[8]

  • Western Blot: This technique is used to measure the corresponding decrease in protein expression, confirming the downstream effect of mRNA knockdown.

b) Modulation of Splicing:

ASOs can be designed to bind to pre-mRNA and sterically block or recruit splicing factors, thereby modulating splicing patterns to either skip an exon or promote its inclusion.[9][10][11]

  • Reverse Transcription PCR (RT-PCR) followed by Gel Electrophoresis: This method is used to visualize and quantify the different splice variants produced after ASO treatment.

Illustrative Comparison of 2'-Modified ASOs for Gene Silencing:

While specific data for 2'-O-Me-5-I-U is unavailable, studies comparing 2'-O-Me and 2'-O-Methoxyethyl (2'-MOE) modifications demonstrate how different chemistries can impact potency. For instance, 2'-MOE ASOs have been shown to be consistently more effective at suppressing RNA levels than the same sequences modified with 2'-O-Me at the same target sites.[5]

ASO ChemistryTarget GeneCell LineIn Vitro IC50 (nM)In Vivo Target Reduction (%)Reference
2'-O-MeTarget XHeLa5040Fictional Data
2'-O-MOETarget XHeLa2565Fictional Data
2'-O-Me-5-I-U Target X HeLa Data Not Available Data Not Available

Table 1: Illustrative comparison of in vitro and in vivo efficacy of different 2'-modified ASOs. The data presented here is fictional and serves as an example of how such a comparison would be structured. IC50 values represent the concentration required to achieve 50% target reduction.

Nuclease Resistance and Stability

The stability of ASOs in biological fluids is critical for their therapeutic efficacy. Modifications are introduced to protect them from degradation by endo- and exonucleases.[12][13][14]

  • Serum/Plasma Stability Assay: ASOs are incubated in serum or plasma for various time points, and the amount of full-length, intact ASO remaining is quantified by methods like HPLC or gel electrophoresis.[1][15][16]

Illustrative Comparison of Nuclease Resistance:

2'-O-alkyl modifications are known to significantly enhance nuclease resistance compared to unmodified DNA or RNA.[12][14]

ASO ChemistryIncubation Time in Serum (hours)Full-Length ASO Remaining (%)Reference
Unmodified DNA1<10Fictional Data
2'-O-Me2485Fictional Data
2'-O-Me-5-I-U 24 Data Not Available

Table 2: Illustrative comparison of the nuclease resistance of different ASO chemistries. The data is fictional and for exemplary purposes.

Cellular Uptake

Efficient cellular uptake is a prerequisite for ASO activity.[14][17] ASOs can be taken up by cells through various mechanisms, including endocytosis.[14][17]

  • Fluorescence Microscopy: ASOs conjugated with a fluorescent dye are incubated with cells, and their uptake and subcellular localization are visualized.

  • Flow Cytometry: This technique provides a quantitative measure of the amount of fluorescently labeled ASO taken up by a population of cells.

Toxicity Assessment

Evaluating the potential toxicity of novel ASO chemistries is a critical step in drug development.[18][19]

  • In Vitro Cytotoxicity Assays: Cell viability assays (e.g., MTT, LDH release) are used to determine the concentration at which the ASO becomes toxic to cells.

  • Hepatotoxicity Assessment: In vivo studies in animal models often include monitoring of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood as indicators of liver damage.[18][19]

Illustrative Comparison of In Vivo Toxicity:

ASO ChemistryAnimal ModelDose (mg/kg)Serum ALT Levels (U/L)Reference
Control (Saline)Mouse-40Fictional Data
2'-O-MeMouse50150Fictional Data
2'-O-Me-5-I-U Mouse 50 Data Not Available

Table 3: Illustrative comparison of hepatotoxicity of different 2'-modified ASOs in an animal model. The data is fictional.

Experimental Protocols

Protocol 1: In Vitro Gene Silencing using RT-qPCR
  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) in 24-well plates to achieve 70-80% confluency on the day of transfection. Transfect cells with ASOs at various concentrations using a suitable transfection reagent (e.g., Lipofectamine) or assess gymnotic (free) uptake.[2] Include a non-targeting control ASO and a mock-transfected control.

  • RNA Extraction: After 24-48 hours of incubation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers and a probe specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Protocol 2: Serum Stability Assay
  • ASO Incubation: Incubate the ASO at a final concentration of 1-5 µM in 90% human or mouse serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Stop the degradation by adding a dissociation buffer and heating.

  • Analysis: Analyze the samples by anion-exchange HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to separate the full-length ASO from its degradation products.

  • Quantification: Quantify the percentage of intact ASO at each time point by integrating the peak area (HPLC) or band intensity (PAGE).

Visualizations

ASO Mechanisms of Action

ASO_Mechanisms cluster_rnaseh RNase H-Mediated Degradation cluster_splicing Splicing Modulation ASO_Gapmer Gapmer ASO Hybrid ASO:mRNA Hybrid ASO_Gapmer->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation ASO_Splice Splicing Modulator ASO Splicing_Block Steric Blockade ASO_Splice->Splicing_Block pre_mRNA pre-mRNA pre_mRNA->Splicing_Block Spliceosome Spliceosome Splicing_Block->Spliceosome prevents binding Altered_Splicing Altered mRNA Isoform Splicing_Block->Altered_Splicing

Caption: Mechanisms of action for antisense oligonucleotides.

General ASO Functional Assay Workflow

ASO_Workflow cluster_design ASO Design & Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Design Sequence Design Synthesis Chemical Synthesis (e.g., with 2'-O-Me-5-I-U) Design->Synthesis QC Quality Control (MS, HPLC) Synthesis->QC ASO_Treatment ASO Treatment QC->ASO_Treatment Stability Nuclease Resistance (Serum Stability) QC->Stability Cell_Culture Cell Culture Cell_Culture->ASO_Treatment Efficacy Efficacy Assays (RT-qPCR, Western) ASO_Treatment->Efficacy Toxicity_vitro Cytotoxicity Assays ASO_Treatment->Toxicity_vitro Animal_Model Animal Model Dosing Efficacy->Animal_Model Lead Candidate Efficacy_vivo In Vivo Efficacy Animal_Model->Efficacy_vivo Toxicity_vivo In Vivo Toxicity (ALT/AST, Histology) Animal_Model->Toxicity_vivo PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

Caption: General workflow for functional evaluation of ASOs.

Conclusion

References

2'-OMe vs. 2'-MOE: A Comparative Guide to Hybridization Affinity in Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of effective antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics. Among the most utilized second-generation modifications, 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) are frequently employed to enhance key properties, including hybridization affinity. This guide provides an objective comparison of the hybridization affinity of 2'-OMe and 2'-MOE modifications, supported by experimental data, to aid in the rational design of oligonucleotides.

Both 2'-OMe and 2'-MOE modifications are known to increase the binding affinity of oligonucleotides to their complementary RNA targets.[1][2] This enhanced affinity stems from the altered sugar pucker conformation induced by the 2'-alkoxy modification, which pre-organizes the oligonucleotide into an A-form helical geometry, similar to that of an RNA:RNA duplex.[1] This conformational preference reduces the entropic penalty of hybridization, leading to a more stable duplex.

Quantitative Comparison of Hybridization Affinity

The most common metric used to quantify the hybridization affinity of oligonucleotides is the melting temperature (Tm), the temperature at which half of the duplex DNA is dissociated into single strands. A higher Tm indicates a more stable duplex and thus, higher binding affinity.

Experimental data consistently demonstrates that while both modifications increase Tm, 2'-MOE generally confers a greater thermal stability to oligonucleotide duplexes compared to 2'-OMe.

ModificationChange in Tm per Modification (°C)Reference Sequence and Conditions
2'-O-Methyl (2'-OMe) +1.3Estimated value
2'-O-Methoxyethyl (2'-MOE) +0.9 to +1.6General reported range
Unmodified RNA (U14) / Unmodified RNA (A14) 24 (baseline)2 µM of each strand in 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA (pH 7.0)
2'-OMe modified RNA (UOMe14) / Unmodified RNA (AOH14) 362 µM of each strand in 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA (pH 7.0)
2'-MOE modified RNA (UOMOE14) / Unmodified RNA (AOH14) 402 µM of each strand in 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA (pH 7.0)

Table 1: Comparison of the effect of 2'-OMe and 2'-MOE modifications on the melting temperature (Tm) of RNA duplexes.[3][4]

The data presented in Table 1 clearly illustrates the superior hybridization affinity conferred by the 2'-MOE modification. In a direct comparison using a 14-mer uridine (B1682114) oligonucleotide hybridized to a complementary adenosine (B11128) RNA strand, the 2'-MOE modification resulted in a Tm of 40°C, which is 4°C higher than the Tm of the corresponding 2'-OMe modified duplex (36°C) and 16°C higher than the unmodified RNA duplex (24°C).[3]

Experimental Protocols

Thermal Melting (Tm) Analysis

The determination of oligonucleotide melting temperature is a crucial experiment for assessing hybridization affinity. A common and reliable method is UV-Vis spectrophotometry.

Objective: To determine the melting temperature (Tm) of a duplex formed by a modified oligonucleotide and its complementary RNA strand.

Materials:

  • Modified oligonucleotide (e.g., 2'-OMe or 2'-MOE modified)

  • Complementary RNA oligonucleotide

  • Melting Buffer: 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve the modified oligonucleotide and its complementary RNA strand in the melting buffer to a final concentration of 2 µM for each strand.

  • Denaturation and Annealing: Heat the solution to 85°C for 10 minutes to ensure complete dissociation of any pre-existing duplexes. Then, slowly cool the solution to 15°C at a rate of 1.0°C/min to allow for proper annealing.

  • Data Acquisition:

    • Place the cuvette containing the annealed sample into the spectrophotometer.

    • Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) at a constant rate of 1.0°C/min.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. The resulting curve is the melting curve.

    • The Tm is determined as the temperature at which the absorbance is halfway between the initial (duplex) and final (single-stranded) absorbance values. This corresponds to the peak of the first derivative of the melting curve.[5]

Visualizing Experimental Workflow and Antisense Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow for Tm analysis and the general mechanism of action for antisense oligonucleotides.

Experimental_Workflow_Tm_Analysis cluster_prep Sample Preparation cluster_thermal Thermal Cycling cluster_analysis Data Acquisition & Analysis Oligo Modified Oligo Mix Mix & Dilute to 2µM Oligo->Mix RNA Complementary RNA RNA->Mix Buffer Melting Buffer Buffer->Mix Denature Denature (85°C) Mix->Denature Anneal Anneal (Cool to 15°C) Denature->Anneal Spectro UV-Vis Spectrophotometer (Monitor A260 vs. Temp) Anneal->Spectro Curve Generate Melting Curve Spectro->Curve Tm Determine Tm Curve->Tm

Caption: Workflow for determining oligonucleotide melting temperature (Tm).

Antisense_Mechanism ASO Antisense Oligonucleotide (2'-OMe or 2'-MOE modified) Hybridization Hybridization ASO->Hybridization mRNA Target mRNA in Cytoplasm mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Translation_Block Steric Block of Translation Hybridization->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein Reduced Protein Production Cleavage->No_Protein Translation_Block->No_Protein

Caption: General mechanism of antisense oligonucleotide action.

Conclusion

Both 2'-OMe and 2'-MOE modifications significantly enhance the hybridization affinity of oligonucleotides to their RNA targets, a critical attribute for the development of effective antisense therapeutics. Experimental evidence consistently indicates that 2'-MOE modifications provide a greater increase in thermal stability compared to 2'-OMe modifications. The choice between these modifications will depend on the specific application, desired affinity, and other factors such as nuclease resistance and toxicity profiles. The provided experimental protocol for Tm analysis offers a standardized method for researchers to empirically determine the hybridization affinity of their modified oligonucleotides, facilitating informed design choices in drug development.

References

A Comparative Guide to Purity Assessment of Synthetic RNA containing 2'-O-Me-5-I-U

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of RNA therapeutics necessitates robust analytical methodologies to ensure the purity and integrity of synthetic oligonucleotides. The presence of chemical modifications, such as 2'-O-Methyl (2'-O-Me) and 5-Iodouridine (5-I-U), which are incorporated to enhance stability and efficacy, introduces additional complexity to purity assessment. This guide provides an objective comparison of the predominant analytical techniques used to evaluate the purity of synthetic RNA, with a focus on sequences containing 2'-O-Me-5-I-U modifications. The performance of each method is supported by representative experimental data, and detailed protocols are provided to aid in method selection and implementation.

Core Analytical Techniques for Modified RNA Purity

The primary methods for assessing the purity of synthetic RNA are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Gel Electrophoresis (CGE). Each technique offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of oligonucleotide analysis. For RNA, two modes are particularly relevant: Ion-Exchange Chromatography (IEX) and Ion-Pair Reversed-Phase Chromatography (IP-RP).

    • Ion-Exchange Chromatography (IEX-HPLC): Separates oligonucleotides based on the net charge of their phosphodiester backbone. It is highly effective at resolving full-length sequences from shorter fragments (n-1, n-2, etc.).

    • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): Separates oligonucleotides based on their hydrophobicity. The use of ion-pairing reagents neutralizes the negative charge of the backbone, allowing for interaction with the hydrophobic stationary phase. This technique can often resolve sequences with and without certain modifications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of liquid chromatography with the mass detection capabilities of mass spectrometry. LC-MS is the most suitable method for the characterization of therapeutic oligonucleotides as it provides not only purity information but also confirms the molecular weight and can help identify impurities and sequence variants.[1] High-resolution accurate mass (HRAM) MS can further aid in the confident identification and quantitation of the target oligonucleotide and its degradation products.[1]

  • Capillary Gel Electrophoresis (CGE): CGE separates RNA molecules based on their size as they migrate through a gel matrix under the influence of an electric field.[2] It offers higher resolution, better reproducibility, and improved quantitation compared to traditional slab gel electrophoresis.[2][3] CGE is particularly well-suited for assessing the integrity of RNA and quantifying the percentage of full-length product.[2]

Comparative Performance Data

The selection of an analytical method often depends on the specific requirements of the analysis, such as the need for high resolution, throughput, or mass confirmation. The following table summarizes the key performance characteristics of each technique for the analysis of modified RNA.

Parameter IEX-HPLC IP-RP-HPLC LC-MS CGE
Primary Separation Principle ChargeHydrophobicityHydrophobicity/MassSize
Resolution of n-1mers ExcellentGood to ExcellentGood to ExcellentExcellent
Resolution of Modified Species ModerateGoodExcellentModerate
Throughput ModerateModerateModerateHigh
Identity Confirmation NoNoYesNo
Quantitation Yes (UV)Yes (UV)Yes (UV/MS)Yes (LIF)
Key Advantage Robust for failure sequence removalGood resolution for a range of modificationsDefinitive mass confirmationHigh resolution for size variants

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific oligonucleotide sequences and modifications.

This protocol is suitable for determining the purity of the 2'-O-Me-5-I-U modified RNA and resolving it from closely related impurities.

1. Materials and Reagents:

  • Synthetic RNA with 2'-O-Me-5-I-U

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Agilent PLRP-S, Waters XBridge OST)

2. Chromatographic Conditions:

  • Column Temperature: 60-80°C (to denature secondary structures)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 5-20 µL (of a ~1 OD/mL solution)

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5-50% B

    • 20-22 min: 50-95% B

    • 22-25 min: 95% B

    • 25-27 min: 95-5% B

    • 27-30 min: 5% B

3. Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area.

This protocol confirms the molecular weight of the target modified RNA while also providing a purity profile.

1. Materials and Reagents:

  • Synthetic RNA with 2'-O-Me-5-I-U

  • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water

  • Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50% Methanol

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • C18 reverse-phase column suitable for oligonucleotides

2. LC Conditions:

  • Column Temperature: 65°C

  • Flow Rate: 0.2 - 0.4 mL/min

  • Detection: UV at 260 nm and MS

  • Gradient: Optimized based on oligonucleotide length and modification content (a typical starting point is a 15-minute gradient from 10% to 60% B).

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization, Negative (ESI-)

  • Mass Range: 1000-5000 m/z

  • Data Acquisition: Full scan with deconvolution to determine the intact mass.

4. Data Analysis:

  • The purity is determined from the UV chromatogram as in the HPLC protocol.

  • The mass spectrum is deconvoluted to obtain the zero-charge mass of the main peak, which is then compared to the theoretical mass of the 2'-O-Me-5-I-U modified RNA.

This protocol is ideal for high-resolution separation of the full-length product from shorter species.

1. Materials and Reagents:

  • Synthetic RNA with 2'-O-Me-5-I-U

  • CGE system with a Laser-Induced Fluorescence (LIF) detector

  • Capillary filled with a sieving polymer matrix (e.g., as provided in commercial kits like Sciex RNA 9000 Purity and Integrity Kit or Agilent RNA 6000 Nano Kit)[3]

  • Intercalating fluorescent dye

  • RNA size ladder for calibration

2. Electrophoresis Conditions:

  • Sample Preparation: Dilute the RNA sample and mix with the fluorescent dye and a denaturing agent as per the kit manufacturer's instructions.

  • Injection: Electrokinetic injection.

  • Separation Voltage: Typically in the range of -5 to -15 kV.

  • Temperature: Controlled, often around 25°C.

3. Data Analysis:

  • The electropherogram will show peaks corresponding to different RNA sizes.

  • The purity is calculated as the percentage of the area of the full-length product peak relative to the total area of all peaks. The size is determined by comparison to the RNA ladder.[2]

Visualizing Workflows and Relationships

To better illustrate the experimental processes and the logical connections between these methods, the following diagrams are provided.

Experimental_Workflow_HPLC_LCMS cluster_sample_prep Sample Preparation cluster_hplc IP-RP-HPLC Analysis cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Synthetic RNA with 2'-O-Me-5-I-U Dilution Dilution in Aqueous Buffer Sample->Dilution HPLC_System HPLC System Dilution->HPLC_System Injection LC_System LC System Dilution->LC_System Injection UV_Detection UV Detection (260 nm) HPLC_System->UV_Detection Purity Purity Calculation (% Area) UV_Detection->Purity MS_Detection Mass Spectrometry (ESI-) LC_System->MS_Detection LC_System->Purity Identity Mass Confirmation (Deconvolution) MS_Detection->Identity Experimental_Workflow_CGE cluster_sample_prep_cge Sample Preparation cluster_cge_analysis CGE Analysis cluster_data_analysis_cge Data Analysis Sample_CGE Synthetic RNA with 2'-O-Me-5-I-U Denaturation Denaturation and Dye Labeling Sample_CGE->Denaturation CGE_System CGE Instrument Denaturation->CGE_System Electrokinetic Injection LIF_Detection LIF Detection CGE_System->LIF_Detection Integrity_Profile Integrity Profile (Electropherogram) LIF_Detection->Integrity_Profile Purity_Quant Purity Quantitation (% Full-Length) Integrity_Profile->Purity_Quant Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods Purity Purity (%) HPLC HPLC (UV) Purity->HPLC LCMS LC-MS Purity->LCMS CGE CGE Purity->CGE Identity Identity (Mass) Identity->LCMS Integrity Integrity (Size) Integrity->HPLC Integrity->LCMS Integrity->CGE

References

Validating Site-Specific Incorporation of 2'-O-Me-5-I-U in RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the development of RNA therapeutics and diagnostics, the precise, site-specific incorporation of modified nucleotides is paramount. The modified nucleoside 2'-O-Me-5-I-U (2'-O-methyl-5-iodouridine) offers unique properties for structural biology, functional studies, and therapeutic applications. However, verifying its exact placement within an RNA molecule is a critical validation step. This guide provides a comparative overview of key methodologies for validating the site-specific incorporation of 2'-O-Me-5-I-U, with a focus on experimental data and detailed protocols.

Comparison of Key Validation Methodologies

The primary methods for validating site-specific RNA modifications can be broadly categorized into three approaches: enzymatic cleavage assays, mass spectrometry, and primer extension-based techniques. Each method offers distinct advantages in terms of sensitivity, quantification, and the nature of the information it provides.

Method Principle Resolution Quantification Throughput Key Advantages Limitations
RNase H-Based Cleavage Assay (e.g., Nm-VAQ) The 2'-O-methylation at the target site inhibits the cleavage of the RNA strand in an RNA/DNA hybrid by RNase H.Single nucleotideHigh (Absolute quantification)Low to MediumHigh specificity and sensitivity; provides absolute quantification of modification ratio.[1][2]Requires custom chimeric probes for each site; indirect detection method.
Mass Spectrometry (LC-MS/MS) Direct detection of the modified nucleotide based on its unique mass-to-charge ratio after enzymatic digestion of the RNA.Single nucleotideHigh (with standards)HighUnambiguous identification of the modification; can detect unknown modifications.Can be challenging to pinpoint the exact location in long RNA fragments without prior fragmentation strategies; requires specialized equipment.
Primer Extension Analysis A reverse transcriptase is used to synthesize a cDNA strand complementary to the RNA template. The presence of a 2'-O-methyl group can cause the polymerase to stall, resulting in a truncated cDNA product.Single nucleotideSemi-quantitativeLowRelatively simple and widely accessible technique.[3]Stalling efficiency can be sequence-dependent; can be difficult to distinguish from other causes of polymerase pausing.

Experimental Protocols

RNase H-Based Cleavage Assay: Nm-VAQ (Nm Validation and Absolute Quantification)

This method leverages the inability of RNase H to cleave an RNA strand at a 2'-O-methylated nucleotide when hybridized to a complementary DNA probe. By quantifying the amount of uncleaved RNA using qRT-PCR, the modification ratio can be accurately determined.[1][2][4][5][6]

Protocol:

  • Probe Design: Design a chimeric RNA/DNA probe complementary to the target RNA sequence. The probe should contain a stretch of DNA nucleotides at the position corresponding to the potential modification site, flanked by 2'-O-methylated RNA nucleotides to enhance stability.[1][2]

  • Hybridization: Anneal the chimeric probe to the RNA sample containing the putative 2'-O-Me-5-I-U modification. This is typically done by heating the mixture to 95°C for 2 minutes and then slowly cooling to room temperature.[1]

  • RNase H Digestion: Add RNase H to the reaction mixture and incubate at 37°C for 30 minutes. The enzyme will cleave the RNA strand only at sites that are not 2'-O-methylated.

  • Enzyme Inactivation: Stop the reaction by heat inactivation at 90°C for 10 minutes.[2]

  • Quantitative Analysis (qRT-PCR): Use the digested RNA as a template for reverse transcription followed by quantitative PCR (qPCR). The amount of remaining intact RNA is inversely proportional to the cleavage efficiency and thus directly proportional to the methylation level. The methylation ratio can be calculated from the ΔCt between the RNase H-treated and control samples.[1][2]

Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides direct and unambiguous identification of modified nucleosides.

Protocol:

  • RNA Digestion: The RNA sample is enzymatically digested into single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation: The resulting nucleoside mixture is separated using high-performance liquid chromatography (HPLC).

  • Mass Analysis: The separated nucleosides are introduced into a mass spectrometer. The mass of the 2'-O-Me-5-I-U nucleoside will be distinct from the canonical uridine (B1682114) and other modifications.

  • Tandem Mass Spectrometry (MS/MS): To confirm the identity, the isolated ion corresponding to 2'-O-Me-5-I-U is fragmented, and the resulting fragmentation pattern is compared to a known standard.

  • Site Localization (optional): To determine the exact location of the modification within the RNA sequence, the RNA is first fragmented into smaller oligonucleotides using specific RNases (e.g., RNase T1). The resulting fragments are then analyzed by LC-MS/MS to identify the fragment containing the modification.

Primer Extension Analysis

This technique relies on the observation that some reverse transcriptases are impeded by 2'-O-methylated nucleotides, leading to premature termination of cDNA synthesis.[3]

Protocol:

  • Primer Design and Labeling: A DNA primer complementary to a region downstream of the potential modification site is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Annealing: The labeled primer is annealed to the RNA template.

  • Reverse Transcription: The primer is extended using a reverse transcriptase. The reaction is carried out under conditions that promote stalling at 2'-O-methylated sites (e.g., low dNTP concentrations).

  • Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide gel.

  • Analysis: The appearance of a truncated product at the expected size corresponding to the position of the 2'-O-Me-5-I-U indicates the presence of the modification. The intensity of the band can provide a semi-quantitative measure of the modification level.[3]

Mandatory Visualizations

experimental_workflow_validation cluster_incorporation Site-Specific Incorporation cluster_validation Validation Methods cluster_rnaseh RNase H Assay cluster_ms Mass Spectrometry cluster_pe Primer Extension start RNA Template with Target Site incorporation Enzymatic Incorporation of 2'-O-Me-5-I-U Triphosphate start->incorporation modified_rna RNA with Site-Specific 2'-O-Me-5-I-U incorporation->modified_rna rnaseh_start Hybridize with Chimeric Probe modified_rna->rnaseh_start ms_digest Enzymatic Digestion to Nucleosides modified_rna->ms_digest pe_anneal Anneal Labeled Primer modified_rna->pe_anneal rnaseh_cleavage RNase H Digestion rnaseh_start->rnaseh_cleavage rnaseh_quant qRT-PCR Quantification rnaseh_cleavage->rnaseh_quant ms_lc LC Separation ms_digest->ms_lc ms_ms MS/MS Analysis ms_lc->ms_ms pe_rt Reverse Transcription pe_anneal->pe_rt pe_gel Gel Electrophoresis pe_rt->pe_gel

Caption: Workflow for incorporation and validation of 2'-O-Me-5-I-U in RNA.

signaling_pathway_rnaseh cluster_unmodified Unmodified RNA cluster_modified 2'-O-Me Modified RNA unmod_rna RNA + Chimeric Probe unmod_cleavage RNase H Cleavage unmod_rna->unmod_cleavage unmod_result Cleaved RNA (Low qPCR Signal) unmod_cleavage->unmod_result mod_rna RNA-2'OMe + Chimeric Probe mod_inhibition RNase H Inhibition mod_rna->mod_inhibition mod_result Intact RNA (High qPCR Signal) mod_inhibition->mod_result

Caption: Principle of the RNase H-based validation method.

References

Safety Operating Guide

Safe Disposal of 2'-O-Me-5-I-U-3'-phosphoramidite: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-O-Me-5-I-U-3'-phosphoramidite, a key reagent in oligonucleotide synthesis.

The proper handling and disposal of this compound are critical to maintaining a safe and compliant laboratory environment. This compound, containing both a reactive phosphoramidite (B1245037) moiety and an iodinated base, requires a multi-step disposal process involving deactivation and subsequent handling as halogenated hazardous waste. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions
Disposal Plan: A Two-Stage Approach

The recommended disposal method for this compound involves two primary stages:

  • Deactivation of the Phosphoramidite Moiety: The reactive phosphoramidite group is sensitive to moisture and can be hydrolyzed to a less reactive H-phosphonate species. This deactivation step is crucial for safe handling and disposal.

  • Disposal as Halogenated Organic Waste: Due to the presence of iodine, the deactivated material and any contaminated items must be disposed of as halogenated organic waste, in accordance with institutional and local regulations.

Experimental Protocol for Deactivation and Disposal

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Materials:

  • Waste this compound (solid or in solution)

  • Anhydrous acetonitrile (B52724)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container for halogenated organic waste

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. A significant excess of the aqueous quenching solution (approximately a 1:10 volume ratio of phosphoramidite solution to bicarbonate solution) is recommended to ensure a complete reaction.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection:

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for "Halogenated Organic Waste" .

    • The label should also include the chemical name: "Deactivated this compound solution" and list all components of the mixture (acetonitrile, water, sodium bicarbonate, and the hydrolyzed phosphoramidite).

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not mix with non-halogenated waste streams.

Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container for "Solid Halogenated Hazardous Waste" and disposed of through your institution's EHS office.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative parameters for the deactivation protocol are summarized below.

ParameterValue/RecommendationPurpose
Deactivating Agent5% Sodium Bicarbonate (aq)A weak base to facilitate hydrolysis and neutralize acidic byproducts.
Solvent for DissolutionAnhydrous AcetonitrileControls the initiation of the hydrolysis reaction.
Ratio of Waste to Quenching Solution~1:10 (v/v)Ensures a complete reaction with a significant excess of the quenching solution.
Reaction Time≥ 24 hoursRecommended extended time to ensure complete degradation of the phosphoramidite.
Reaction TemperatureRoom TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2'-O-Me-5-I-U-3'- phosphoramidite for disposal consult_sds Consult Manufacturer's SDS and Institutional EHS Guidelines start->consult_sds ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) consult_sds->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste in Anhydrous Acetonitrile fume_hood->dissolve quench Slowly add to 5% NaHCO3 (aq) with stirring (~1:10 v/v) dissolve->quench collect_solid Collect contaminated solids in a 'Solid Halogenated Waste' container dissolve->collect_solid Contaminated materials react Stir at Room Temperature for at least 24 hours quench->react collect_liquid Collect liquid waste in a 'Halogenated Organic Waste' container react->collect_liquid label_waste Label container with all constituents and hazards collect_liquid->label_waste collect_solid->label_waste contact_ehs Arrange for pickup by Institutional EHS label_waste->contact_ehs

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.